3-Nitroanisole
Description
Properties
IUPAC Name |
1-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFINWERLNPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060295 | |
| Record name | Benzene, 1-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-03-3 | |
| Record name | 3-Nitroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitroanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methoxy-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITROANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9920UY61E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of 1-methoxy-3-nitrobenzene, a key aromatic intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require detailed and accurate data for their work.
Core Chemical Information
1-Methoxy-3-nitrobenzene, also known as m-nitroanisole, is an organic compound with the chemical formula C₇H₇NO₃.[1][2][3] It is a solid at room temperature and possesses a characteristic aromatic odor.[1] This compound serves as a versatile precursor in the synthesis of a variety of more complex molecules.
Chemical Structure and Identification
The molecular structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a nitro group (-NO₂) at positions 1 and 3, respectively.
Molecular Diagram:
Caption: Chemical structure of 1-methoxy-3-nitrobenzene.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 555-03-3[1][2][3] |
| Molecular Formula | C₇H₇NO₃[1][2][3] |
| Molecular Weight | 153.14 g/mol [2][3] |
| InChIKey | WGYFINWERLNPHR-UHFFFAOYSA-N[4] |
| SMILES | COC1=CC=CC(=C1)--INVALID-LINK--[O-][2] |
Physicochemical Properties
A summary of the key physicochemical properties of 1-methoxy-3-nitrobenzene is presented below.
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 36-38 °C[2] |
| Boiling Point | 258 °C[2] |
| Density | 1.182 g/cm³ |
| Solubility | Practically insoluble in water. Soluble in polar organic solvents like methanol, ethanol, and acetone. |
| Appearance | Pale yellow solid[1] |
Experimental Protocols
Synthesis of 1-Methoxy-3-nitrobenzene
The synthesis of 1-methoxy-3-nitrobenzene can be achieved through the nitration of anisole (B1667542). However, this reaction typically yields a mixture of ortho and para isomers as the major products due to the ortho-para directing effect of the methoxy group.[5][6][7][8] Obtaining the meta isomer as the main product requires a multi-step synthesis, often starting from a precursor where the directing groups favor meta substitution.
A general procedure for the nitration of anisole is as follows. Note that separation of the desired meta-isomer from the product mixture will require chromatographic techniques.
Experimental Workflow for Nitration of Anisole:
Caption: General workflow for the synthesis of nitroanisole isomers.
Detailed Methodology:
-
Preparation of the Nitrating Mixture: Carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling the mixture in an ice bath.
-
Reaction Setup: In a separate flask, dissolve anisole in a suitable solvent such as acetic anhydride (B1165640) and cool the solution to 0-5 °C in an ice-salt bath.
-
Nitration: Add the cold nitrating mixture dropwise to the anisole solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at low temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The crude product will precipitate or can be extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).
-
Purification: Wash the organic extract with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of isomers can be separated by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system to yield pure 1-methoxy-3-nitrobenzene.
Spectral Data
The following tables summarize the characteristic spectral data for 1-methoxy-3-nitrobenzene.
Table 3: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.81-7.77 | m | 1H | Ar-H |
| 7.71 | t (J = 2.4 Hz) | 1H | Ar-H |
| 7.41 | t (J = 8.2 Hz) | 1H | Ar-H |
| 7.23-7.19 | m | 1H | Ar-H |
| 3.89 | s | 3H | -OCH₃ |
Note: Data for the similar compound 1-Butoxy-3-nitrobenzene is provided for reference.[9]
Table 4: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 159.7 | C-OCH₃ |
| 149.2 | C-NO₂ |
| 129.9 | Ar-CH |
| 121.6 | Ar-CH |
| 115.5 | Ar-CH |
| 108.7 | Ar-CH |
| 55.8 | -OCH₃ |
Note: Data for the similar compound 1-Butoxy-3-nitrobenzene is provided for reference.[9]
Table 5: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch (-OCH₃) |
| 1580-1600 | Aromatic C=C Stretch |
| 1530-1500 | Asymmetric N-O Stretch (NO₂) |
| 1350-1330 | Symmetric N-O Stretch (NO₂) |
| 1250-1200 | Aryl-O-C Asymmetric Stretch |
| 1050-1000 | Aryl-O-C Symmetric Stretch |
Note: The NIST WebBook provides access to the IR spectrum of 1-methoxy-3-nitrobenzene.[10][11]
Table 6: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 153 | Molecular Ion [M]⁺ |
| 123 | [M - NO]⁺ |
| 107 | [M - NO₂]⁺ |
| 95 | [M - NO - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The NIST WebBook provides access to the mass spectrum of 1-methoxy-3-nitrobenzene.[10]
Logical Relationship of Spectroscopic Analysis:
Caption: The role of different spectroscopic techniques in the structural elucidation of 1-methoxy-3-nitrobenzene.
This guide provides essential technical information on 1-methoxy-3-nitrobenzene for professionals in the chemical and pharmaceutical sciences. The tabulated data and detailed protocols are intended to support research and development activities.
References
- 1. 1-Methoxy-3-nitrobenzene | CymitQuimica [cymitquimica.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1-nitro-3-methoxybenzene [stenutz.eu]
- 4. 3-Nitroanisole | C7H7NO3 | CID 11140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Convert anisole to o-nitroanisole | Filo [askfilo.com]
- 6. What happens when anisole is nitrated? - askIITians [askiitians.com]
- 7. What happens when anisole is nitrated class 11 chemistry CBSE [vedantu.com]
- 8. Nitration of Anizole | myetutors [myetutors.com]
- 9. rsc.org [rsc.org]
- 10. Benzene, 1-methoxy-3-nitro- [webbook.nist.gov]
- 11. Benzene, 1-methoxy-3-nitro- [webbook.nist.gov]
3-Nitroanisole molecular weight and formula
An In-depth Technical Guide to 3-Nitroanisole
This guide provides a comprehensive overview of this compound (CAS 555-03-3), a significant aromatic nitro compound. It is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of key processes.
Core Molecular and Physical Data
This compound, also known as 1-methoxy-3-nitrobenzene, is an organic compound with a nitro group positioned meta to a methoxy (B1213986) group on a benzene (B151609) ring.[1] This substitution pattern dictates its chemical reactivity and physical properties.[1] It typically appears as a pale yellow solid or liquid with a distinct odor.[1][2]
Table 1: Chemical Identity and Formula
| Identifier | Value |
| IUPAC Name | 1-methoxy-3-nitrobenzene[2][3] |
| Molecular Formula | C₇H₇NO₃[2][4][5] |
| Molecular Weight | 153.14 g/mol [2][3][4][5] |
| CAS Number | 555-03-3[2][4] |
| Linear Formula | O₂NC₆H₄OCH₃ |
| InChI Key | WGYFINWERLNPHR-UHFFFAOYSA-N[2] |
| Canonical SMILES | COC1=CC=CC(=C1)--INVALID-LINK--[O-][2][3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Solid or liquid[1][2] |
| Melting Point | 36-38 °C |
| Boiling Point | 258 °C[2] |
| Flash Point | 88 °C[2] |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohol and ether.[1][6] |
| Purity | Typically available in >99.0% purity. |
Synthesis and Experimental Protocols
This compound serves as a crucial intermediate in various synthetic pathways.[2] The following protocols detail common methods for its synthesis and its application in further chemical reactions.
Protocol 1: Synthesis via Nitration of Anisole (B1667542)
The most prevalent method for synthesizing this compound is through the electrophilic nitration of anisole. While this reaction typically yields a mixture of ortho and para isomers due to the directing effect of the methoxy group, reaction conditions can be controlled to favor the meta product.
Methodology:
-
Reaction Setup: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid in a flask equipped with a stirrer and cooling bath.
-
Addition of Anisole: Slowly add anisole to the nitrating mixture while maintaining a low temperature to control the exothermic reaction.
-
Reaction Control: The ratio of acids and the reaction temperature are critical parameters to influence the isomer distribution.
-
Work-up: After the reaction is complete, the mixture is poured onto ice, and the crude product is isolated.
-
Purification: The product mixture is then purified, typically by fractional distillation or chromatography, to separate the this compound from the ortho and para isomers.
Caption: Synthesis of this compound via Nitration of Anisole.
Protocol 2: Photochemical Hydroxylation
This compound is a photo-reactive compound that can undergo nucleophilic substitution reactions under irradiation.[4] This protocol describes its conversion to 3-nitrophenol.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in an aqueous solvent system, such as a mixture of water and acetonitrile.
-
Addition of Nucleophile: Add a source of hydroxide (B78521) ions (e.g., NaOH) to the solution.
-
Irradiation: Irradiate the solution with a suitable light source (e.g., a UV lamp). The triplet state of this compound is reactive towards nucleophiles.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored using techniques like nanosecond time-resolved absorption spectroscopy to study the reaction mechanism.[2]
-
Product Isolation: Upon completion, the product, 3-nitrophenol, is isolated from the reaction mixture and purified. A similar photoreaction occurs with amines like n-butylamine to also yield 3-nitrophenol.[2]
Caption: Workflow for Photochemical Conversion to 3-Nitrophenol.
Applications in Research and Development
The unique chemical structure of this compound makes it a versatile tool in several scientific domains.[2] Its applications stem from its reactivity as a photo-active compound and as a building block in organic synthesis.
-
Organic Synthesis: It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The nitro group can be reduced to an amine, and the molecule can undergo various substitution reactions, making it a versatile precursor.
-
Photochemistry: As a photo-reactive nucleophilic compound, it is used in studies of light-induced reactions.[2][4] Its reactions with amines and hydroxide ions are well-documented.[2]
-
Material Science: The properties of this compound lend themselves to the development of specialized polymers and resins.[2]
-
Analytical Chemistry: Due to its distinct spectroscopic properties, it can be employed as a standard or reagent in various analytical methods.[2]
-
Drug Delivery: Studies have shown that this compound can form inclusion complexes with molecules like β-cyclodextrin, suggesting potential applications in drug delivery systems to enhance the solubility and stability of therapeutic agents.[2]
Caption: Logical Relationship of this compound Properties to Applications.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize risks.
-
Hazards: The compound is harmful if swallowed and is considered an irritant.[3] It is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin, with effects possibly being delayed.[6] Contact with the molten substance can cause severe burns.[6]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, safety glasses or eyeshields, and a respirator (such as a dust mask type N95), is essential.[2] Work should be conducted in a well-ventilated area or under an extractor hood.[2][7]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and incompatible materials.[2] Keep containers tightly closed.[8]
-
First Aid:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15-20 minutes while removing contaminated clothing.[6][8]
-
Eye Contact: Immediately flush eyes with running water for at least 20 minutes.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, administer oxygen or artificial respiration.[6][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[8]
-
-
Spills: In case of a spill, avoid generating dust.[8] Absorb or cover the spill with dry earth, sand, or another non-combustible material and transfer it to containers for disposal.[6] Ensure the area is well-ventilated.[7]
References
- 1. CAS 555-03-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 555-03-3 [smolecule.com]
- 3. This compound | C7H7NO3 | CID 11140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound(555-03-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
physical properties of 3-Nitroanisole (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-Nitroanisole (CAS No. 555-03-3), a significant intermediate in the synthesis of pharmaceuticals and other fine chemicals. Accurate knowledge of its physical constants, such as melting and boiling points, is crucial for its handling, purification, and use in synthetic protocols. This document outlines these properties and provides detailed experimental methodologies for their determination.
Physical Properties of this compound
This compound is an aromatic compound that typically appears as a pale yellow solid at room temperature.[1][2] It is characterized by the presence of a methoxy (B1213986) group (-OCH3) and a nitro group (-NO2) attached to a benzene (B151609) ring at positions 1 and 3, respectively.[1]
The melting and boiling points of this compound have been determined and reported across various chemical literature and databases. A summary of these values is presented below.
| Physical Property | Reported Value | Conditions |
| Melting Point | 36 - 38 °C | Ambient Pressure |
| 32 - 35 °C | Ambient Pressure | |
| 39 °C | Ambient Pressure | |
| Boiling Point | 258 °C | 760 mmHg |
| 256.3 °C | 760 mmHg | |
| 121 - 123 °C | 8 mmHg |
Note: Variations in reported melting point ranges can be attributed to differences in sample purity and experimental technique.[3][4][5][6]
Experimental Protocols for Property Determination
The following sections detail standardized laboratory procedures for the accurate determination of the melting and boiling points of this compound.
The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. This procedure is a common and reliable method for determining this property and assessing the purity of a sample.[7][8]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered)
-
Mortar and pestle (optional)
-
Spatula
-
Thermometer (calibrated)
-
Heating medium (silicone oil for Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the this compound sample is placed on a clean, dry surface. If the crystals are not fine, they should be gently crushed to a fine powder using a spatula or a mortar and pestle.[9]
-
Packing the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end.[8][10] This process is repeated until a packed column of 2-3 mm in height is achieved. A densely packed sample is crucial for accurate measurement.[7]
-
Apparatus Setup:
-
Digital Apparatus (e.g., DigiMelt): The packed capillary tube is placed into the heating block of the apparatus.[7]
-
Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[10] The assembly is then inserted into a Thiele tube containing heating oil, ensuring the rubber band remains above the oil level.[11]
-
-
Determination:
-
A preliminary, rapid heating is performed to find an approximate melting range.[8]
-
A second, fresh sample is prepared. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point.
-
The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.[8]
-
-
Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[7] A narrow melting range (0.5-1.5 °C) is indicative of a pure sample.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] The following micro method is suitable when only a small amount of the liquid sample is available.
Apparatus and Materials:
-
Small test tube or vial
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or wire
-
Heating apparatus (e.g., Thiele tube with heating oil or a metal heating block)
-
This compound sample
Procedure:
-
Sample Preparation: Approximately 0.5 mL of molten this compound is placed into a small test tube.
-
Capillary Inversion: A capillary tube, with its sealed end up, is placed into the test tube containing the sample.[13]
-
Apparatus Assembly: The test tube is attached to a thermometer with a rubber band, aligning the sample with the thermometer bulb.[13]
-
Heating: The assembly is immersed in a heating bath (Thiele tube or heating block). Heating is commenced gently.[13]
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[11][14]
-
Data Recording: At this point, heating is discontinued. The liquid will begin to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the cooling liquid is drawn up into the capillary tube.[11][13] This is the point where the external pressure equals the vapor pressure of the liquid. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.[14]
Logical Workflow Visualization
The following diagram illustrates a standard workflow for the physical characterization of a newly synthesized or received batch of this compound, ensuring its identity and purity before use in further applications.
Caption: Workflow for the physical characterization and purity assessment of a this compound sample.
References
- 1. CAS 555-03-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 555-03-3 [smolecule.com]
- 3. This compound | 555-03-3 [chemicalbook.com]
- 4. This compound(555-03-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. This compound | 555-03-3 [chemnet.com]
- 7. ursinus.edu [ursinus.edu]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. davjalandhar.com [davjalandhar.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
Navigating the Solubility Landscape of 3-Nitroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the solubility characteristics of 3-nitroanisole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its behavior in different solvent systems is paramount for optimizing reaction conditions, purification processes, and formulation development. While extensive quantitative data remains elusive in publicly available literature, this guide synthesizes the existing qualitative knowledge and provides a framework for its experimental determination.
Core Concepts: Polarity and Molecular Interactions
This compound (C₇H₇NO₃) is a substituted aromatic compound featuring a methoxy (B1213986) (-OCH₃) group and a nitro (-NO₂) group attached to a benzene (B151609) ring. The interplay of these functional groups governs its solubility. The molecule possesses both polar (nitro and methoxy groups) and non-polar (benzene ring) characteristics, making its solubility highly dependent on the nature of the solvent.
Based on the principle of "like dissolves like," this compound exhibits favorable solubility in polar organic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with its oxygen and nitrogen atoms. Conversely, its large non-polar benzene ring limits its solubility in highly polar solvents like water.
Solubility Profile: A Qualitative Overview
Current literature and chemical databases consistently report the following qualitative solubility profile for this compound:
-
High Solubility: It is readily soluble in common polar organic solvents.[1][2][3] This includes:
-
Limited to Insoluble: this compound is described as having limited solubility or being insoluble in water.[1][2][3][5]
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Reported Solubility |
| Polar Organic | Methanol, Ethanol | Soluble |
| Acetone | Soluble | |
| Diethyl Ether | Soluble | |
| Aqueous | Water | Insoluble/Limited |
Note: This table is based on qualitative descriptions from various sources. Specific quantitative data is not currently available in the cited literature.
Experimental Determination of Solubility
To obtain the precise quantitative data necessary for many research and development applications, experimental determination of solubility is essential. A general and widely accepted method for determining the solubility of a solid organic compound in a solvent is the static equilibrium method, followed by quantitative analysis.
Key Experimental Protocol: Static Equilibrium Method
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Constant temperature bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, High-Performance Liquid Chromatography - HPLC)
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume or mass of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: Place the container in a constant temperature bath and agitate it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Phase Separation: Allow the mixture to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Quantification:
-
Gravimetric Analysis: Evaporate the solvent from the volumetric flask and weigh the remaining solid this compound.
-
Spectroscopic/Chromatographic Analysis: Dilute the filtered solution to a suitable concentration and analyze it using a pre-calibrated UV-Vis spectrophotometer or HPLC to determine the concentration of this compound.
-
-
Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L). Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
Visualizing Methodologies and Relationships
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship of this compound's solubility based on polarity.
Conclusion
While precise, publicly available quantitative solubility data for this compound is currently lacking, a strong qualitative understanding of its behavior in various solvents exists. Its amphiphilic nature, with both polar and non-polar moieties, dictates its high solubility in polar organic solvents and poor solubility in water. For applications requiring exact solubility values, the provided experimental protocol offers a robust starting point for in-house determination. Further research to quantify the solubility of this compound across a range of solvents and temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound 99 555-03-3 [sigmaaldrich.com]
- 3. CAS 555-03-3: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 555-03-3 [m.chemicalbook.com]
- 5. This compound(555-03-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
A Comprehensive Technical Guide to the Safe Handling of 3-Nitroanisole
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides an in-depth overview of the safety data for 3-Nitroanisole (CAS No. 555-03-3), including its physical and chemical properties, associated hazards, and comprehensive handling and emergency procedures.
Section 1: Chemical and Physical Properties
This compound is a pale yellow solid or liquid with a distinctive odor.[1] It is soluble in organic solvents like alcohol and ether but has limited solubility in water.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Melting Point | 32 - 38.5 °C | [1][3] |
| Boiling Point | 258 - 265 °C | [3][4] |
| Flash Point | 88 °C | [1] |
| Density | 1.2 - 1.373 g/cm³ | [3][4] |
| Water Solubility | Insoluble | [3] |
Table 1: Physical and Chemical Properties of this compound
Section 2: Hazard Identification and GHS Classification
This compound is classified as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system.[1][5] Long-term exposure may have adverse effects on the liver and kidneys.[1] The GHS classification is summarized in Table 2.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Table 2: GHS Hazard Classification for this compound [5]
Signal Word: Warning[5]
Hazard Pictogram: [5]
-
GHS07 (Exclamation Mark)
Section 3: Handling and Storage
Proper handling and storage of this compound are crucial to minimize risk.
Handling:
-
Work in a well-ventilated area.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke when using this product.[5]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[5]
-
Store away from heat and incompatible materials.[1]
The logical workflow for handling this compound is illustrated in the following diagram.
Caption: Logical workflow for the safe handling of this compound.
Section 4: Personal Protective Equipment (PPE)
The recommended personal protective equipment when handling this compound is detailed in Table 3.
| Protection Type | Specification | Reference |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved equipment. | [5] |
| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use. Complete suit protecting against chemicals. | [5] |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. | [5] |
Table 3: Recommended Personal Protective Equipment (PPE)
Section 5: First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. | [5] |
| Skin Contact | Wash off with soap and plenty of water. | [5] |
| Eye Contact | Flush eyes with water as a precaution. | [5] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. | [5] |
Table 4: First Aid Measures for this compound Exposure
Section 6: Fire Fighting and Accidental Release Measures
Fire Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Special Hazards: Combustion may produce carbon oxides and nitrogen oxides (NOx).[5]
-
Firefighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.[5]
Accidental Release:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[5]
-
Environmental Precautions: Do not let the product enter drains.[5]
-
Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]
Section 7: Toxicity
The toxicological data for this compound is limited, particularly concerning chronic effects in humans. Animal studies suggest moderate acute toxicity upon ingestion or inhalation.[1]
| Toxicity Type | Data | Reference |
| Acute Oral Toxicity | Harmful if swallowed (Category 4). | [5] |
| Chronic Toxicity | No data available on chronic toxicity in humans. Animal studies suggest potential effects on the liver and kidneys. | [1] |
Table 5: Summary of Toxicological Data
Section 8: Disposal Considerations
Dispose of this compound and its container in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Contaminated packaging should be disposed of as an unused product.[5]
This guide is intended for informational purposes only and should not be substituted for a formal safety data sheet (SDS) or professional safety training. Always refer to the specific SDS for the most current and comprehensive safety information.
References
An In-depth Technical Guide to the Synthesis of 3-Nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-nitroanisole. Due to the electronic properties of anisole (B1667542), direct nitration is not a viable route for obtaining the meta-substituted product. This guide first elucidates the challenges of direct nitration and then presents a robust, two-step synthetic pathway to this compound, complete with detailed experimental protocols and quantitative data.
The Challenge of Direct Nitration of Anisole
The synthesis of this compound directly from anisole via electrophilic aromatic substitution is synthetically challenging. The methoxy (B1213986) group (-OCH₃) on the anisole ring is a potent activating and ortho, para-directing group. This is due to the resonance effect, where the lone pairs on the oxygen atom donate electron density to the aromatic ring, particularly at the ortho and para positions. This increased electron density makes these positions significantly more susceptible to electrophilic attack by the nitronium ion (NO₂⁺) generated during nitration.
Consequently, the direct nitration of anisole with a mixture of nitric acid and sulfuric acid overwhelmingly yields a mixture of 2-nitroanisole (B33030) and 4-nitroanisole. The formation of the desired this compound is minimal, typically less than 2%, making this route impractical for preparative synthesis.
Figure 1. Regioselectivity in the direct nitration of anisole.
Recommended Synthetic Pathway: A Two-Step Approach
A more efficient and practical synthesis of this compound involves a two-step process starting from a precursor that allows for the unambiguous placement of the nitro group in the meta position relative to the eventual methoxy group. The recommended pathway is the synthesis of m-nitrophenol followed by its methylation.
Figure 2. Recommended two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical yields for the recommended two-step synthesis of this compound.
| Reaction Step | Starting Material | Product | Typical Yield |
| 1. Diazotization and Hydrolysis | m-Nitroaniline | m-Nitrophenol | 81-86% |
| 2. Williamson Ether Synthesis (Methylation) | m-Nitrophenol | This compound | ~90% |
| Overall Yield | m-Nitroaniline | This compound | ~73-77% |
Experimental Protocols
Step 1: Synthesis of m-Nitrophenol from m-Nitroaniline
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
m-Nitroaniline (finely powdered)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Ice
-
Distilled Water
Procedure:
-
Preparation of the Diazonium Salt:
-
In a 4-L beaker, place 210 g (1.5 moles) of finely powdered m-nitroaniline.
-
With stirring, add a cold mixture of 450 mL of water and 330 mL of concentrated sulfuric acid.
-
Add approximately 800 g of crushed ice to the mixture to bring the temperature down to 0-5°C.
-
Prepare a solution of 105 g (1.52 moles) of sodium nitrite in 250 mL of water.
-
Rapidly add the sodium nitrite solution to the bottom of the stirred m-nitroaniline suspension over 8-10 minutes, maintaining the temperature between 0-5°C. Monitor the reaction with starch-iodide paper to ensure a slight excess of nitrous acid.
-
Continue stirring for an additional 5-10 minutes. A crystalline precipitate of m-nitrobenzenediazonium sulfate (B86663) will form.
-
-
Hydrolysis of the Diazonium Salt:
-
In a 5-L round-bottom flask, prepare a boiling solution by adding 1 L of concentrated sulfuric acid to 750 mL of water and heating to 160°C.
-
Decant the supernatant from the diazonium salt mixture and add it to the boiling sulfuric acid solution at a rate that maintains vigorous boiling (approximately 50 minutes).
-
Add the crystalline diazonium sulfate in small portions to the boiling acid, controlling the rate to prevent excessive foaming from the evolution of nitrogen gas.
-
Continue boiling for a few minutes after the addition is complete.
-
-
Isolation and Purification of m-Nitrophenol:
-
Pour the hot reaction mixture into a large beaker set in cold running water and stir vigorously to obtain a homogeneous crystal magma.
-
Once completely cold, filter the m-nitrophenol, press it thoroughly, and wash with several portions of ice-cold water.
-
Dry the product on filter paper in a warm room. The yield of crude m-nitrophenol is typically 170-180 g (81-86%).
-
For further purification, the crude product can be distilled under reduced pressure (b.p. 160-165°C at 12 mm Hg).
-
Step 2: Synthesis of this compound from m-Nitrophenol (Williamson Ether Synthesis)
This protocol is a representative procedure for the methylation of a phenol.
Materials:
-
m-Nitrophenol
-
Sodium Hydroxide (B78521) (NaOH)
-
Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)
-
Suitable solvent (e.g., water, methanol, or a phase-transfer system)
Procedure using Dimethyl Sulfate:
-
Preparation of the Phenoxide:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 139 g (1.0 mole) of m-nitrophenol in a solution of 44 g (1.1 moles) of sodium hydroxide in 500 mL of water. Cool the solution to room temperature.
-
-
Methylation:
-
With vigorous stirring, add 138.8 g (1.1 moles) of dimethyl sulfate dropwise from the dropping funnel at a rate that maintains the reaction temperature below 40°C. Cooling with a water bath may be necessary.
-
After the addition is complete, continue stirring for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
The product, this compound, will separate as an oil or solid. Cool the reaction mixture in an ice bath to solidify the product.
-
Filter the crude this compound and wash it thoroughly with cold water, followed by a wash with a cold, dilute sodium hydroxide solution to remove any unreacted m-nitrophenol, and finally with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol (B145695) or by distillation under reduced pressure (b.p. 121-123 °C at 8 mmHg). The expected yield is approximately 90%.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dimethyl sulfate and methyl iodide are toxic and carcinogenic; handle with extreme care.
-
Reactions involving diazonium salts can be explosive if allowed to dry out; they should be kept wet and used immediately.
This guide provides a comprehensive and practical approach for the synthesis of this compound, addressing the regioselectivity challenges and offering detailed, reliable experimental procedures for researchers in the chemical and pharmaceutical sciences.
Electrophilic Aromatic Substitution of Anisole: A Technical Guide to Isomer Control and the Synthesis of 3-Nitroanisole
Abstract: This technical guide addresses the synthesis of 3-nitroanisole via the electrophilic aromatic substitution of anisole (B1667542). It elucidates the fundamental principles of regioselectivity that govern this reaction, explaining why direct nitration overwhelmingly yields ortho and para isomers, with only trace amounts of the desired meta product. Quantitative data from various nitrating systems are presented to illustrate this outcome. Consequently, this paper details a robust and high-yield alternative synthetic pathway for this compound: the Williamson ether synthesis starting from 3-nitrophenol (B1666305). Detailed experimental protocols for both the illustrative direct nitration of anisole and the recommended synthesis of this compound are provided for researchers, scientists, and professionals in drug development.
Regioselectivity in the Electrophilic Nitration of Anisole
The direct synthesis of this compound through the electrophilic nitration of anisole is fundamentally inefficient due to the powerful directing effect of the methoxy (B1213986) (-OCH₃) substituent. The methoxy group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1][2] This directive effect stems from the interplay of two electronic factors:
-
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring through resonance. This donation of electron density significantly enriches the ortho (C2, C6) and para (C4) positions, making them much more nucleophilic and thus more susceptible to attack by an electrophile like the nitronium ion (NO₂⁺).
-
Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group also exerts an electron-withdrawing inductive effect through the sigma bond, which deactivates the ring slightly. However, the resonance effect is dominant and is the primary determinant of the reaction's regioselectivity.
The mechanism involves the attack of the aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For ortho and para attack, a key resonance structure can be drawn where the positive charge is delocalized onto the carbon atom bearing the methoxy group, allowing the lone pairs of the oxygen to directly stabilize the charge. This additional, highly stable resonance contributor significantly lowers the activation energy for the formation of the ortho and para products. In contrast, meta attack does not allow for this direct stabilization by the oxygen atom, resulting in a higher energy intermediate and a much slower reaction rate.
Caption: Reaction mechanism for the nitration of anisole.
Quantitative Isomer Distribution
Experimental data consistently demonstrate the low yield of this compound from the direct nitration of anisole. High regioselectivity for ortho and para substitution is maintained across various nitrating systems, regardless of their reactivity.[3][4] While steric hindrance from the methoxy group can slightly disfavor the ortho position compared to the para position, both remain the overwhelmingly major products.
| Nitrating Agent / System | Solvent | Temp. (°C) | Ortho (%) | Meta (%) | Para (%) | Reference |
| HNO₃ / H₂SO₄ | Acetic Anhydride | 0 | 58 | < 2 | 40 | [4][5] |
| NO₂⁺BF₄⁻ | Tetramethylene sulfone | 25 | 71 | < 2 | 27 | [4][5] |
| Acetyl Nitrate (CH₃COONO₂) | Acetic Anhydride | 25 | 64 | < 2 | 34 | [4][5] |
| 70% HNO₃ | n-Heptane | 30 | ~55 | < 2 | ~43 | [6] |
Recommended Synthetic Pathway for this compound
Given the inefficiency of direct nitration, a more practical and high-yield approach is required for the synthesis of this compound. The recommended pathway is a Williamson ether synthesis , which involves the methylation of the corresponding phenol (B47542). This two-step approach begins with the synthesis of 3-nitrophenol, followed by its conversion to this compound.
-
Step 1: Synthesis of 3-Nitrophenol. 3-nitrophenol can be reliably synthesized from m-nitroaniline via a diazotization reaction followed by hydrolysis of the resulting diazonium salt.[7]
-
Step 2: Methylation of 3-Nitrophenol. The hydroxyl group of 3-nitrophenol is deprotonated with a base (e.g., NaOH, K₂CO₃) to form the more nucleophilic phenoxide ion. This ion then displaces a leaving group from a methylating agent (e.g., dimethyl sulfate (B86663), methyl iodide) in an Sₙ2 reaction to form the ether, this compound. This method has been reported to yield approximately 85% of the desired product.[8]
Caption: Recommended workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: These protocols involve the use of strong acids, corrosive bases, and potentially toxic/carcinogenic reagents (e.g., dimethyl sulfate). All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Illustrative Nitration of Anisole (Yielding o/p-Nitroanisole)
This protocol serves to demonstrate the typical outcome of the direct nitration of anisole.
Materials:
-
Anisole (10.8 g, 0.1 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%, 20 mL)
-
Concentrated Nitric Acid (HNO₃, 70%, 10 mL)
-
Acetic Anhydride (20 mL)
-
Ice bath
-
Magnetic stirrer and stir bar
-
250 mL three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add 10 mL of concentrated nitric acid to 20 mL of acetic anhydride, keeping the mixture cooled in an ice bath.
-
Reaction Setup: Equip the 250 mL flask with a magnetic stir bar, thermometer, and dropping funnel. Place the flask in a large ice-salt bath.
-
Initial Cooling: Add 10.8 g of anisole and 20 mL of concentrated sulfuric acid to the flask. Stir the mixture and cool to 0°C.
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the anisole solution over 30-45 minutes. Vigorously stir the mixture and maintain the internal temperature between 0°C and 5°C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. A yellow, oily solid should precipitate.
-
Isolation: Isolate the crude product by vacuum filtration. Wash the solid with copious amounts of cold water until the washings are neutral to litmus (B1172312) paper.
-
Purification: The product is a mixture of 2-nitroanisole and 4-nitroanisole. Separation can be achieved by fractional crystallization or column chromatography. The para isomer is typically less soluble and will crystallize out first from an ethanol (B145695)/water mixture.
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
This protocol provides a reliable method for obtaining the target compound.[8]
Materials:
-
3-Nitrophenol (13.9 g, 0.1 mol)
-
Sodium Hydroxide (B78521) (NaOH) (4.4 g, 0.11 mol)
-
Dimethyl Sulfate ((CH₃)₂SO₄) (13.2 g, 0.105 mol)
-
Water
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Formation of Sodium 3-Nitrophenoxide: Dissolve 4.4 g of sodium hydroxide in 50 mL of water in the 250 mL flask. To this solution, add 13.9 g of 3-nitrophenol. Stir the mixture until the phenol has completely dissolved to form a clear solution of the sodium salt.
-
Addition of Methylating Agent: Gently heat the solution to approximately 50-60°C. While stirring, add 13.2 g of dimethyl sulfate dropwise over 20 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, attach the reflux condenser and heat the mixture to a gentle reflux for 2 hours. The product, this compound, may separate as an oil.
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The product should solidify. Cool further in an ice bath to maximize precipitation.
-
Workup: Collect the crude solid product by vacuum filtration. Wash the solid on the filter with cold water (2 x 30 mL) to remove inorganic salts, followed by a small amount of cold methanol to remove any unreacted 3-nitrophenol.
-
Purification: The crude this compound can be purified by recrystallization from ethanol or methanol to yield a pale yellow solid. The expected yield is approximately 80-85%.
Conclusion
The electrophilic nitration of anisole is a classic example of substituent-directed regioselectivity in aromatic chemistry. The strong electron-donating resonance from the methoxy group overwhelmingly directs the incoming electrophile to the ortho and para positions, rendering the direct synthesis of this compound impractical due to extremely low yields (<2%). For researchers and drug development professionals requiring this compound, a multi-step approach is necessary. The recommended, robust, and high-yield method is the Williamson ether synthesis, involving the methylation of 3-nitrophenol. This pathway provides reliable access to the target compound, bypassing the inherent regiochemical limitations of the direct electrophilic substitution of anisole.
References
- 1. What happens when anisole is nitrated? - askIITians [askiitians.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis routes of this compound [benchchem.com]
The Photochemical Properties of 3-Nitroanisole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitroanisole (C₇H₇NO₃) is a nitroaromatic compound with the IUPAC name 1-methoxy-3-nitrobenzene.[1] It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[2] The presence of both a methoxy (B1213986) and a nitro group on the benzene (B151609) ring imparts unique electronic and photochemical properties to the molecule, making it a subject of interest for studies in photochemistry and phototoxicity. This technical guide provides a comprehensive overview of the photochemical properties of this compound, including its spectral characteristics, photoreactivity, and the experimental methodologies used to study these phenomena.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 555-03-3 | [1] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 36-38 °C | [2] |
| Boiling Point | 121-123 °C at 8 mmHg | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |
Photochemical Properties
UV-Visible Absorption
Photoreactivity
Upon absorption of UV radiation, this compound can undergo a variety of photochemical reactions, primarily nucleophilic aromatic photosubstitution. These reactions are believed to proceed through the excited triplet state of the molecule.
1. Photo-hydroxylation:
In the presence of hydroxide (B78521) ions (OH⁻), this compound can be photochemically converted to 3-nitrophenol.[2] This reaction involves the substitution of the methoxy group by a hydroxyl group. The study of this reaction has been facilitated by techniques such as nanosecond time-resolved absorption spectroscopy.[2]
2. Photo-amination:
This compound can also react with amines, such as n-butylamine, under illumination to yield 3-nitrophenol.[2] This demonstrates its potential as a precursor for the synthesis of other nitroaromatic compounds through photochemical routes.
3. Excited State Dynamics:
The photochemistry of this compound is dictated by the behavior of its electronically excited states. Upon photoexcitation, the molecule is promoted to a singlet excited state, which can then undergo intersystem crossing to a more stable and longer-lived triplet state. It is this triplet state that is generally considered the reactive species in nucleophilic aromatic photosubstitution reactions. The triplet state of this compound has been observed via transient absorption spectroscopy, with a characteristic absorption maximum around 400 nm and a lifetime of approximately 1.5-2 microseconds in aerated aqueous solution.
Experimental Protocols
Detailed, step-by-step experimental protocols for studying the photochemistry of this compound are not extensively documented in single sources. However, based on common practices in photochemistry and transient absorption spectroscopy, a general workflow can be outlined.
General Photolysis Experiment
A typical experimental setup for the photolysis of this compound would involve a photoreactor equipped with a specific light source, a reaction vessel, and a method for monitoring the reaction progress.
Materials and Equipment:
-
This compound
-
High-purity solvent (e.g., acetonitrile, water)
-
Nucleophile (e.g., sodium hydroxide for hydroxylation)
-
Photoreactor (e.g., a Rayonet reactor or a custom-built setup)
-
UV lamp with a specific wavelength output (e.g., a medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Analytical instrument (e.g., HPLC with a UV detector, GC-MS)
Procedure:
-
Solution Preparation: Prepare a solution of this compound of a known concentration in the chosen solvent. If studying a nucleophilic substitution, add the nucleophile at the desired concentration.
-
Photoreaction: Transfer the solution to the quartz reaction vessel and place it in the photoreactor. Ensure the solution is well-stirred. Irradiate the solution with the UV lamp for a set period.
-
Reaction Monitoring: At regular intervals, withdraw aliquots from the reaction mixture.
-
Analysis: Analyze the aliquots using a suitable analytical technique (e.g., HPLC) to determine the concentration of the remaining this compound and the formation of photoproducts.
-
Quantum Yield Determination: The quantum yield (Φ) of the reaction can be determined by measuring the rate of product formation or reactant consumption and the photon flux of the light source, often determined using a chemical actinometer like ferrioxalate.[5][6]
Nanosecond Transient Absorption Spectroscopy
This technique is used to observe the short-lived excited states of this compound.
Experimental Setup:
-
Pump Laser: A pulsed laser to excite the sample (e.g., a Nd:YAG laser providing a 355 nm excitation pulse).[7]
-
Probe Light Source: A continuous wave lamp (e.g., a xenon arc lamp) to generate a broad spectrum of light that passes through the sample.[7]
-
Sample Holder: A quartz cuvette to hold the solution of this compound.
-
Monochromator and Detector: To select the wavelength of interest from the probe beam and measure its intensity changes.
-
Data Acquisition System: An oscilloscope to record the time-resolved changes in absorbance.
Procedure:
-
A solution of this compound is placed in the cuvette.
-
The pump laser excites the sample, creating a population of excited states.
-
The probe light passes through the sample, and any absorption by the transient excited states is detected.
-
By varying the delay time between the pump and probe pulses, the absorption spectrum and lifetime of the excited states can be determined.
Photochemical Reaction Mechanism
The nucleophilic aromatic photosubstitution of this compound, for instance with a hydroxide ion, is believed to proceed through the following general steps:
-
Light Absorption: this compound in its ground state (S₀) absorbs a photon of UV light, promoting it to an excited singlet state (S₁).
-
Intersystem Crossing: The short-lived singlet state undergoes efficient intersystem crossing to the more stable and longer-lived triplet state (T₁).
-
Nucleophilic Attack: The excited triplet state of this compound is more electrophilic than the ground state. It reacts with a nucleophile, such as a hydroxide ion, to form a transient intermediate, often referred to as a Meisenheimer-like or σ-complex.
-
Product Formation: This intermediate then eliminates the methoxy group as a leaving group (CH₃O⁻) to yield the final product, 3-nitrophenol, and regenerate the aromatic system.
Conclusion
This compound exhibits interesting photochemical properties, primarily driven by the reactivity of its excited triplet state in nucleophilic aromatic substitution reactions. While the qualitative aspects of its photochemistry, such as photo-hydroxylation and photo-amination, are known, a comprehensive quantitative understanding is still developing. Further research to precisely determine its molar absorptivity, quantum yields under various conditions, and detailed mechanistic pathways will be crucial for its application in synthetic chemistry and for assessing its environmental and toxicological impact. The experimental approaches outlined in this guide provide a framework for conducting such investigations.
References
- 1. This compound | C7H7NO3 | CID 11140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
Spectroscopic Profile of 3-Nitroanisole: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3-Nitroanisole (CAS No. 555-03-3), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition. This information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for its structural characterization.
¹H NMR Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.82 | ddd | J = 8.3, 2.6, 1.0 Hz | H-4 |
| 7.73 | t | J = 2.4 Hz | H-2 |
| 7.45 | t | J = 8.2 Hz | H-5 |
| 7.21 | ddd | J = 7.9, 2.0, 1.0 Hz | H-6 |
| 3.91 | s | - | -OCH₃ |
¹³C NMR Data
Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 160.1 | C-1 |
| 149.0 | C-3 |
| 130.3 | C-5 |
| 122.1 | C-4 |
| 116.1 | C-6 |
| 109.2 | C-2 |
| 56.0 | -OCH₃ |
IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100-3000 | Aromatic C-H | Stretching |
| 2950-2850 | Aliphatic C-H (-OCH₃) | Stretching |
| 1580, 1480, 1440 | Aromatic C=C | Stretching |
| 1530 | Nitro (N=O) | Asymmetric Stretching |
| 1350 | Nitro (N=O) | Symmetric Stretching |
| 1250 | Aryl Ether (C-O) | Asymmetric Stretching |
| 1030 | Aryl Ether (C-O) | Symmetric Stretching |
| 880-750 | Aromatic C-H | Out-of-plane Bending |
UV-Vis Spectroscopy Data
Solvent: Ethanol
| λmax (nm) |
| 265 |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be around 4-5 cm.
-
Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, and relaxation delay).
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a correct baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using their characteristic vibrational frequencies.
Materials:
-
This compound sample
-
Infrared salt plates (e.g., NaCl or KBr) or an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., acetone (B3395972) or methylene (B1212753) chloride)
Procedure (Thin Film Method):
-
Sample Preparation: Place a small amount of solid this compound on a clean, dry IR salt plate.
-
Melt and Spread: Gently heat the salt plate on a hot plate until the this compound melts. Place a second salt plate on top and press gently to create a thin, uniform film between the plates.
-
Alternative (Solution Deposit): Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride). Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands (peaks) in the spectrum.
-
Correlate the wavenumbers of these bands to specific functional groups and vibrational modes.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) of this compound, which is related to its electronic transitions.
Materials:
-
This compound sample
-
Spectroscopic grade ethanol
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in ethanol. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 arbitrary units.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the solvent (ethanol) to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with the this compound solution and then fill it with the solution.
-
Place the sample cuvette in the spectrophotometer.
-
Run the scan to obtain the UV-Vis absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) at which the maximum absorbance (λmax) occurs.
-
Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-Depth Technical Guide to the Chemical Reactivity and Stability of 3-Nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitroanisole, a pale yellow crystalline solid, is a versatile aromatic nitro compound with the chemical formula C₇H₇NO₃.[1] Structurally, it consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a nitro group (-NO₂) at the meta position.[1] This substitution pattern governs its chemical reactivity and makes it a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and dyes.[2] This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, with a focus on data-driven insights and detailed experimental protocols relevant to research and drug development.
Physicochemical and Stability Data
A clear understanding of the physical and stability characteristics of this compound is fundamental for its safe handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| Melting Point | 36-38 °C | |
| Boiling Point | 121-123 °C at 8 mmHg | |
| Flash Point | 127.9 °C | [3] |
| Solubility | Soluble in alcohol; Insoluble in water | |
| Appearance | Pale yellow crystalline solid |
Stability Under Forced Degradation: Stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC), are essential for assessing the degradation of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light) as per ICH guidelines.[9][10] While a specific validated HPLC method for this compound is not detailed in the search results, the development of such a method would involve stress testing to identify potential degradation products and ensure the method's specificity.[11][12]
Chemical Reactivity and Key Transformations
The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitro group and the electron-donating, ortho-, para-directing methoxy group. This interplay allows for a range of chemical transformations.
Reduction of the Nitro Group
One of the most synthetically useful reactions of this compound is the reduction of the nitro group to an amine, yielding 3-aminoanisole (m-anisidine). This transformation is a critical step in the synthesis of various pharmaceuticals and other fine chemicals.
Experimental Protocol: Reduction of this compound to 3-Aminoanisole using Stannous Chloride
This protocol details the reduction of this compound using stannous chloride dihydrate.
-
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (B1210297)
-
2M Potassium hydroxide (B78521) (KOH) solution
-
-
Procedure:
-
Dissolve this compound (0.148 g, 0.967 mmol) in ethanol (5 mL).
-
Add stannous chloride dihydrate (2.26 g, 10.0 mmol) to the solution.[13]
-
Expose the reaction mixture to ultrasonic irradiation for 2 hours at 30°C.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and 2M KOH solution.[13]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain 3-aminoanisole.
-
-
Reaction Kinetics: The reduction of nitroarenes can follow complex kinetics. For instance, the degradation of nitrobenzene (B124822) under ultrasonic irradiation in the presence of iron powder has been reported to follow first-order kinetics with a rate constant of 1.8 x 10⁻³ min⁻¹.[14] While specific to a different nitroaromatic and reaction conditions, this provides a starting point for kinetic analysis of this compound reduction.
Diazotization and Azo Dye Synthesis
The amino group of 3-aminoanisole, produced from the reduction of this compound, can be readily converted to a diazonium salt. This intermediate is highly reactive and can undergo various subsequent reactions, most notably coupling with electron-rich aromatic compounds to form azo dyes.
Experimental Protocol: Synthesis of an Azo Dye from 3-Aminoanisole (Illustrative)
This protocol outlines the general steps for the diazotization of an aromatic amine and subsequent azo coupling.
-
Materials:
-
3-Aminoanisole (or other aromatic amine)
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
A coupling agent (e.g., 2-naphthol, salicylic (B10762653) acid)
-
Sodium hydroxide (NaOH)
-
Ice
-
-
Procedure (Diazotization):
-
Dissolve the aromatic amine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.[15]
-
Slowly add a cold aqueous solution of sodium nitrite, maintaining the temperature below 5°C.[15]
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt. The resulting solution should be used immediately.
-
-
Procedure (Azo Coupling):
-
Dissolve the coupling agent in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.[15]
-
Slowly add the cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.[15]
-
Isolate the dye by vacuum filtration and wash with cold water.
-
The following diagram illustrates the logical workflow for the synthesis of an azo dye starting from an aromatic amine.
Caption: General workflow for the synthesis of azo dyes.
Photochemical Reactivity
This compound is a photo-reactive compound.[2] Upon exposure to UV light, it can undergo nucleophilic substitution reactions. For example, photoreaction with n-butylamine yields 3-nitrophenol.[12] The quantum yield for the disappearance of aromatic nitrocompounds upon photolysis is generally low, on the order of 10⁻³.[16] This indicates that deactivation to the ground state is the predominant process. The photodegradation quantum yield can be influenced by factors such as the solvent and the presence of other substances.[17][18]
Role as a Pharmaceutical Intermediate
This compound and its derivatives serve as key intermediates in the synthesis of various pharmaceuticals. The nitro and methoxy groups provide handles for further functionalization, allowing for the construction of complex molecular architectures. For instance, a derivative of this compound can be a precursor in the multi-step synthesis of kinase inhibitors or other targeted therapies.
The following diagram illustrates a representative synthetic pathway where a this compound derivative is used to synthesize a more complex pharmaceutical intermediate.
Caption: Representative pathway for a pharmaceutical intermediate.
Inclusion Complexation with Cyclodextrins
This compound can form inclusion complexes with cyclodextrins, such as β-cyclodextrin.[12] In these complexes, the hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386). This interaction is driven by factors such as van der Waals forces and the hydrophobic effect. The formation of such complexes can alter the physicochemical properties of this compound, including its solubility and stability. The stoichiometry of these complexes is typically 1:1.[19][20] The characterization of these inclusion complexes can be performed using various techniques, including ¹H NMR, powder X-ray diffractometry, and isothermal titration calorimetry (ITC) to determine thermodynamic parameters such as the binding constant (K), enthalpy (ΔH), and entropy (ΔS) of complexation.[19][21][22]
The logical relationship in the formation of a cyclodextrin inclusion complex is depicted in the following diagram.
Caption: Formation of a this compound-cyclodextrin inclusion complex.
Conclusion
This compound exhibits a rich and versatile chemical reactivity, making it a valuable building block in organic synthesis. Its key transformations, including nitro group reduction, diazotization, and photochemical reactions, provide access to a wide array of functionalized aromatic compounds. A thorough understanding of its stability profile, reaction kinetics, and interactions with other molecules is crucial for its effective and safe utilization in research, particularly in the context of drug discovery and development. The detailed experimental protocols and conceptual workflows presented in this guide offer a solid foundation for scientists and researchers working with this important chemical intermediate. Further quantitative studies on its thermal decomposition and reaction kinetics would provide even greater insights into its behavior and expand its synthetic utility.
References
- 1. This compound | C7H7NO3 | CID 11140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 555-03-3 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. This compound | 555-03-3 [chemicalbook.com]
- 7. bath.ac.uk [bath.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. saudijournals.com [saudijournals.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 20. Inclusion Complexes between β-Cyclodextrin and Gaseous Substances—N2O, CO2, HCN, NO2, SO2, CH4 and CH3CH2CH3: Role of the Host’s Cavity Hydration [mdpi.com]
- 21. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Technical Guide to the Historical Preparation of 3-Nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methodologies for the preparation of 3-nitroanisole, a significant intermediate in organic synthesis. The document provides a detailed examination of the core synthetic strategies employed historically, complete with experimental protocols and quantitative data. The information is presented to aid researchers and professionals in understanding the classical approaches to the synthesis of this compound.
Introduction
This compound, or 1-methoxy-3-nitrobenzene, has long been a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and dyes. Its preparation has been approached through several classical organic chemistry reactions. This guide focuses on two principal historical methods: the methylation of 3-nitrophenol (B1666305) and the nucleophilic aromatic substitution of 3-nitrochlorobenzene. While the direct nitration of anisole (B1667542) is a fundamental reaction, it historically proved inefficient for the targeted synthesis of the meta-isomer due to the ortho- and para-directing nature of the methoxy (B1213986) group.
Historical Synthetic Pathways
The two primary historical routes for the synthesis of this compound are outlined below. Each method is presented with a detailed experimental protocol derived from historical chemical literature, offering a practical perspective on these classical transformations.
Method 1: Methylation of 3-Nitrophenol via Williamson Ether Synthesis
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a cornerstone of ether preparation.[1][2] This method involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, this translates to the methylation of the sodium salt of 3-nitrophenol. A notable historical account points to an 85% yield for this transformation when substituting sodium m-nitrophenolate for sodium p-nitrophenolate in a given procedure.[3]
The synthesis of the precursor, 3-nitrophenol, was itself a well-established procedure, often starting from 3-nitroaniline (B104315). A robust historical method for this conversion is detailed in "Organic Syntheses."[4]
Logical Workflow for Method 1:
Caption: Synthesis of this compound from 3-Nitroaniline.
Experimental Protocols:
Step 1: Preparation of 3-Nitrophenol from 3-Nitroaniline [4]
-
Diazotization: In a 4-liter beaker, 210 g (1.5 moles) of finely powdered 3-nitroaniline is treated with a cold mixture of 450 cc of water and 330 cc of concentrated sulfuric acid with stirring. Approximately 800 g of crushed ice is then added. To this mixture, a solution of 105 g (1.52 moles) of sodium nitrite (B80452) in 250 cc of water is added rapidly over 8-10 minutes at the bottom of the mixture. The temperature is maintained at 0–5°C. Stirring is continued for an additional 5-10 minutes.
-
Decomposition of the Diazonium Salt: While the diazotization is in progress, a mixture of 1 liter of concentrated sulfuric acid and 750 cc of water is heated to boiling (160°C) in a 5-liter round-bottomed flask. The supernatant from the diazotization mixture is added to the boiling acid at a rate that maintains vigorous boiling. The crystalline diazonium sulfate (B86663) is then added in small portions.
-
Isolation: The reaction mixture is boiled for a few more minutes and then poured into a large beaker set in cold running water and stirred vigorously to form a crystal magma. The crude 3-nitrophenol is collected by filtration, pressed, drained, and washed with iced water. The product is then dried.
Step 2: Methylation of 3-Nitrophenol to this compound (A Generalized Historical Protocol)
-
Formation of the Phenoxide: In a suitable reaction vessel, one molar equivalent of 3-nitrophenol is dissolved in an aqueous solution of sodium hydroxide (B78521) (1.0 to 1.1 molar equivalents).
-
Methylation: To the solution of sodium 3-nitrophenolate, one molar equivalent of dimethyl sulfate is added portion-wise with vigorous stirring. The reaction temperature is maintained between 30-40°C by external cooling.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional period. The product, this compound, often separates as an oil or solid. The mixture is then cooled, and the product is isolated by filtration or extraction with a suitable solvent like ether or dichloromethane. The organic layer is washed with water and dilute alkali to remove any unreacted 3-nitrophenol, followed by a final wash with water. The solvent is then removed by distillation to yield the crude this compound, which can be further purified by recrystallization or distillation under reduced pressure.
Quantitative Data for Method 1:
| Parameter | Value | Reference |
| 3-Nitrophenol Synthesis | ||
| Starting Material | 3-Nitroaniline (210 g, 1.5 mol) | [4] |
| Reagents | NaNO₂, H₂SO₄, H₂O, Ice | [4] |
| Reaction Temperature | 0–5°C (Diazotization), 160°C (Decomposition) | [4] |
| Yield of 3-Nitrophenol | Not explicitly stated in the excerpt, but the procedure is from a reliable source for high-yield preparations. | [4] |
| This compound Synthesis | ||
| Starting Material | Sodium m-nitrophenolate | [3] |
| Yield of this compound | ~85% | [3] |
Method 2: Nucleophilic Aromatic Substitution of 3-Nitrochlorobenzene
Another historically significant route to this compound involves the nucleophilic aromatic substitution of 3-nitrochlorobenzene with a methoxide (B1231860) source. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, making this a viable synthetic strategy. This method has been described in the context of industrial processes for producing nitroanisole isomers.[7]
Logical Workflow for Method 2:
Caption: Synthesis of this compound from 3-Nitrochlorobenzene.
Experimental Protocol:
A general procedure for the methoxylation of nitrochlorobenzene can be adapted from patent literature describing the synthesis of nitroanisole isomers.[7]
-
Reaction Setup: In an autoclave or a sealed reaction vessel, 3-nitrochlorobenzene is mixed with methanol (B129727) and sodium hydroxide. The molar ratio of methanol to 3-nitrochlorobenzene is typically high to serve as both a reagent and a solvent.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 70°C to 120°C. The reaction is carried out under pressure, which can range from atmospheric to several megapascals (MPa), for a period of several hours.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled. The excess methanol may be removed by distillation. The resulting mixture is then partitioned between water and an organic solvent. The organic layer is separated, washed with water to remove any remaining salts and base, and then dried. The solvent is removed to yield the crude this compound, which can be purified by distillation under reduced pressure or recrystallization.
Quantitative Data for Method 2:
| Parameter | Value | Reference |
| Starting Material | m-Nitrochlorobenzene oil (157.5 g, 1 mole) | [7] |
| Reagents | Methanol (240 mL, 6 moles), Sodium Hydroxide (20 g, 0.5 mole) | [7] |
| Reaction Temperature | 70°C (reflux) or 120°C (pressurized) | [7] |
| Reaction Time | 3 hours (at 120°C) or 10 hours (at 70°C) | [7] |
| Reaction Pressure | 0.3 MPa (at 120°C) | [7] |
| Conversion Rate | 99.5% (at 120°C) or 85.0% (at 70°C) total etherification | [7] |
Conclusion
The historical preparation of this compound primarily relied on two robust synthetic strategies: the methylation of 3-nitrophenol, often prepared from 3-nitroaniline, and the nucleophilic aromatic substitution of 3-nitrochlorobenzene. Both methods offered viable pathways to the target molecule, with the choice of method likely depending on the availability and cost of the starting materials. The Williamson ether synthesis, in particular, stands out as a classic and efficient method for this transformation. These historical methods laid the groundwork for the synthesis of a wide range of substituted aromatic compounds and continue to be of pedagogical and practical interest in the field of organic chemistry.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN104557557A - Method for preparing nitroanisole from m-nitrochlorobenzene oil - Google Patents [patents.google.com]
An In-depth Technical Guide on the Discovery and Initial Studies of 3-Nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitroanisole, a nitroaromatic compound, has been a subject of scientific interest due to its utility as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its discovery, initial studies, physicochemical properties, and key experimental protocols. The information is presented to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
Historical Context and Discovery
While the precise moment of the first synthesis of this compound is not definitively documented in readily available historical records, its discovery can be situated within the broader context of the burgeoning field of organic chemistry in the 19th century. The chemistry of nitro compounds saw significant development during this era.
A notable early contribution to the related field of nitroaromatic compounds was made by the French chemist Auguste Cahours , who first prepared trinitroanisole in 1849 by reacting p-anisic acid with a mixture of sulfuric acid and fuming nitric acid. This work demonstrated the feasibility of nitrating anisole (B1667542) derivatives.
The German chemist Johann Peter Griess made significant advances in the chemistry of aromatic amines and diazo compounds, which are closely related to nitroaromatics, starting in the 1850s. His work on diazotization reactions, which often begin with the reduction of a nitro group, was foundational for the development of azo dyes and other synthetic organic chemistry.
The systematic study of the nitration of anisole and the characterization of its isomers, including this compound, likely occurred in the late 19th or early 20th century as methods for separation and structural elucidation improved. Early 20th-century studies, such as those published in the Journal of the Chemical Society, began to explore the kinetics and mechanisms of anisole nitration in detail, providing a more thorough understanding of the formation of the different nitroanisole isomers.
Physicochemical Properties
This compound is a solid at room temperature with a variety of physical and chemical properties that are crucial for its use in synthesis. The following tables summarize its key quantitative data.
| Property | Value |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol [1] |
| CAS Number | 555-03-3[1] |
| Appearance | Yellow solid[2] |
| Melting Point | 36-38 °C |
| Boiling Point | 121-123 °C at 8 mmHg |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water.[3] |
| Density | ~1.2 g/cm³ |
| Refractive Index | ~1.543 |
| Spectroscopic Data | Value |
| ¹³C NMR | Chemical shifts are available in various databases. |
| ¹H NMR | Spectral data is available in chemical databases. |
| IR Spectrum | Characteristic peaks for nitro and ether functional groups. |
| Mass Spectrum | Molecular ion peak and fragmentation pattern are well-documented. |
Experimental Protocols
The synthesis of this compound can be achieved through several methods. The most common laboratory-scale preparations are detailed below.
Nitration of Anisole
The direct nitration of anisole typically yields a mixture of ortho-, meta-, and para-nitroanisole. While the methoxy (B1213986) group is an ortho-, para-director, the meta-isomer can be obtained, often as a minor product, and separated from the other isomers.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, place anisole in a suitable solvent like acetic anhydride (B1165640) or a mixture of sulfuric and nitric acids.
-
Nitrating Agent: A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is prepared and cooled.
-
Addition: The nitrating mixture is added dropwise to the anisole solution while maintaining a low temperature (e.g., 0-10 °C) to control the reaction rate and minimize side reactions.
-
Reaction: The mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is poured onto ice water to quench the reaction and precipitate the crude product.
-
Purification: The mixture of nitroanisole isomers is then separated using techniques such as fractional crystallization or column chromatography to isolate the this compound isomer.
Synthesis from Sodium m-Nitrophenolate
A more direct route to this compound involves the Williamson ether synthesis starting from m-nitrophenol.
Experimental Protocol:
-
Salt Formation: m-Nitrophenol is reacted with a base, such as sodium hydroxide, to form sodium m-nitrophenolate.
-
Alkylation: The sodium m-nitrophenolate is then treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in a suitable solvent like ethanol or acetone.
-
Reaction: The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Workup: After cooling, the reaction mixture is filtered to remove any inorganic salts, and the solvent is evaporated under reduced pressure.
-
Purification: The resulting crude this compound is purified by recrystallization or column chromatography. A reported synthesis using this method yielded 0.6 grams of m-nitroanisole with approximately 85% purity.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Caption: Workflow for the synthesis of this compound via nitration of anisole.
Caption: Williamson ether synthesis route to this compound.
Conclusion
This compound, a compound with historical roots in the foundational period of organic chemistry, continues to be a relevant and important building block in modern synthesis. This guide has provided a detailed overview of its discovery, key properties, and fundamental experimental protocols. The structured data and visual workflows are intended to facilitate a deeper understanding and practical application of the chemistry of this compound for researchers and professionals in the chemical and pharmaceutical sciences.
References
Methodological & Application
Application of 3-Nitroanisole in the Synthesis of Agrochemicals: A Detailed Overview
Introduction
3-Nitroanisole, a versatile aromatic nitro compound, serves as a crucial starting material and intermediate in the synthesis of various agrochemicals. Its chemical structure, featuring a nitro group and a methoxy (B1213986) group on a benzene (B151609) ring, allows for a range of chemical transformations, making it a valuable building block for creating complex molecules with desired pesticidal activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, with a specific focus on the fungicide flutianil (B1673491).
From this compound to Fungicide: The Synthesis of Flutianil
A key application of this compound in the agrochemical industry is its role as a precursor to 3-aminoanisole (m-anisidine), which is subsequently used in the synthesis of potent fungicides. One such example is flutianil, a novel fungicide characterized as a cyano-methylene thiazolidine, which has demonstrated high efficacy against powdery mildew on various crops.
The synthetic pathway from this compound to flutianil involves a multi-step process, beginning with the reduction of the nitro group of this compound to form 3-aminoanisole. This intermediate is then converted to an isothiocyanate, which is a key reactant in the formation of the final fungicidal molecule.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminoanisole from this compound
This protocol outlines the reduction of this compound to 3-aminoanisole.
Materials:
-
This compound
-
Iron filings
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Ether
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
A mixture of 35 g (0.23 mole) of this compound, 110 ml of methanol, and 7.5 ml of concentrated hydrochloric acid is stirred and heated to boiling.[1]
-
Forty-two grams (0.75 gram atom) of iron filings are added in small portions over a 1-hour period.
-
Refluxing and stirring are continued for an additional 5 hours.[1]
-
The mixture is then made strongly alkaline with sodium hydroxide.
-
The product is steam-distilled, with the initial methanol distillate collected separately.
-
The remaining distillate is extracted with ether.
-
The ethereal solution is dried over anhydrous sodium sulfate and the ether is distilled off to yield 3-aminoanisole.
Expected Yield: Approximately 23.2 g (80%).[1]
Protocol 2: Synthesis of Flutianil
This protocol details the synthesis of the fungicide flutianil from 2-methoxyphenylisothiocyanate and 2-[2-fluoro-5-(trifluoromethyl)phenylthio]acetonitrile. 2-methoxyphenylisothiocyanate can be synthesized from 3-aminoanisole through reaction with thiophosgene (B130339) or a similar reagent.
Materials:
-
2-Methoxyphenylisothiocyanate
-
2-[2-fluoro-5-(trifluoromethyl)phenylthio]acetonitrile
-
Sodium hydride (60% in oil)
-
Dimethylformamide (DMF)
-
Water
-
Ether
Procedure:
-
To a suspension of 0.84 g of sodium hydride (60% in oil, 21 mmol) in 10 mL of dimethylformamide, add a solution of 1.65 g (10 mmol) of 2-methoxyphenylisothiocyanate and 2.35 g (10 mmol) of 2-fluoro-5-(trifluoromethyl)phenylthioacetonitrile in 10 mL of DMF portionwise with stirring at 0°C.
-
Stir the mixture for 1 hour.
-
Add 1.87 g (10 mmol) of 1,2-dibromoethane dropwise at room temperature and continue stirring for another 3 hours.[2]
-
To the reaction mixture, add 50 mL of water and 30 mL of ether, followed by stirring.
-
Collect the precipitated crystals by filtration to obtain flutianil.
Expected Yield: 2.67 g (63%).[2]
Quantitative Data
The efficacy of the synthesized fungicide, flutianil, has been evaluated against various plant pathogens. The following table summarizes its activity.
| Compound | Target Pathogen | EC50 (mg/L) |
| Flutianil (1r) | Podosphaera xanthii (Powdery Mildew) | 0.8 |
| Flutianil (1r) | Blumeria graminis f. sp. tritici | 1.3 |
| Flutianil analog (1a) | Podosphaera xanthii | >200 |
| Flutianil analog (1a) | Blumeria graminis f. sp. tritici | >200 |
| Flutianil analog (1h) | Podosphaera xanthii | >200 |
| Flutianil analog (1h) | Blumeria graminis f. sp. tritici | >200 |
| Flutianil analog (1o) | Podosphaera xanthii | >200 |
| Flutianil analog (1o) | Blumeria graminis f. sp. tritici | >200 |
Data sourced from "Synthesis and biological activity of a novel fungicide, flutianil"[2]
Logical Workflow for Agrochemical Development
The development of a new agrochemical, such as a fungicide, from a starting material like this compound follows a structured workflow. This process begins with the synthesis of key intermediates and culminates in the evaluation of the final compound's biological activity.
This compound is a valuable precursor in the synthesis of agrochemicals, primarily through its conversion to 3-aminoanisole. The synthesis of the fungicide flutianil serves as a prime example of this application, demonstrating a clear synthetic pathway from a simple nitroaromatic compound to a complex, highly active fungicidal agent. The provided protocols and data offer a comprehensive guide for researchers and professionals in the field of agrochemical development.
References
Application Notes and Protocols for the Photoreaction of 3-Nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the photoreactions of 3-nitroanisole. The primary photoreaction discussed is the nucleophilic aromatic photosubstitution (SNAr*), specifically the photohydroxylation to yield 3-nitrophenol (B1666305). This process is of interest in synthetic chemistry and for understanding the environmental fate of nitroaromatic compounds.
Overview of this compound Photoreactivity
This compound is a photo-reactive compound that can undergo nucleophilic substitution upon irradiation with UV light.[1] The presence of a nitro group activates the aromatic ring towards nucleophilic attack in the excited state. In the presence of hydroxide (B78521) ions, this compound is converted to 3-nitrophenol.[2] Similarly, photoreactions with amines, such as n-butylamine, can also yield 3-nitrophenol.[2][3] These reactions are understood to proceed via the triplet excited state of this compound.
Experimental Data
| Parameter | Value/Range | Notes |
| Reactant | This compound | --- |
| Nucleophile | Hydroxide (OH⁻) | From NaOH or other bases. |
| Solvent System | Acetonitrile (B52724)/Water mixtures | A common solvent system for photosubstitution reactions.[4] |
| Primary Product | 3-Nitrophenol | The major product of photohydroxylation. |
| Analytical Method | HPLC-UV | Suitable for separating and quantifying this compound and 3-nitrophenol.[2][5][6][7][8] |
| Detection Wavelengths | 266 nm (for 3-nitrophenol), 364 nm (reference) | Selected to maximize the signal for the product while minimizing interference from the starting material.[5] |
Experimental Protocols
The following protocols provide a starting point for investigating the photoreaction of this compound. Researchers should optimize these conditions based on their specific experimental setup and objectives.
Protocol 1: Photohydroxylation of this compound
Objective: To induce the photochemical conversion of this compound to 3-nitrophenol and monitor the reaction progress.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Photoreactor (e.g., with a medium-pressure mercury lamp or a solar simulator)
-
Quartz reaction vessel
-
HPLC system with a UV detector
-
Standard laboratory glassware and safety equipment
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 10 mM).
-
Prepare an aqueous solution of sodium hydroxide (e.g., 0.1 M).
-
In a quartz reaction vessel, prepare the reaction mixture by combining the this compound stock solution, sodium hydroxide solution, and additional acetonitrile and water to achieve the desired final concentrations (e.g., 0.1 mM this compound and 0.01 M NaOH in a 1:1 acetonitrile:water solution).
-
-
Photoreaction:
-
Place the quartz reaction vessel in the photoreactor.
-
Irradiate the solution with a suitable UV light source. The choice of wavelength may influence the reaction efficiency.
-
Maintain a constant temperature during the reaction, if possible, using a cooling system.
-
Take aliquots of the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes) for analysis.
-
-
Sample Analysis (HPLC-UV):
-
Quench the reaction in the aliquots by neutralizing the NaOH with a small amount of acid (e.g., HCl) to prevent any dark reactions.
-
Filter the samples through a 0.22 µm syringe filter before injection into the HPLC.
-
Analyze the samples using a reverse-phase HPLC method. A C18 column is typically suitable.
-
Use a mobile phase gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, for better peak shape).
-
Monitor the elution of this compound and 3-nitrophenol using a UV detector at appropriate wavelengths (e.g., 266 nm for 3-nitrophenol and a reference wavelength where the starting material has minimal absorbance).[5]
-
Quantify the concentrations of the reactant and product by comparing the peak areas to calibration curves prepared from standard solutions.
-
Protocol 2: Determination of the Photoreaction Quantum Yield
Objective: To determine the quantum yield (Φ) of the photohydroxylation of this compound using a chemical actinometer.
Materials:
-
In addition to the materials in Protocol 1:
-
A chemical actinometer system, such as the p-nitroanisole/pyridine (B92270) (PNA-pyr) system.[3][9][10][11]
-
UV-Vis spectrophotometer
Procedure:
-
Actinometry:
-
Prepare the actinometer solution according to established protocols. For the PNA-pyr system, this involves preparing a solution of p-nitroanisole and pyridine in water.[3][9][10][11]
-
Irradiate the actinometer solution in the same photoreactor and under the identical conditions (light source, geometry, temperature) as the this compound reaction.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength over time using a UV-Vis spectrophotometer.
-
Calculate the photon flux of the light source using the known quantum yield of the actinometer.
-
-
Photoreaction of this compound:
-
Perform the photohydroxylation of this compound as described in Protocol 1, ensuring that the initial absorbance of the solution is low (typically < 0.1) to ensure uniform light absorption.
-
Monitor the formation of 3-nitrophenol over time using HPLC-UV.
-
-
Quantum Yield Calculation:
-
The quantum yield (Φ) is the ratio of the number of moles of product formed to the number of moles of photons absorbed.
-
Calculate the rate of formation of 3-nitrophenol from the initial slope of the concentration versus time plot.
-
The rate of photon absorption can be determined from the photon flux measured by actinometry and the absorbance of the this compound solution.
-
The quantum yield can be calculated using the following formula: Φ = (rate of product formation) / (rate of photon absorption)
-
Visualizations
Experimental Workflow
Caption: Workflow for the photohydroxylation of this compound.
Proposed Signaling Pathway: Photohydroxylation of this compound
Caption: Proposed mechanism for the photohydroxylation of this compound.
References
- 1. scbt.com [scbt.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Research Portal [researchonline.stthomas.edu]
- 11. p-Nitroanisole/Pyridine and p-Nitroacetophenone/Pyridine Actinometers Revisited: Quantum Yield in Comparison to Ferrioxalate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for the Analytical Detection of 3-Nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 3-Nitroanisole, a key intermediate in various industrial syntheses and a compound of interest in environmental and toxicological studies. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Detection offer validated and reliable approaches for the analysis of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a robust and widely used technique for the separation and quantification of nitroaromatic compounds like this compound. When coupled with a UV detector, it provides excellent sensitivity and selectivity.
Quantitative Data for HPLC-UV Detection
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 µg/L | [1][2] |
| Limit of Quantification (LOQ) | 5 µg/L | [1][2] |
| Linearity Range | 5 - 1500 µg/L | [1][2] |
| Correlation Coefficient (r²) | > 0.998 | [1][2] |
| Relative Standard Deviation (RSD) | < 5% | [1][2] |
| Wavelength (λmax) | 227 nm | [1][2] |
Experimental Protocol: HPLC-UV Analysis of this compound in Water Samples
This protocol is adapted from established methods for nitroaromatic compounds and is suitable for environmental water samples.[3][4]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol (B129727) followed by 10 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Washing: Wash the cartridge with 10 mL of deionized water to remove any interfering polar compounds.
-
Elution: Elute the retained this compound with 5 mL of acetonitrile (B52724) into a clean collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. HPLC-UV System and Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v). The exact ratio may need optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in acetonitrile (e.g., 5, 10, 50, 100, 500, 1000, 1500 µg/L).
-
Inject the standards and the prepared sample extract into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound. It provides both quantitative data and structural information for confident identification.
Quantitative Data for GC-MS Detection (General Nitroaromatics)
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.0004 µg/g | |
| Limit of Quantification (LOQ) | 0.001 µg/g | |
| Linearity Range | 0.001 - 0.008 µg/g | |
| Correlation Coefficient (r²) | > 0.99 | |
| Recovery | 85-115% |
Experimental Protocol: GC-MS Analysis of this compound in Soil Samples
This protocol is based on EPA Method 609 for nitroaromatics and is suitable for soil and sediment samples.[5]
1. Sample Preparation (Solvent Extraction)
-
Extraction: Weigh 10 g of the soil sample into a beaker. Add 20 mL of acetonitrile and sonicate for 15 minutes in an ultrasonic bath.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Solvent Exchange (if necessary): If the extract needs to be concentrated or if the solvent is not compatible with the GC system, it can be exchanged to a more suitable solvent like hexane.
2. GC-MS System and Conditions
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM ions for this compound: m/z 153 (molecular ion), 123, 107, 92, 77.[6]
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the final extraction solvent.
-
Inject the standards and the prepared sample extract into the GC-MS system.
-
For quantitative analysis in SIM mode, construct a calibration curve by plotting the peak area of the primary ion against the concentration.
-
Identify this compound in the sample by its retention time and the relative abundance of its characteristic ions.
-
Quantify the concentration using the calibration curve.
GC-MS analysis workflow for this compound.
Electrochemical Detection of this compound
Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the detection of nitroaromatic compounds. These techniques are based on the electrochemical reduction of the nitro group.
Quantitative Data for Electrochemical Detection (General Nitroaromatics)
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 73 ppb (for TNT) | [7] |
| Linearity Range | 0.05 - 15 ppm | [7] |
Experimental Protocol: Electrochemical Detection of this compound
This protocol provides a general framework for the electrochemical detection of this compound using a modified glassy carbon electrode (GCE). The specific modification of the electrode can be tailored to enhance sensitivity and selectivity.
1. Electrode Preparation
-
Bare Electrode Polishing: Polish a glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad.
-
Cleaning: Rinse the polished electrode thoroughly with deionized water and sonicate in ethanol (B145695) and water to remove any residual alumina particles.
-
Electrode Modification (Example): The GCE can be modified with various nanomaterials (e.g., graphene, carbon nanotubes, metal nanoparticles) to enhance its electrocatalytic activity towards the reduction of this compound. The modification procedure will depend on the chosen material.
2. Electrochemical Measurement
-
Electrochemical Cell: Use a three-electrode system consisting of the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte: A suitable supporting electrolyte, such as a phosphate (B84403) buffer solution (PBS) of a specific pH (e.g., pH 7.0), is used.
-
Analytical Technique: Differential Pulse Voltammetry (DPV) is often used for quantitative analysis due to its high sensitivity and good resolution.
-
Potential Range: Scan the potential in the negative direction to observe the reduction peak of the nitro group (e.g., from 0 V to -1.2 V vs. Ag/AgCl). The exact potential will depend on the electrode and electrolyte.
-
Pulse Amplitude, Pulse Width, and Scan Rate: These parameters should be optimized to obtain the best signal-to-noise ratio.
-
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound in the supporting electrolyte.
-
Record the DPVs for each standard solution.
-
Construct a calibration curve by plotting the peak current of the reduction peak against the concentration of this compound.
-
Measure the DPV of the sample solution and determine the concentration of this compound from the calibration curve.
Electrochemical detection workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 3-nitroaniline in water samples by directly suspended droplet three-phase liquid-phase microextraction using 18-crown-6 ether and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. This compound | C7H7NO3 | CID 11140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of 3-Nitroanisole using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Nitroanisole. The described reversed-phase HPLC method coupled with UV detection is suitable for researchers, scientists, and professionals in the drug development and chemical analysis fields. This document provides a comprehensive experimental protocol, system parameters, and illustrative data for the accurate quantification of this compound.
Introduction
This compound (1-methoxy-3-nitrobenzene) is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Accurate and precise quantification of this compound is crucial for quality control, reaction monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of nitroaromatic compounds. This application note presents a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection. The methodology is based on established principles for the analysis of similar aromatic compounds.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.
-
Solvents: HPLC grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH). Water should be of high purity (e.g., Milli-Q or equivalent).
-
Chemicals: this compound reference standard (99% purity or higher), phosphoric acid (for mobile phase modification, if necessary).
Preparation of Solutions
-
Mobile Phase A: High-purity water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Water:ACN) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or the initial mobile phase). The final concentration should fall within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Method Parameters
The following table summarizes the recommended HPLC method parameters for the quantification of this compound.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: WaterB: Acetonitrile (ACN) |
| Gradient | 0-10 min: 50% B10-15 min: 50-90% B15-20 min: 90% B20-21 min: 90-50% B21-25 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 360 nm |
| Run Time | 25 minutes |
Note: The gradient may need to be optimized depending on the sample matrix and the presence of other compounds.
Data Presentation
Quantitative Data Summary
The following table presents hypothetical quantitative data for the HPLC method, which should be validated experimentally.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 8.5 min |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98 - 102% |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Discussion
This application note provides a starting point for the development of a robust HPLC method for the quantification of this compound. The use of a C18 column is standard for reversed-phase chromatography of non-polar to moderately polar compounds. The mobile phase consisting of water and acetonitrile offers a good balance of solvent strength and UV transparency. A gradient elution is proposed to ensure the efficient elution of this compound while also cleaning the column of any more retained impurities.
The selection of UV detection wavelengths at 254 nm is based on the common absorbance of aromatic rings, while 360 nm is proposed based on the spectral characteristics of similar nitroaromatic compounds, which may offer enhanced selectivity. It is highly recommended to determine the UV absorbance spectrum of this compound to confirm the optimal detection wavelength. Method validation should be performed according to the relevant guidelines (e.g., ICH) to ensure the reliability of the results. This includes a thorough evaluation of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
The HPLC method outlined in this application note provides a detailed and practical protocol for the quantification of this compound. The method is straightforward, utilizing common reversed-phase chromatography principles and instrumentation. With proper validation, this method can be effectively implemented in research and quality control laboratories for the reliable analysis of this compound.
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Interpretation of 3-Nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitroanisole (1-methoxy-3-nitrobenzene) is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, including experimental protocols for data acquisition.
Spectral Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The data is based on analogous compounds and spectral prediction.
Table 1: ¹H NMR Spectral Data for this compound (Predicted)
| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-2 | ~7.80 | t | ~2.2 |
| H-4 | ~7.65 | ddd | ~8.2, 2.2, 1.0 |
| H-5 | ~7.45 | t | ~8.2 |
| H-6 | ~7.15 | ddd | ~8.2, 2.2, 1.0 |
| -OCH₃ | ~3.90 | s | - |
Table 2: ¹³C NMR Spectral Data for this compound (Predicted)
| Carbon | Chemical Shift (δ) (ppm) |
| C-1 | ~160 |
| C-2 | ~110 |
| C-3 | ~150 |
| C-4 | ~122 |
| C-5 | ~130 |
| C-6 | ~116 |
| -OCH₃ | ~56 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a small organic molecule like this compound for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool in the pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment (zg)
-
Number of Scans: 16 to 64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 0-12 ppm
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
-
Number of Scans: 1024 to 4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0-200 ppm
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).
-
Integration (¹H NMR): Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
Spectral Interpretation and Structural Elucidation
The chemical structure of this compound with the numbering of protons and carbons is shown below. The interpretation of the NMR spectra is based on the electronic effects of the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups on the benzene (B151609) ring.
Caption: Chemical structure of this compound with atom numbering.
¹H NMR Spectrum Interpretation
-
-OCH₃ group: The three equivalent protons of the methoxy group are expected to appear as a sharp singlet around 3.90 ppm. This region is characteristic of methoxy protons attached to an aromatic ring.
-
Aromatic Protons: The four aromatic protons are non-equivalent and will exhibit distinct signals.
-
H-2: This proton is ortho to the methoxy group and meta to the nitro group. It is expected to be a triplet due to coupling with H-4 and H-6 (a small meta coupling).
-
H-4: This proton is para to the methoxy group and ortho to the nitro group. The strong electron-withdrawing effect of the nitro group will deshield this proton, causing it to appear downfield. It will likely be a doublet of doublet of doublets due to coupling with H-2, H-5, and H-6.
-
H-5: This proton is meta to both the methoxy and nitro groups. It is expected to be a triplet due to coupling with H-4 and H-6.
-
H-6: This proton is ortho to the methoxy group and meta to the nitro group. It will be a doublet of doublet of doublets.
-
¹³C NMR Spectrum Interpretation
-
-OCH₃ Carbon: The carbon of the methoxy group is expected to have a chemical shift of around 56 ppm.
-
Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals.
-
C-1: The carbon attached to the oxygen of the methoxy group will be significantly deshielded and is expected around 160 ppm.
-
C-3: The carbon bearing the nitro group will also be deshielded, with an expected chemical shift around 150 ppm.
-
C-5: The carbon para to the nitro group and meta to the methoxy group will be influenced by both, with an expected chemical shift around 130 ppm.
-
C-4 and C-6: These carbons, ortho and para to the electron-donating methoxy group, will be shielded relative to the other aromatic carbons.
-
C-2: This carbon, ortho to the methoxy group and meta to the nitro group, will also be shielded.
-
Workflow and Logical Relationships
The following diagram illustrates the workflow for the NMR spectral interpretation of this compound.
Caption: Workflow for NMR spectral acquisition and interpretation of this compound.
Application Note: FT-IR Spectroscopy for the Characterization of Functional Groups in 3-Nitroanisole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analysis of 3-Nitroanisole using Fourier Transform Infrared (FTIR) spectroscopy. It outlines the characteristic vibrational frequencies of the key functional groups present in the molecule, including the nitro, methoxy (B1213986), and aromatic moieties. A comprehensive experimental procedure for sample preparation and spectral acquisition is described, aimed at ensuring high-quality, reproducible data for qualitative analysis in research and pharmaceutical development.
Introduction
This compound (C₇H₇NO₃) is an aromatic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its molecular structure comprises a benzene (B151609) ring substituted with a nitro group (-NO₂) and a methoxy group (-OCH₃). The precise identification and structural confirmation of such molecules are critical in drug development and quality control.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique used to identify functional groups within a molecule.[2][3] The method operates by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule's chemical bonds.[4][5] This application note details the expected FT-IR spectral features of this compound and provides a standardized protocol for its analysis.
Functional Group Analysis and Data Presentation
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The primary absorption bands are attributed to the nitro (NO₂) group, the ether (C-O-C) linkage, and the substituted benzene ring. The presence of the highly polar nitro group results in particularly strong and characteristic absorption bands, making its identification straightforward.[4]
The expected vibrational frequencies for the functional groups in this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| **Nitro Group (Ar-NO₂) ** | Asymmetric Stretch (ν_as) | 1550 - 1475 | Strong |
| Symmetric Stretch (ν_s) | 1360 - 1290 | Strong | |
| C-N Stretch (ν(C-N)) | 890 - 835 | Medium-Weak | |
| Ether (-O-CH₃) | Asymmetric C-O-C Stretch | ~1250 | Strong |
| Symmetric C-O-C Stretch | ~1040 | Medium | |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=C Ring Stretch | 1600 - 1450 | Medium-Weak | |
| Methyl Group (-CH₃) | Asymmetric/Symmetric C-H Stretch | 2960 - 2840 | Medium-Weak |
Table 1: Summary of characteristic FT-IR absorption bands for this compound. Data compiled from multiple sources.[4][6][7][8]
The nitro group's asymmetric and symmetric stretches are typically the most prominent features in the spectrum.[4] Conjugation with the aromatic ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[7] The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methoxy group are found just below 3000 cm⁻¹.[6][8] The region between 1600 cm⁻¹ and 1450 cm⁻¹ contains peaks corresponding to the stretching of the carbon-carbon bonds within the aromatic ring.[6] The strong band around 1250 cm⁻¹ is characteristic of the asymmetric stretching of the aryl-alkyl ether C-O-C bond.[6]
Experimental Protocol
This section provides a detailed methodology for acquiring a high-quality FT-IR spectrum of this compound.
3.1. Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer with a detector (e.g., DTGS)
-
Accessory for liquid sampling (e.g., Attenuated Total Reflectance (ATR) accessory with a crystal like diamond or zinc selenide, or salt plates like KBr or NaCl)
-
This compound sample (liquid at room temperature)
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
3.2. Sample Preparation (ATR Method)
The ATR method is often preferred for liquids due to its simplicity and minimal sample preparation.
-
Ensure the ATR crystal surface is clean. Run a background scan and check for any residual peaks. If necessary, clean the crystal with a lint-free wipe dampened with isopropanol or acetone (B3395972) and allow it to dry completely.
-
Place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
If using a pressure clamp, lower the tip onto the sample to ensure good contact between the liquid and the crystal surface. Do not overtighten.[9]
3.3. Instrument Setup and Data Acquisition
-
Background Scan: Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient atmosphere (e.g., water vapor, CO₂) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.[9]
-
Ensure the sample compartment is empty and the ATR crystal is clean.
-
Collect a background spectrum using the instrument's software. Typical settings are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Sample Scan:
-
Place the prepared this compound sample on the ATR accessory as described in section 3.2.
-
Collect the sample spectrum using the same instrument parameters as the background scan to ensure proper subtraction. The software will automatically ratio the sample spectrum against the background to generate a transmittance or absorbance spectrum.
-
3.4. Data Processing and Interpretation
-
The resulting spectrum should be displayed in terms of absorbance versus wavenumber (cm⁻¹).
-
Perform peak picking to identify the wavenumbers of the major absorption bands.
-
Correlate the observed absorption bands with the known vibrational frequencies of functional groups as detailed in Table 1 to confirm the identity and purity of the this compound sample.[5]
Workflow Visualization
The logical flow of the FT-IR analysis protocol, from initial setup to final data interpretation, is illustrated in the diagram below.
Caption: Workflow for FT-IR analysis of this compound.
References
- 1. This compound | 555-03-3 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. ejournal.upi.edu [ejournal.upi.edu]
- 6. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
Application Notes: Synthesis of Azo Dyes Using 3-Nitroanisole as a Starting Material
Introduction
Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[1][2] They constitute the largest group of synthetic dyes used across various industries, including textiles, printing, and food, owing to their diverse and vibrant colors, cost-effective synthesis, and good stability.[2][3] The synthesis of azo dyes is a well-established process that typically involves two primary stages: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich partner such as a phenol (B47542) or another aromatic amine.[3][4][5]
This document provides detailed protocols for the synthesis of azo dyes beginning with 3-nitroanisole. Since the initial step of diazotization requires a primary aromatic amine, this compound must first be reduced to its corresponding amine, 3-aminoanisole (m-anisidine).[6][7] This intermediate is then diazotized and coupled with a suitable component to yield the final azo dye. These protocols are intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis of novel chromophores.
Overall Synthesis Pathway
The conversion of this compound to an azo dye is a three-stage process. First, the nitro group of this compound is reduced to a primary amine to form 3-aminoanisole. Second, this amine undergoes diazotization in the presence of nitrous acid at low temperatures to form a reactive diazonium salt. Finally, this salt is reacted with an electron-rich coupling component to form the stable, colored azo dye.
Caption: General synthesis pathway from this compound to a final azo dye.
Experimental Protocols
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Aromatic amines and their derivatives can be toxic; avoid inhalation and skin contact.[8]
-
Diazonium salts can be explosive when isolated and dry. Always use them in a solution immediately after preparation and keep them at low temperatures.[5]
-
The synthesized dyes are intensely colored and will stain skin and clothing.[7]
Protocol 1: Reduction of this compound to 3-Aminoanisole
This protocol describes the conversion of the nitro group of this compound to an amino group, a necessary first step for dye synthesis.[6]
Materials:
-
This compound
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
In the flask, add this compound (1 equivalent) and ethanol.
-
Add iron powder (approx. 3 equivalents) to the mixture.
-
Slowly add concentrated HCl while stirring. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it to remove the iron residues.
-
Neutralize the filtrate with a concentrated NaOH solution until it is strongly alkaline.
-
Extract the product, 3-aminoanisole, from the aqueous solution using diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude 3-aminoanisole.
-
The product can be purified further by distillation or recrystallization if necessary.
Protocol 2: Diazotization of 3-Aminoanisole
This protocol details the conversion of the primary amine, 3-aminoanisole, into a diazonium salt. This intermediate is highly reactive and should be prepared immediately before use in the coupling reaction.[2][4][9]
Materials:
-
3-Aminoanisole (from Protocol 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 0.01 mol of 3-aminoanisole in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.[2]
-
Cool the beaker in an ice-salt bath to bring the temperature of the solution down to 0-5 °C. Constant stirring is essential.[5]
-
In a separate beaker, dissolve 0.011 mol of sodium nitrite (a slight excess) in 10 mL of cold distilled water.[2]
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred 3-aminoanisole solution over 15-20 minutes.[2]
-
Crucially, maintain the temperature of the reaction mixture below 5 °C throughout the addition. [2] Higher temperatures will lead to the decomposition of the diazonium salt.
-
After the addition is complete, continue to stir the mixture in the ice bath for another 15 minutes to ensure the reaction goes to completion.
-
The resulting pale yellow solution contains the 3-methoxybenzenediazonium chloride salt and should be used immediately in Protocol 3.
Protocol 3: Azo Coupling Reaction with 2-Naphthol (B1666908)
This protocol describes the coupling of the freshly prepared diazonium salt with 2-naphthol to form a brightly colored azo dye.[1][2]
Materials:
-
Freshly prepared 3-methoxybenzenediazonium chloride solution (from Protocol 2)
-
2-Naphthol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Ice
-
Buchner funnel and filter paper
Procedure:
-
Coupling Component Preparation: In a 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous NaOH solution. Stir until a clear solution is obtained.[1][2]
-
Cool this solution in an ice bath to below 5 °C.[1]
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 2) to the cold, stirred 2-naphthol solution.[1] The addition should be done portion-wise over 20-30 minutes.
-
A brightly colored precipitate of the azo dye will form immediately.[1]
-
During the addition, maintain the pH of the reaction mixture in the alkaline range (pH 8-10) to facilitate coupling.[2] If necessary, add more 10% NaOH solution.
-
Precipitation and Isolation: Once the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete reaction.
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.[5]
-
Wash the solid product with a small amount of cold water to remove any unreacted starting materials and salts.[5]
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Experimental Workflow and Data
The following diagram illustrates the laboratory workflow for the crucial diazotization and coupling stages.
Caption: Experimental workflow for the synthesis of an azo dye.
Quantitative Data
The following tables summarize key quantitative parameters for the synthesis. Note that yields are highly dependent on specific reaction conditions and the purity of reagents. The data presented for yields are based on analogous reactions reported in the literature.
Table 1: Key Reactants and Reagents
| Compound Name | Formula | Molar Mass ( g/mol ) | Role |
|---|---|---|---|
| This compound | C₇H₇NO₃ | 153.14 | Starting Material |
| 3-Aminoanisole | C₇H₉NO | 123.15 | Diazo Component |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |
| Hydrochloric Acid | HCl | 36.46 | Acid Catalyst |
| 2-Naphthol | C₁₀H₈O | 144.17 | Coupling Component |
| Sodium Hydroxide | NaOH | 40.00 | Base (for coupling) |
Table 2: Summary of Reaction Conditions
| Reaction Stage | Key Reagents | Temperature (°C) | pH | Approximate Time |
|---|---|---|---|---|
| Reduction | This compound, Fe, HCl | Reflux (approx. 80-100) | Acidic | 2-3 hours |
| Diazotization | 3-Aminoanisole, NaNO₂, HCl | 0 - 5 | Strongly Acidic | 30-45 minutes |
| Azo Coupling | Diazonium salt, 2-Naphthol, NaOH | 0 - 5 | Alkaline (8-10) | 45-60 minutes |
Table 3: Examples of Azo Dyes and Reported Properties from Analogous Syntheses
| Diazo Component | Coupling Component | Expected Color | Reported Yield (%) | Reference |
|---|---|---|---|---|
| 4-Nitroaniline | 2-Naphthol | Red | ~88 | [3] |
| 4-Nitroaniline | Phenol | Yellow | ~47 | [3] |
| 4-Nitroaniline | Salicylic Acid | Yellow | ~68 | [3][10] |
| 2-Methoxy-5-nitroaniline | 3-Chloroaniline | Brown (Intermediate) | 64 | [11] |
| 3-Nitro Salicylic Acid | Aniline | - | 52-68 |[12] |
Note: The properties listed are for dyes synthesized from structurally similar starting materials and serve as a predictive guide for the synthesis starting from this compound.
References
- 1. cuhk.edu.hk [cuhk.edu.hk]
- 2. benchchem.com [benchchem.com]
- 3. ijrpr.com [ijrpr.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 9. Diazotisation [organic-chemistry.org]
- 10. One Part of Chemistry: Synthesis of azo dyes [1chemistry.blogspot.com]
- 11. orientjchem.org [orientjchem.org]
- 12. sphinxsai.com [sphinxsai.com]
Laboratory Scale Synthesis and Purification of 3-Nitroanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis and purification of 3-Nitroanisole. The primary method detailed is the Williamson ether synthesis, which offers high regioselectivity and yield of the desired meta-isomer. An alternative route via the nitration of anisole (B1667542) is discussed, highlighting the challenges in isomer separation. Purification of the final product is achieved through recrystallization. This guide includes comprehensive experimental procedures, data tables for easy reference, and workflow diagrams to ensure clarity and reproducibility in a research setting.
Introduction
This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and dyes. Its chemical structure, an anisole ring substituted with a nitro group at the meta-position, makes it a versatile building block for further functionalization. Accurate and efficient synthesis and purification protocols are therefore essential for researchers working with this compound. This application note focuses on a reliable and scalable laboratory procedure for the preparation of high-purity this compound.
Synthesis of this compound
Two primary synthetic routes are considered for the laboratory-scale preparation of this compound:
-
Williamson Ether Synthesis of 3-Nitrophenol (B1666305): This is the recommended method due to its high selectivity for the 3-isomer. The reaction involves the deprotonation of 3-nitrophenol to form the corresponding phenoxide, which then undergoes nucleophilic substitution with a methylating agent.
-
Nitration of Anisole: This method involves the direct nitration of anisole using a nitrating mixture (a combination of nitric acid and sulfuric acid). However, this reaction predominantly yields a mixture of ortho- and para-nitroanisole, with only a small percentage of the desired meta-isomer, making purification challenging.
Recommended Method: Williamson Ether Synthesis
This method proceeds in two main steps: formation of the 3-nitrophenoxide and subsequent methylation.
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
3-Nitrophenol
-
Sodium Hydroxide (B78521) (NaOH)
-
Dimethyl sulfate (B86663) ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Formation of Sodium 3-Nitrophenoxide:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrophenol in methanol.
-
Slowly add a stoichiometric equivalent of sodium hydroxide solution to the stirred solution at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the sodium 3-nitrophenoxide.
-
-
Methylation:
-
To the solution of sodium 3-nitrophenoxide, add a slight molar excess of dimethyl sulfate or methyl iodide dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
To the residue, add deionized water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Data Presentation: Williamson Ether Synthesis
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 3-Nitrophenol | 139.11 | 0.1 | 1.0 | 13.91 g |
| Sodium Hydroxide | 40.00 | 0.1 | 1.0 | 4.00 g in 20 mL H₂O |
| Dimethyl Sulfate | 126.13 | 0.11 | 1.1 | 9.4 mL |
| Methanol | - | - | - | 100 mL |
| Expected Product | ||||
| This compound | 153.14 | - | - | ~13.0 g (85% yield) |
Note: The quantities provided are for a representative reaction. They can be scaled as needed.
Alternative Method: Nitration of Anisole
The nitration of anisole with a mixture of concentrated nitric acid and sulfuric acid yields a mixture of isomers. The methoxy (B1213986) group is an ortho-, para-director, leading to a product distribution of approximately 60% ortho-nitroanisole, 37% para-nitroanisole, and only 3% this compound. The separation of the desired meta-isomer from the dominant ortho and para isomers is difficult on a laboratory scale and typically requires chromatographic techniques. Due to the low yield of the desired product and the challenging purification, this method is not recommended for the specific synthesis of this compound.
Purification of this compound
The crude this compound obtained from the Williamson ether synthesis can be purified by recrystallization to yield a pale yellow solid.
Experimental Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol (B145695) (95%)
-
Deionized water
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.
-
-
Crystallization:
-
Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.
-
Once crystallization begins, cool the flask further in an ice bath to maximize the yield of the purified product.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
-
Data Presentation: Purification
| Parameter | Value |
| Recrystallization Solvent | 95% Ethanol |
| Expected Appearance | Pale yellow solid |
| Melting Point (literature) | 36-38 °C |
| Boiling Point (literature) | 121-123 °C at 8 mmHg |
Safety Precautions
-
3-Nitrophenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dimethyl Sulfate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and a face shield.
-
Nitrating Mixture (Concentrated Nitric and Sulfuric Acids): Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and a face shield.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Workflow Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the purification of this compound.
Industrial Production of 3-Nitroanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of 3-Nitroanisole, an important intermediate in the pharmaceutical and agrochemical industries. The following sections outline the primary manufacturing methods, experimental procedures, and quantitative data to support process development and optimization.
Introduction
This compound (1-methoxy-3-nitrobenzene) is a key building block in organic synthesis. Its industrial production is primarily achieved through two main synthetic routes: the methoxylation of m-nitrochlorobenzene and the methylation of m-nitrophenol. The choice of method often depends on factors such as raw material availability, cost, and environmental considerations.
Method 1: Methoxylation of m-Nitrochlorobenzene
This is a widely used industrial method that involves the nucleophilic substitution of the chlorine atom in m-nitrochlorobenzene with a methoxy (B1213986) group. The reaction is typically carried out under pressure and at elevated temperatures.
Experimental Protocol
1. Materials and Equipment:
-
m-Nitrochlorobenzene
-
Sodium Hydroxide (B78521) (or Sodium Methoxide)
-
Autoclave (high-pressure reactor)
-
Distillation apparatus
-
Crystallization vessel
-
Analytical instruments (e.g., Gas Chromatography)
2. Procedure:
-
Charging the Reactor: An autoclave is charged with m-nitrochlorobenzene oil, methanol, and sodium hydroxide. The molar ratio of sodium hydroxide to m-nitrochlorobenzene typically ranges from 0.01:1 to 2.00:1, while the molar ratio of methanol to m-nitrochlorobenzene is between 1:1 and 20:1[1].
-
Reaction: The reaction mixture is heated to a temperature between 10°C and 200°C. The reaction is conducted under a pressure of 0.1 to 4.0 MPa for a duration of 1 to 20 hours[1]. For instance, heating to 120°C at a pressure of 0.3 MPa for 3 hours has been reported to yield a high conversion rate[1].
-
Work-up and Purification:
-
Upon completion, the excess methanol is recovered by distillation.
-
The resulting crude product, which is a mixture containing this compound and other isomers if present in the starting material, is then purified.
-
Purification is typically achieved through rectification (fractional distillation) under reduced pressure, followed by crystallization to obtain the final product with high purity[1][2].
-
3. Quality Control:
-
The progress of the reaction and the purity of the final product are monitored by Gas Chromatography (GC)[1].
Quantitative Data
| Parameter | Value | Reference |
| NaOH:m-nitrochlorobenzene (molar ratio) | 0.01 - 2.00 : 1 | [1] |
| Methanol:m-nitrochlorobenzene (molar ratio) | 1 - 20 : 1 | [1] |
| Reaction Temperature | 10 - 200 °C | [1] |
| Reaction Pressure | 0.1 - 4.0 MPa | [1] |
| Reaction Time | 1 - 20 hours | [1] |
| Etherification Conversion Rate (Example) | 99.5% | [1] |
Process Workflow
Method 2: Methylation of m-Nitrophenol
This method involves the methylation of m-nitrophenol, often in the form of its sodium salt (sodium m-nitrophenolate), using a suitable methylating agent. This route can offer high selectivity for the meta isomer.
Experimental Protocol
1. Materials and Equipment:
-
m-Nitrophenol (or Sodium m-nitrophenolate)
-
Methylating agent (e.g., Dimethyl sulfate, Methyl iodide)
-
Base (if starting from m-nitrophenol, e.g., Sodium hydroxide)
-
Solvent (e.g., water, ethanol)
-
Reaction vessel
-
Distillation/Extraction equipment
-
Analytical instruments (e.g., HPLC, GC-MS)
2. Procedure:
-
Preparation of Sodium m-nitrophenolate (if applicable): If starting with m-nitrophenol, it is first converted to its sodium salt by reacting with a stoichiometric amount of sodium hydroxide in a suitable solvent.
-
Methylation Reaction: The sodium m-nitrophenolate is then reacted with a methylating agent. The specific reaction conditions (temperature, time) will depend on the chosen methylating agent and solvent.
-
Work-up and Purification:
-
After the reaction is complete, the product is isolated. This may involve extraction with an organic solvent, followed by washing to remove unreacted starting materials and byproducts.
-
The organic layer is then dried and the solvent is removed.
-
The crude this compound is purified, typically by distillation under reduced pressure or recrystallization.
-
3. Quality Control:
-
The purity of the final product can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Sodium m-nitrophenolate | [3] |
| Yield | ~85% | [3] |
Note: Detailed quantitative data for the industrial scale of this specific method is less available in the public domain compared to the methoxylation route.
Process Workflow
Precursor Synthesis: m-Nitrophenol from m-Nitroaniline
For the methylation route, m-nitrophenol is a key precursor. It can be synthesized from m-nitroaniline via a diazotization reaction.
Experimental Protocol for m-Nitrophenol Synthesis
1. Materials:
-
m-Nitroaniline
-
Sulfuric Acid
-
Sodium Nitrite (B80452)
-
Ice
2. Procedure:
-
Diazotization: Finely powdered m-nitroaniline is added to a cold mixture of sulfuric acid and water, followed by the addition of crushed ice to maintain a temperature of 0-5°C[4]. A solution of sodium nitrite in water is then added to the stirred mixture to form the m-nitrobenzenediazonium sulfate[4].
-
Hydrolysis: The diazonium salt solution is then added to a boiling solution of dilute sulfuric acid. The heat causes the decomposition of the diazonium salt, releasing nitrogen gas and forming m-nitrophenol[4].
-
Isolation and Purification: The reaction mixture is cooled to induce crystallization of m-nitrophenol. The solid product is then filtered, washed with cold water, and dried. Further purification can be achieved by distillation under reduced pressure[4].
Quantitative Data for m-Nitrophenol Synthesis
| Parameter | Value | Reference |
| Starting Material | m-Nitroaniline | [4] |
| Diazotization Temperature | 0 - 5 °C | [4] |
| Yield | 81 - 86% | [4] |
Conclusion
The industrial production of this compound can be effectively achieved through either the methoxylation of m-nitrochlorobenzene or the methylation of m-nitrophenol. The methoxylation route is well-documented in patents with specific operational parameters for large-scale production. The methylation of m-nitrophenol offers a potentially high-yielding alternative, with the precursor being readily synthesized from m-nitroaniline. The selection of the optimal synthesis route will depend on a thorough evaluation of economic, logistical, and safety considerations specific to the manufacturing context. The protocols and data presented herein provide a solid foundation for process development and scale-up activities.
References
- 1. CN104557557A - Method for preparing nitroanisole from m-nitrochlorobenzene oil - Google Patents [patents.google.com]
- 2. CN101935281A - Method for preparing m-nitrochlorobenzene, o-nitrochlorobenzene and p-nitrochlorobenzene by using nitrochlorobenzene meta-position oil - Google Patents [patents.google.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
3-Nitroanisole in Materials Science: A Review of Potential Applications
Introduction
3-Nitroanisole, an aromatic organic compound with the chemical formula C₇H₇NO₃, is a versatile chemical intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals. While its direct application as a primary monomer in materials science is not extensively documented in publicly available literature, its inherent chemical functionalities—a nitro group and a methoxy (B1213986) group on a benzene (B151609) ring—suggest its potential as a precursor for the synthesis of functional polymers and dyes. This document explores the theoretical applications of this compound in materials science, drawing parallels from the known chemistry of similar nitroaromatic and anisole (B1667542) compounds.
Potential Application in Polymer Synthesis
The structure of this compound suggests its potential derivatization into monomers for polymerization. The nitro group can be chemically reduced to an amine group, yielding 3-methoxyaniline (m-anisidine). This resulting aromatic amine is a known monomer for the synthesis of polyanilines, a class of conducting polymers with applications in various fields.
Hypothetical Synthesis Pathway of a Polyaniline Derivative
The transformation of this compound into a polymerizable monomer and its subsequent polymerization can be conceptualized in a two-step process.
Caption: Hypothetical pathway for polymer synthesis from this compound.
Experimental Protocol: Hypothetical Oxidative Polymerization of 3-Methoxyaniline
This protocol is a generalized procedure based on the known methods for synthesizing polyaniline and its derivatives.
Materials:
-
3-Methoxyaniline (derived from this compound)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
Procedure:
-
Dissolve a specific molar amount of 3-methoxyaniline in 1 M HCl. The solution should be cooled to 0-5 °C in an ice bath with constant stirring.
-
Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl, also cooled to 0-5 °C.
-
Slowly add the ammonium persulfate solution dropwise to the 3-methoxyaniline solution under vigorous stirring.
-
The reaction mixture is expected to change color, indicating the onset of polymerization. Continue stirring for several hours at low temperature.
-
After the reaction is complete, the polymer precipitate is collected by filtration.
-
The collected polymer is washed sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and oxidant.
-
The final polymer product is dried under vacuum at a moderate temperature.
Quantitative Data Summary (Hypothetical)
The properties of the resulting poly(3-methoxyaniline) would need to be characterized. The expected data would be presented as follows:
| Property | Expected Value/Range | Characterization Technique |
| Electrical Conductivity | 10⁻⁵ - 10⁻¹ S/cm | Four-Probe Method |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Thermal Decomposition (Td) | > 250 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition (Tg) | 150 - 200 °C | Differential Scanning Calorimetry (DSC) |
Potential Application in Dye Synthesis
Aromatic nitro compounds are foundational in the synthesis of azo dyes. The nitro group of this compound can be reduced to an amine, which can then be diazotized and coupled with another aromatic compound to form an azo dye. The methoxy group can act as an auxochrome, influencing the color of the resulting dye.
Hypothetical Synthesis Pathway of an Azo Dye
The synthesis of an azo dye from this compound would involve a three-step process.
Caption: Hypothetical pathway for azo dye synthesis from this compound.
Experimental Protocol: Hypothetical Azo Dye Synthesis
This protocol is based on standard procedures for azo dye synthesis.
Materials:
-
3-Methoxyaniline (derived from this compound)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
A coupling agent (e.g., phenol, 2-naphthol)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Diazotization: Dissolve 3-methoxyaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Coupling: In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.
-
Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold coupling agent solution with constant stirring. An intensely colored precipitate of the azo dye should form.
-
Isolation and Purification: Continue stirring for an hour. Collect the dye by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Recrystallize the crude dye from a suitable solvent to obtain the pure product.
Quantitative Data Summary (Hypothetical)
The properties of the synthesized azo dye would be characterized as follows:
| Property | Expected Value/Range | Characterization Technique |
| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | UV-Vis Spectroscopy |
| Wavelength of Max Abs (λmax) | 400 - 600 nm | UV-Vis Spectroscopy |
| Light Fastness | Grade 4-5 (on a 1-8 scale) | Standardized Light Exposure Test |
| Thermal Stability (Td) | > 200 °C | Thermogravimetric Analysis (TGA) |
While direct applications of this compound in materials science are not prominently reported, its chemical structure provides a clear theoretical basis for its use as a precursor in the synthesis of functional materials such as conductive polymers and azo dyes. The protocols and expected data presented here are based on established chemical principles and provide a framework for future research into the potential of this compound in materials development. Experimental validation is necessary to confirm these hypothetical applications and to fully characterize the properties of the resulting materials.
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 3-Nitroanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 3-nitroanisole. The information addresses common challenges and offers practical solutions to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of anisole (B1667542) not regioselective for the 3-nitro (meta) product?
A1: The methoxy (B1213986) (-OCH₃) group on the anisole ring is an activating, ortho-para directing group.[1][2] This is due to the +R (resonance) effect of the oxygen atom, which donates its lone pair of electrons to the benzene (B151609) ring, increasing the electron density at the ortho and para positions.[1][2] Consequently, electrophilic attack by the nitronium ion (NO₂⁺) preferentially occurs at these positions, making 2-nitroanisole (B33030) and 4-nitroanisole (B1192098) the major products, while this compound is formed as a minor product.[1][3]
Q2: What are the typical isomer distributions in the direct nitration of anisole?
A2: The direct nitration of anisole with a mixture of concentrated nitric acid and sulfuric acid typically yields a mixture of ortho- and para-nitroanisole as the major products.[1] The meta-nitroanisole is generally a minor product, often accounting for only about 2% of the product mixture.[3] The ratio of ortho to para isomers can vary depending on the reaction conditions, such as the nitrating agent and temperature.[4][5]
Q3: What factors can influence the ortho/para isomer ratio during the nitration of anisole?
A3: Several factors can influence the ortho/para isomer ratio, including:
-
Nitrating Agent: More reactive nitrating systems, like those involving nitronium salts, tend to favor the ortho isomer.[5]
-
Temperature: Higher temperatures can sometimes lead to variations in isomer ratios.[6]
-
Steric Hindrance: The bulkiness of the nitrating agent can affect the accessibility of the ortho positions, potentially increasing the proportion of the para isomer.[3][6]
-
Reaction Medium: The solvent and acid concentration can also play a role in the regioselectivity of the reaction.[4]
Q4: Are there more regioselective methods for synthesizing this compound?
A4: Yes, due to the poor regioselectivity of direct nitration, alternative methods are often employed. One common approach is to start with a precursor that already has the desired substitution pattern. For example, the methylation of sodium m-nitrophenolate can yield this compound with high regioselectivity.[7]
Troubleshooting Guide
Problem 1: Low yield of this compound in the final product mixture.
-
Possible Cause: The primary reason for a low yield of this compound is the inherent ortho-para directing nature of the methoxy group in anisole, which disfavors meta substitution.[1][3]
-
Solution: Instead of direct nitration of anisole, consider a multi-step synthesis that ensures the correct regiochemistry. A recommended route is the Williamson ether synthesis using sodium m-nitrophenolate and a methylating agent.[7] This approach avoids the formation of ortho and para isomers.
Problem 2: Difficulty in separating this compound from its ortho and para isomers.
-
Possible Cause: The isomers of nitroanisole have similar physical properties, which can make their separation challenging by conventional methods like simple distillation.
-
Solution:
-
Chromatography: Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) are effective for separating and quantifying the isomers.[8] For preparative scale, column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be used.[9]
-
Crystallization: Fractional crystallization may be employed, although it can be a tedious process. The choice of solvent is crucial for achieving good separation.[10]
-
Capillary Electrophoresis: This high-resolution technique is also well-suited for separating isomers.[8][11]
-
Problem 3: Formation of nitrophenols as byproducts.
-
Possible Cause: Under strong acidic and high-temperature conditions, the ether linkage of anisole can be cleaved, leading to the formation of nitrophenols.[12]
-
Solution:
-
Milder Reaction Conditions: If direct nitration is attempted, use milder conditions, such as lower temperatures and a less aggressive nitrating agent, to minimize ether cleavage.
-
Alternative Synthetic Route: Employing a synthetic route that does not involve the nitration of anisole, such as the one starting from m-nitrophenol, will circumvent this issue entirely.
-
Problem 4: The reaction is not proceeding, or the conversion is very low.
-
Possible Cause: The nitrating agent may not be sufficiently active, or the reaction conditions may not be optimal. In some cases, the presence of water can deactivate the nitrating species.
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous reagents and solvents, as water can interfere with the formation of the nitronium ion.
-
Activate the Nitrating Agent: The combination of concentrated nitric acid and sulfuric acid is typically used to generate the highly electrophilic nitronium ion (NO₂⁺).[1] Ensure the correct ratio and concentration of these acids.
-
Consider Catalysis: In some nitration reactions, the presence of nitrous acid can act as a catalyst.[2][13]
-
Quantitative Data Summary
The table below summarizes the isomer distribution in the nitration of anisole under various conditions.
| Nitrating Agent/System | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) | Reference |
| HNO₃ / H₂SO₄ | 25 | 31-42 | ~2 | 56-67 | [4] (Calculated from o:p ratio) |
| Nitronium salts | - | High o/p ratio | <2 | - | [5][6] |
| HNO₃ / Ac₂O | - | High o/p ratio | - | - | [5] |
Experimental Protocols
Protocol 1: Illustrative Direct Nitration of Anisole
Disclaimer: This protocol illustrates the typical outcome of direct nitration and is not recommended for the regioselective synthesis of this compound.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with constant stirring.
-
Reaction Setup: In a separate flask, dissolve 5 g of anisole in a suitable solvent like acetic acid. Cool this mixture in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the anisole solution while maintaining the temperature below 10°C.
-
Reaction Monitoring: Stir the reaction mixture for 1-2 hours at low temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture over crushed ice and water. The nitroanisole isomers will precipitate as a yellowish solid or oil.
-
Isolation and Analysis: Filter the product, wash with cold water until neutral, and dry. Analyze the product mixture using GC or HPLC to determine the isomer ratio. The expected result is a mixture of primarily 2-nitroanisole and 4-nitroanisole, with only a small amount of this compound.
Protocol 2: Regioselective Synthesis of this compound from Sodium m-Nitrophenolate
This protocol is a more regioselective method for the synthesis of this compound.[7]
-
Preparation of Sodium m-Nitrophenolate: In a suitable flask, dissolve 13.9 g (0.1 mol) of m-nitrophenol in a minimal amount of a suitable solvent like ethanol. Slowly add a stoichiometric amount of sodium hydroxide (B78521) solution (4.0 g in water) with stirring. The sodium salt will form. The solvent can be removed under reduced pressure if an anhydrous reaction is desired in the next step.
-
Methylation: To the sodium m-nitrophenolate, add a suitable methylating agent such as dimethyl sulfate (B86663) or methyl iodide. The reaction is typically carried out in a polar aprotic solvent like DMF or acetone.
-
Reaction Conditions: Gently heat the reaction mixture with stirring. The optimal temperature and reaction time will depend on the specific methylating agent and solvent used. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and pour it into water. The this compound will separate as a solid or oil.
-
Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄). Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.[7]
Visualizations
Caption: Reaction pathway for the direct nitration of anisole.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Nitration of Anizole | myetutors [myetutors.com]
- 2. brainly.in [brainly.in]
- 3. brainly.com [brainly.com]
- 4. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pnas.org [pnas.org]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. env.go.jp [env.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aromatic compounds - Can anisole be nitrated only with nitric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Separation of Nitroanisole Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of ortho-, meta-, and para-isomers of nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating ortho, meta, and para isomers of nitroanisole?
A1: The main difficulty arises from the isomers' very similar physical and chemical properties, such as boiling points and solubility, which makes separation by traditional methods like simple distillation challenging.[1] Effective separation typically requires techniques that can exploit subtle differences in polarity and molecular structure, such as chromatography or fractional crystallization.
Q2: What are the most common and effective methods for separating nitroanisole isomers?
A2: The most widely used and effective methods are chromatographic techniques, including Thin Layer Chromatography (TLC) for analytical assessment, and Column Chromatography, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) for both analytical and preparative scale separations.[1][2] Fractional crystallization can also be an effective technique, particularly for isolating the para isomer.[3]
Q3: How can I select an appropriate solvent system for Thin Layer Chromatography (TLC) and column chromatography?
A3: A systematic approach is best. Start by testing a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758).[4][5] The ideal solvent system will give a good separation of spots on a TLC plate, with retention factor (Rf) values ideally between 0.2 and 0.7.[6] A common mobile phase for separating nitroaromatic isomers is a mixture of hexane and ethyl acetate.[4]
Q4: Is fractional crystallization a practical method for separating nitroanisole isomers?
A4: Yes, fractional crystallization can be a practical method, especially for separating the para isomer from the ortho and meta isomers. This is due to the significant difference in their melting points (see Table 1). The para isomer, having a higher melting point and greater symmetry, will often crystallize out of a solution upon cooling while the other isomers remain in the mother liquor.[3]
Q5: What kind of GC column is best suited for separating nitroanisole isomers?
A5: For Gas Chromatography (GC), the choice of column is critical. While a standard non-polar column may provide some separation, a mid-polarity column often yields better resolution for positional isomers.[7] A column like an AT-210 or a DB-5, which have phases suitable for separating compounds with moderate polarity, can be effective.[8] An inert system, including the injection liner, is crucial to prevent peak tailing.[8]
Q6: Can HPLC be used for this separation, and what conditions are recommended?
A6: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating nitroanisole isomers. A reverse-phase method using a C18 or a specialized column like a Newcrom R1 can be effective.[2][9] A typical mobile phase would consist of an acetonitrile (B52724) and water mixture, sometimes with a small amount of acid like formic or phosphoric acid to improve peak shape.[2]
Troubleshooting Guides
Issue 1: Poor or No Separation in Column Chromatography
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Solvent System (Mobile Phase) | The polarity of the eluent is critical. If all isomers elute together (high Rf), the solvent is too polar. If they do not move from the baseline (low Rf), it is not polar enough. Solution: Use TLC to screen and optimize the solvent system. Start with a non-polar solvent (e.g., hexane) and gradually add a more polar co-solvent (e.g., ethyl acetate) until optimal separation is observed.[4] A gradient elution, starting with a less polar solvent and gradually increasing polarity, may be necessary.[7] |
| Column Overloading | Injecting too much sample onto the column can lead to broad, overlapping bands and poor resolution.[4] Solution: Reduce the amount of crude mixture loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase. |
| Improper Column Packing | Channels or cracks in the stationary phase (silica gel or alumina) will cause the solvent and sample to flow unevenly, resulting in poor separation.[4] Solution: Ensure the column is packed uniformly without any air bubbles or cracks. Using a slurry packing method is often most effective. Gently tap the column during packing to settle the stationary phase evenly. |
Issue 2: Co-elution or Poor Resolution of Isomers in GC/HPLC
| Potential Cause | Troubleshooting Steps & Solutions |
| Inadequate Column Selectivity | The stationary phase of the column is not capable of resolving the isomers. This is a common issue for closely related positional isomers.[10] Solution (GC): Switch to a column with a different stationary phase, typically one with higher polarity (e.g., a wax-type column) or a phenyl-containing phase to enhance selectivity through pi-pi interactions.[7] Solution (HPLC): Try a different column, such as a phenyl-hexyl or a biphenyl (B1667301) phase, which can offer different selectivity for aromatic isomers compared to a standard C18 column.[11] |
| Suboptimal Temperature Program (GC) | A temperature ramp that is too fast will not allow sufficient interaction between the analytes and the stationary phase, leading to co-elution.[10] Solution: Optimize the oven temperature program. Use a slower ramp rate (e.g., 3-5 °C/min) during the elution window of the nitroanisole isomers to improve resolution.[7] |
| Incorrect Mobile Phase Composition/Gradient (HPLC) | The mobile phase composition is not optimized for the separation. Solution: For isocratic elution, systematically vary the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. For gradient elution, adjust the gradient slope to be shallower during the time the isomers are eluting to increase resolution. |
| Carrier Gas Flow Rate (GC) | An incorrect flow rate for the carrier gas (e.g., Helium) can reduce column efficiency and broaden peaks.[10] Solution: Ensure the carrier gas flow rate is set to the optimal linear velocity for your specific column dimensions, as recommended by the manufacturer. |
Data Presentation
Table 1: Physical Properties of Nitroanisole Isomers
| Isomer | Structure | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| o-Nitroanisole (2-Nitroanisole) | 1-Methoxy-2-nitrobenzene | 10 °C[12] | 277 °C[13] | 1.254[12][13] |
| m-Nitroanisole (3-Nitroanisole) | 1-Methoxy-3-nitrobenzene | 38-39 °C | 258 °C | 1.233 (at 55°C) |
| p-Nitroanisole (4-Nitroanisole) | 1-Methoxy-4-nitrobenzene | 51-54 °C[14][15] | 274 °C[14] | 1.233[15] |
Table 2: Example Chromatographic Separation Conditions
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Key Parameters & Notes |
| TLC | Silica (B1680970) Gel | Hexane / Ethyl Acetate (e.g., 8:2 or 9:1 v/v) | UV light (254 nm) | Ideal for monitoring reaction progress and optimizing column chromatography conditions.[4][16] The para isomer is typically the least polar and will have the highest Rf value. |
| GC | AT-210 (30m x 0.53mm, 1.0 µm) | Carrier Gas: Helium | Flame Ionization Detector (FID) | Oven Program: Initial 50°C, ramp at 3°C/min to 125°C (hold 5 min), then ramp at 45°C/min to 230°C (hold 5 min). An inert liner is crucial.[8] |
| HPLC | Newcrom R1 (Reverse Phase)[2] | Acetonitrile (MeCN) / Water / Phosphoric Acid | UV-Vis / Diode Array | This method is scalable and can be used for preparative separation. For MS compatibility, replace phosphoric acid with formic acid.[2] |
Experimental Protocols
Protocol 1: Preparative Separation by Column Chromatography
-
TLC Optimization: First, determine the optimal solvent system using TLC as described in the FAQs. A good starting point is a 9:1 mixture of hexane:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure an even, compact bed. Add a layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude nitroanisole mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with the optimized solvent system. If isomers are closely spaced, a gradient elution may be required, starting with a low polarity solvent (e.g., 100% hexane) and gradually increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect small, uniform fractions of the eluent as it exits the column.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure separated isomers. Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.
Protocol 2: Isomer Analysis by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the nitroanisole mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
GC System Setup:
-
Column: Install a mid-polarity capillary column (e.g., AT-210, 30m x 0.53mm).
-
Injector: Set the injector temperature to 250 °C. Use a split injection mode to avoid overloading.
-
Carrier Gas: Use Helium at a constant flow rate appropriate for the column dimensions.
-
Detector: Set the FID temperature to 260 °C.[17]
-
-
Oven Program: Set a temperature program designed to resolve the isomers. An example program is:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Injection and Analysis: Inject 1 µL of the prepared sample. The isomers will elute based on their boiling points and interaction with the stationary phase. The expected elution order is generally ortho, meta, then para.
Visualizations
Caption: General workflow for the separation and purification of nitroanisole isomers.
Caption: Troubleshooting logic for poor separation in column chromatography.
Caption: Troubleshooting logic for co-elution issues in GC or HPLC analysis.
References
- 1. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 2. Separation of 2,3-Dimethyl-4-nitroanisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. rcprocess.se [rcprocess.se]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. P-Nitroaniline GC Method - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. o-Nitroanisole - Wikipedia [en.wikipedia.org]
- 13. 2-Nitroanisole | C7H7NO3 | CID 7048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Nitroanisole | C7H7NO3 | CID 7485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Nitroanisole | 100-17-4 [chemicalbook.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Nitroanisole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 3-Nitroanisole during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound are the Williamson ether synthesis starting from m-nitrophenol, and the methoxylation of m-nitrochlorobenzene. Direct nitration of anisole (B1667542) is generally not a viable method for producing the 3-isomer.
Q2: Why is the direct nitration of anisole a poor method for producing this compound?
A2: The methoxy (B1213986) group (-OCH₃) on the anisole ring is an activating, ortho-para directing group.[1] During electrophilic aromatic substitution, such as nitration with a mixture of concentrated nitric and sulfuric acids, the nitro group (NO₂⁺) is directed to the ortho (2-) and para (4-) positions.[2] Consequently, this method produces a mixture of 2-nitroanisole (B33030) and 4-nitroanisole, with only trace amounts, if any, of the desired this compound (meta) isomer.[3]
Q3: What is the most effective and regioselective method for synthesizing this compound in a laboratory setting?
A3: The most effective and selective method is the Williamson ether synthesis. This involves deprotonating m-nitrophenol with a suitable base (like sodium hydroxide (B78521) or sodium hydride) to form the sodium m-nitrophenolate salt, which is then reacted with a methylating agent (such as dimethyl sulfate (B86663) or methyl iodide) to yield this compound. This method offers high regioselectivity, and yields of around 85% have been reported.[4]
Q4: What are the key factors that influence the yield in the Williamson ether synthesis of this compound?
A4: Several factors are critical:
-
Purity of Starting Materials: High-purity m-nitrophenol is essential to avoid isomeric impurities.
-
Choice of Base and Solvent: The base must be strong enough to completely deprotonate the phenol. The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
-
Methylating Agent: A reactive methylating agent like dimethyl sulfate is crucial for an efficient reaction.
-
Reaction Temperature: Temperature must be controlled to prevent side reactions or decomposition of reactants.
-
Work-up Procedure: Careful extraction and purification are necessary to isolate the product and remove unreacted starting materials, which can significantly impact the final isolated yield.
Q5: How can the progress of the reaction be monitored?
A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting material (m-nitrophenol) and, if available, a pure sample of the product. The disappearance of the starting material spot indicates the reaction is nearing completion.
Troubleshooting Guide
Problem: Very low or no yield of this compound.
-
Possible Cause 1: An incorrect synthesis route, such as the direct nitration of anisole, was used.
-
Solution: Employ a synthesis strategy that favors the formation of the meta isomer. The recommended method is the Williamson ether synthesis starting from m-nitrophenol.[4]
-
-
Possible Cause 2 (Williamson Synthesis): Incomplete formation of the m-nitrophenolate salt.
-
Solution: Ensure the base (e.g., NaH, NaOH) is fresh, anhydrous (if required), and used in the correct stoichiometric amount (typically a slight excess). Allow sufficient time for the acid-base reaction to complete before adding the methylating agent.
-
-
Possible Cause 3 (Williamson Synthesis): The methylating agent is old, impure, or unreactive.
-
Solution: Use a fresh, high-purity methylating agent like dimethyl sulfate or methyl iodide. Ensure it has been stored correctly.
-
Problem: The final product is contaminated with the starting material, m-nitrophenol.
-
Possible Cause: The methylation reaction was incomplete, or an insufficient amount of the methylating agent was used.
-
Solution: Consider increasing the reaction time or using a slight excess (e.g., 1.1 equivalents) of the methylating agent. During the work-up, wash the organic layer with a dilute aqueous solution of a base like sodium hydroxide (e.g., 0.1 N KOH or NaOH).[5] This will convert the unreacted acidic m-nitrophenol into its water-soluble salt, which will move to the aqueous layer, effectively separating it from the desired product in the organic layer.
-
Problem: The product is a mixture of nitroanisole isomers (2-, 3-, and 4-).
-
Possible Cause: The starting m-nitrophenol was impure and contained significant amounts of o- and p-nitrophenol.
-
Solution: Verify the purity of the starting material using techniques like melting point analysis or spectroscopy before starting the synthesis. If necessary, purify the m-nitrophenol by recrystallization.
-
Problem: Significant formation of unknown side products.
-
Possible Cause: The reaction temperature was too high, leading to decomposition or undesired side reactions.
-
Solution: Maintain the recommended temperature for the specific protocol. Use a controlled heating apparatus, such as an oil bath with a thermostat, to ensure a stable reaction temperature. For instance, some preparations of related compounds are maintained at 0°C initially before being raised to room temperature.[5]
-
Data on Synthesis Yields
The following table summarizes reported yields for different synthesis strategies for nitroanisole isomers.
| Synthesis Method | Target Isomer | Starting Materials | Key Reagents | Reported Yield | Remarks |
| Williamson Ether Synthesis | This compound | m-Nitrophenol | Sodium salt formation | ~85% | High regioselectivity for the meta product.[4] |
| Williamson Ether Synthesis | 4-Nitroanisole | p-Nitrophenol | N-methyl-N-nitrosourea | ~90% | Demonstrates high efficiency for Williamson ether synthesis.[5] |
| Methoxylation | 2-Nitroanisole | 2-Chloronitrobenzene | Methanol, NaOH | ~90% | An industrial method often requiring pressure.[6] |
| Direct Nitration | 2- & 4-Nitroanisole | Anisole | Conc. HNO₃, Conc. H₂SO₄ | Very Low (for 3-isomer) | Primarily yields ortho and para isomers due to the directing effect of the methoxy group.[1][2] |
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a representative method for the synthesis of this compound based on the Williamson ether synthesis.
Materials:
-
m-Nitrophenol
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic.
-
Methanol (or another suitable solvent like THF)
-
Diethyl ether (or another extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve m-nitrophenol in a minimal amount of methanol.
-
Slowly add one equivalent of aqueous sodium hydroxide solution. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium m-nitrophenolate salt.
-
Methylation: While stirring, carefully add 1.1 equivalents of dimethyl sulfate dropwise to the flask. (Perform this step in a well-ventilated fume hood).
-
After the addition is complete, gently heat the mixture to reflux for 1-2 hours. Monitor the reaction's progress using TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with 1 M NaOH solution (to remove any unreacted m-nitrophenol), saturated sodium bicarbonate solution, and finally, brine.
-
-
Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation to obtain pure this compound, which is a pale yellow solid at room temperature.[7]
Visualizations
Caption: Reaction pathway for this compound via Williamson ether synthesis.
Caption: Step-by-step experimental workflow for synthesizing this compound.
References
- 1. brainly.in [brainly.in]
- 2. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 3. What happens when anisole is nitrated? - askIITians [askiitians.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CAS 555-03-3: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Purification of Crude 3-Nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for crude this compound? A1: The primary methods for purifying crude this compound are recrystallization, distillation (typically under vacuum), and column chromatography. The choice of technique depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in a crude this compound sample? A2: Common impurities may include unreacted starting materials, by-products from the synthesis such as other isomeric nitroanisoles (e.g., 2-nitroanisole (B33030) and 4-nitroanisole), and residual solvents or reagents.[1][2] The crude product can sometimes have a yellowish color due to trace impurities.[3][4]
Q3: What are the key physical properties of this compound relevant to purification? A3: Key physical properties include:
-
Melting Point: 36-38 °C.[6]
-
Boiling Point: 258 °C at atmospheric pressure; 121-123 °C at 8 mmHg.[6]
-
Solubility: Soluble in organic solvents like ethanol (B145695) and ether, but has limited solubility in water.[3][7][8]
Q4: What safety precautions should be taken when handling this compound? A4: this compound is moderately toxic and may be harmful if inhaled, swallowed, or absorbed through the skin.[5][9] It is crucial to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
Troubleshooting Guides
Recrystallization
Q1: My this compound is not dissolving, even in the hot solvent. What should I do? A1:
-
Possible Cause: The solvent may be inappropriate, or you may not have used a sufficient volume. This compound is soluble in polar organic solvents like ethanol.[3][10]
-
Suggested Solution:
-
Ensure you are using a suitable solvent, such as ethanol or methanol (B129727).[8]
-
Continue adding small portions of the hot solvent to the crude material with stirring until it completely dissolves.[11][12] Avoid adding a large excess, as this will reduce your final yield.
-
Make sure the solvent is heated to its boiling point to maximize solubility.[1]
-
Q2: The product has "oiled out" during cooling instead of forming crystals. How can I fix this? A2:
-
Possible Cause: The solution was cooled too quickly, or the concentration of impurities is too high, depressing the melting point of the mixture.
-
Suggested Solution:
-
Reheat the solution until the oil completely redissolves.[13]
-
Add a small amount of additional hot solvent to decrease the saturation level slightly.
-
Allow the solution to cool slowly to room temperature without disturbance. Do not place it directly in an ice bath.[11][14]
-
Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.[12]
-
Q3: My recovery of pure this compound is very low. What went wrong? A3:
-
Possible Cause: Too much solvent was used during dissolution, or crystals were lost during filtration.
-
Suggested Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.[11][13]
-
Ensure the solution is thoroughly cooled in an ice bath for at least 15-20 minutes before filtration to maximize crystal precipitation.[11]
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[11]
-
Q4: The recrystallized product is still yellow. How can I obtain a colorless product? A4:
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Suggested Solution:
-
Before cooling, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[11]
-
Proceed with the slow cooling and crystallization of the filtrate.
-
Vacuum Distillation
Q1: The boiling point is fluctuating during distillation. Why is this happening? A1:
-
Possible Cause: The vacuum pressure is not stable, or the heating is uneven.
-
Suggested Solution:
-
Check all connections in your vacuum apparatus for leaks. Ensure joints are properly sealed.
-
Use a vacuum pump that can maintain a stable, low pressure.
-
Heat the distillation flask evenly using a heating mantle with a stirrer or a water/oil bath to prevent bumping and ensure smooth boiling.
-
Q2: The product is decomposing or turning dark in the distillation flask. What should I do? A2:
-
Possible Cause: The distillation temperature is too high due to insufficient vacuum. This compound has a high boiling point at atmospheric pressure (258 °C) and can be sensitive to prolonged heating.[15]
-
Suggested Solution:
-
Increase the vacuum (lower the pressure) to reduce the boiling point. The boiling point is 121-123 °C at 8 mmHg.
-
Ensure the distillation proceeds at a steady rate without excessive heating.
-
Column Chromatography
Q1: I am getting poor separation between this compound and an impurity. A1:
-
Possible Cause: The solvent system (mobile phase) is not optimized.
-
Suggested Solution:
-
Use Thin Layer Chromatography (TLC) to test various solvent systems and find one that provides good separation between your product and the impurities.[13][16] A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[13]
-
For optimal separation on a column, the desired compound should have an Rf value of around 0.3-0.4 on the TLC plate.[16]
-
Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the more strongly adsorbed compounds.
-
Q2: The compound is streaking on the TLC plate and eluting very slowly from the column. A2:
-
Possible Cause: The compound is highly polar and is interacting too strongly with the silica (B1680970) gel. The eluent may not be polar enough.
-
Suggested Solution:
-
Increase the polarity of your mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to 8:2 or 7:3.
-
For streaking on TLC, adding a very small amount (e.g., 1%) of a polar modifier like methanol or acetic acid to the eluent can sometimes help.[17]
-
Data Presentation
| Purification Technique | Key Parameters | Expected Purity (%) | Typical Yield (%) | Suitability |
| Recrystallization | Solvent: Ethanol, Methanol[8] Process: Dissolve in minimal hot solvent, cool slowly.[11] | 95 - >99 | 60 - 85 | Best for crude material that is already relatively pure with small amounts of impurities. |
| Vacuum Distillation | Pressure: ~8 mmHg Temperature: 121-123 °C | >99 | 70 - 90 | Excellent for removing non-volatile impurities or impurities with significantly different boiling points. |
| Column Chromatography | Stationary Phase: Silica Gel[16] Mobile Phase: Hexane/Ethyl Acetate Gradient[13] | >99 | 50 - 80 | Most effective for separating complex mixtures, especially isomeric impurities.[1] |
Note: The data in this table is illustrative and based on typical outcomes for the purification of similar aromatic nitro compounds. Actual results will vary depending on the specific nature and concentration of impurities in the crude material.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate beaker, heat ethanol on a hot plate.
-
Add the minimum amount of hot ethanol to the crude solid needed to fully dissolve it with stirring.[11]
-
If the solution is colored, add a spatula tip of activated charcoal, swirl, and perform a hot gravity filtration into a clean, pre-warmed flask.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice-water bath for at least 20 minutes to maximize yield.[11]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Vacuum Distillation
-
Set up a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly greased and sealed.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly and carefully apply vacuum, ensuring the pressure stabilizes at the desired level (e.g., ~8 mmHg).
-
Begin heating the distillation flask gently in a heating mantle or oil bath while stirring.
-
Discard any initial low-boiling fractions.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure (approx. 121-123 °C at 8 mmHg).
-
Stop the distillation before the flask goes to complete dryness. Release the vacuum carefully before turning off the heat.
Protocol 3: Column Chromatography
-
Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).[16]
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the initial, least polar mobile phase (or a slightly more polar solvent like dichloromethane (B109758) if necessary). Carefully load this solution onto the top of the silica gel bed.[18]
-
Elute the Column: Begin eluting the column with the mobile phase (e.g., 95:5 hexane:ethyl acetate), collecting fractions in test tubes.[19]
-
Monitor the Separation: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Increase Polarity (if needed): If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate).
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.[18]
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for purifying this compound via column chromatography.
Caption: Logical workflow for selecting and troubleshooting purification techniques.
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. Impurities in Crude Oil and Refining Methods [abcmach.com]
- 3. CAS 555-03-3: this compound | CymitQuimica [cymitquimica.com]
- 4. reddit.com [reddit.com]
- 5. Buy this compound | 555-03-3 [smolecule.com]
- 6. This compound | 555-03-3 [chemicalbook.com]
- 7. 3-硝基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. This compound(555-03-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. This compound CAS#: 555-03-3 [m.chemicalbook.com]
- 11. Home Page [chem.ualberta.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. This compound [stenutz.eu]
- 16. web.uvic.ca [web.uvic.ca]
- 17. benchchem.com [benchchem.com]
- 18. studylib.net [studylib.net]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions in Anisole Nitration
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the highly exothermic nitration of anisole (B1667542). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the nitration of anisole, presented in a question-and-answer format.
Issue 1: Runaway Reaction or Sudden Temperature Spike
Question: My reaction temperature is increasing uncontrollably, and I'm observing vigorous gas evolution. What is happening and what should I do?
Answer:
This indicates a runaway reaction, a critical situation where the rate of heat generation from the exothermic nitration exceeds the heat removal capacity of your cooling system. This leads to a rapid, self-accelerating increase in temperature and pressure, which can result in reactor failure or explosion.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating mixture. This is the most critical first step to prevent further heat generation.
-
Maximize Cooling: Ensure your cooling bath is at its maximum capacity (e.g., add more ice/salt).
-
Maintain Agitation: Proper stirring is crucial to ensure efficient heat transfer to the cooling bath and to avoid localized hot spots.
-
Prepare for Emergency Quench: If the temperature continues to rise despite these measures, prepare to quench the reaction. This should be a last resort and performed with extreme caution. The standard procedure is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring. Be aware that the dilution of concentrated sulfuric acid is also highly exothermic.
-
Alert Personnel and Follow Safety Protocols: Inform your supervisor and colleagues of the situation and follow all established laboratory emergency procedures.
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling bath may not be cold enough or have a large enough thermal mass to absorb the heat generated.
-
Prevention: Use an appropriate cooling bath for the scale of your reaction (e.g., an ice-salt bath for temperatures below 0°C). Ensure the reaction flask is sufficiently immersed in the bath.
-
-
Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly generates heat faster than it can be dissipated.
-
Prevention: Add the nitrating agent dropwise with continuous monitoring of the internal reaction temperature.
-
-
Poor Agitation: Inefficient stirring can lead to localized concentrations of reactants, creating "hot spots" that can initiate a runaway reaction.
-
Prevention: Use a suitable stir bar or overhead stirrer to ensure the reaction mixture is homogeneous and heat is evenly distributed.
-
-
Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitration rate can be very slow, leading to a buildup of the nitrating agent. A subsequent small increase in temperature can then trigger a rapid, delayed, and highly exothermic reaction.[1]
-
Prevention: Maintain the reaction temperature within the optimal range to ensure a controlled reaction rate. Do not overcool the reaction before starting the addition of the nitrating agent.
-
Issue 2: Low Yield of Desired Nitroanisole Isomer (Specifically Para-Nitroanisole)
Question: My reaction resulted in a low yield of the desired p-nitroanisole, with a high proportion of the ortho-isomer. How can I improve the regioselectivity?
Answer:
Low yields of the para-isomer are a common challenge in anisole nitration. The ortho and para positions are both activated by the methoxy (B1213986) group, and controlling the regioselectivity can be difficult.
Potential Causes and Solutions:
-
Reaction Temperature: Lower temperatures generally favor the formation of the para-isomer, as it is the thermodynamically more stable product. Higher temperatures can lead to an increase in the ortho-isomer.[2]
-
Solution: Conduct the reaction at a lower temperature (e.g., 0°C to -10°C) using an appropriate cooling bath.
-
-
Nitrating Agent and Solvent System: The choice of nitrating agent and solvent can significantly influence the ortho/para ratio.
-
Solution: Consider using alternative nitrating systems that are known to favor para-substitution. For example, using 65% nitric acid with a PO₄/MoO₃/SiO₂ catalyst has been shown to increase selectivity for 4-nitroanisole (B1192098) to 74%, compared to 62% with fuming nitric acid.[3] Another approach is using bismuth subnitrate and thionyl chloride in dichloromethane (B109758), which can give high yields of the para-derivative.[4]
-
-
Steric Hindrance: While the methoxy group directs to the ortho and para positions, steric hindrance at the ortho positions can be exploited to favor para substitution.
-
Solution: Using a bulkier nitrating agent may increase the steric hindrance at the ortho positions, thereby increasing the proportion of the para-product.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sulfuric acid in the nitration of anisole?
A1: Concentrated sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the electrophile that attacks the anisole ring. Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which drives the equilibrium towards the products.
Q2: Why is the nitration of anisole so much faster and more exothermic than the nitration of benzene?
A2: The methoxy group (-OCH₃) on the anisole ring is a strong electron-donating group. It increases the electron density of the aromatic ring through resonance, making it more susceptible to attack by the electrophilic nitronium ion.[5] This increased reactivity leads to a faster reaction rate and a greater release of heat.
Q3: Can I perform the nitration of anisole without sulfuric acid?
A3: Yes, it is possible to nitrate (B79036) anisole using only nitric acid, even dilute nitric acid, but the reaction mechanism and products can differ.[6] Nitration with dilute nitric acid is often catalyzed by nitrous acid.[6] However, for controlled and efficient synthesis of nitroanisoles, the mixed acid (HNO₃/H₂SO₄) method is most common.
Q4: What are the main byproducts in anisole nitration, and how can I minimize them?
A4: The main byproducts are often the undesired isomer (e.g., o-nitroanisole if p-nitroanisole is the target), dinitrated products (2,4-dinitroanisole), and nitrophenols from the cleavage of the ether linkage.[7] To minimize these:
-
Control Temperature: Lower temperatures reduce the rates of side reactions.
-
Stoichiometry: Use a slight excess of anisole relative to the nitrating agent to minimize dinitration.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC) and quench it once the starting material is consumed to avoid over-reaction.
Q5: How should I safely quench the reaction upon completion?
A5: The recommended procedure is to slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice or an ice-water slurry while stirring vigorously. This serves to dilute the strong acids and dissipate the heat of dilution safely. The product can then be isolated by filtration or extraction.
Data Presentation
Table 1: Influence of Nitrating System on Anisole Nitration
| Nitrating System | Anisole Conversion (%) | Selectivity for 4-Nitroanisole (%) |
| Fuming HNO₃ / PO₄/MoO₃/SiO₂ Catalyst | ~90 | 62 |
| 65% HNO₃ / PO₄/MoO₃/SiO₂ Catalyst | 76 | 74 |
| Bismuth Subnitrate / Thionyl Chloride | High Yield | Predominantly Para |
Table 2: Typical Heat of Reaction for Aromatic Nitration
| Reaction | Heat of Reaction (ΔH) (kJ/mol) |
| Toluene Mononitration | -190.9 ± 3.6 |
Note: While this data is for toluene, it provides a reasonable estimate for the exothermicity of anisole nitration. Data sourced from[8]
Experimental Protocols
Protocol 1: Para-Selective Nitration of Anisole using Mixed Acid
This protocol is adapted from standard laboratory procedures for electrophilic aromatic substitution and aims to maximize the yield of p-nitroanisole.
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Perform all operations involving concentrated acids in a certified chemical fume hood.
-
Have an appropriate neutralizing agent (e.g., sodium bicarbonate solution) and a spill kit readily available.
Materials:
-
Anisole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Salt
-
Deionized Water
-
Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry flask, cool 10 mL of concentrated sulfuric acid in an ice-salt bath to below 0°C.
-
Slowly, with constant stirring, add 5 mL of concentrated nitric acid dropwise to the cold sulfuric acid. Maintain the temperature of the mixture below 10°C during the addition.
-
Once the addition is complete, allow the nitrating mixture to cool to 0°C.
-
-
Reaction Setup:
-
In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5.4 g (0.05 mol) of anisole in 10 mL of a suitable solvent like glacial acetic acid or dichloromethane.
-
Cool this solution in an ice-salt bath to between -5°C and 0°C.
-
-
Nitration:
-
Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred anisole solution.
-
Crucially, monitor the internal temperature and maintain it between -5°C and 0°C throughout the addition. The rate of addition should be adjusted to prevent the temperature from rising above this range. This step should take approximately 30-45 minutes.
-
-
Reaction Completion and Quenching:
-
After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 30 minutes.
-
Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
-
Work-up and Purification:
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the crude product with several portions of cold deionized water until the washings are neutral to pH paper.
-
Further wash the product with a small amount of cold saturated sodium bicarbonate solution, followed by more cold deionized water.
-
The crude product can be purified by recrystallization from ethanol (B145695) or methanol (B129727) to yield the separate ortho and para isomers.
-
Visualizations
Caption: Mechanism of anisole nitration.
Caption: Troubleshooting workflow for a runaway reaction.
Caption: Key factors for maximizing para-selectivity.
References
- 1. Process Safety Beacon: Excess Cooling Can Cause a Runaway Reaction | AIChE [aiche.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Photochemical Reactions of 3-Nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitroanisole under photochemical conditions. The information is designed to help anticipate and address potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary photochemical reactions of this compound?
Under UV irradiation, this compound can undergo several reactions, with the most common being photoinduced nucleophilic aromatic substitution. In the presence of nucleophiles such as hydroxide (B78521) ions (OH⁻) or amines (e.g., n-butylamine), the primary product is typically 3-nitrophenol (B1666305).[1] The reaction is believed to proceed through the triplet excited state of this compound.
Q2: What are the common side reactions observed during the photolysis of this compound?
Common side reactions include:
-
Photoreduction of the nitro group: The nitro group can be reduced to form nitroso, azoxy, azo, and ultimately amino compounds (3-aminoanisole). The extent of reduction depends on the reaction conditions, particularly the solvent and the presence of hydrogen donors.
-
Photosubstitution at other positions: While substitution meta to the nitro group is favored, minor products from substitution at other positions on the aromatic ring may be observed.
-
Polymerization: Under certain conditions, highly reactive intermediates can lead to the formation of polymeric materials.
Q3: How does the solvent affect the photochemical reactions of this compound?
The choice of solvent is critical. Protic solvents, especially those that are good hydrogen donors (e.g., isopropanol), can promote the photoreduction of the nitro group. Aprotic solvents are often used to favor nucleophilic substitution reactions. The polarity of the solvent can also influence the reaction pathway and product distribution.
Q4: What is the role of oxygen in these reactions?
Dissolved oxygen can act as a quencher for the triplet excited state of this compound, which may inhibit desired reactions. It can also participate in side reactions, potentially leading to oxidative degradation of the starting material or products. For reactions proceeding through a triplet state, deoxygenating the solution is often recommended to improve the quantum yield of the desired product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during photochemical experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired product (e.g., 3-nitrophenol) | 1. Inefficient light absorption by this compound. 2. Quenching of the excited state by impurities or oxygen. 3. Competing side reactions (e.g., photoreduction). | 1. Ensure the wavelength of the light source overlaps with the absorption spectrum of this compound. 2. Purify solvents and reagents. Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) before and during irradiation. 3. Choose a solvent that does not favor photoreduction (e.g., a non-hydrogen-donating solvent). Optimize the concentration of the nucleophile. |
| Formation of a complex mixture of byproducts | 1. Non-specific photoreactions due to broad-spectrum light source. 2. Presence of multiple reactive species (e.g., water, oxygen, and other nucleophiles). 3. Photodegradation of the primary product. | 1. Use a monochromatic light source or appropriate filters to select a specific wavelength. 2. Carefully control the reaction medium to minimize unwanted reactants. 3. Monitor the reaction progress over time to determine the optimal irradiation time and avoid over-irradiation. |
| Observation of colored impurities (e.g., yellow, orange, or red) | Formation of azoxy or azo compounds from the photoreduction and subsequent coupling of the nitro group. | These byproducts are often less polar than the starting material and can be separated by chromatography (e.g., column chromatography or preparative HPLC). Consider using a solvent that is a poor hydrogen donor to minimize photoreduction. |
| Formation of insoluble material (polymer) | High concentration of starting material or high light intensity leading to radical polymerization. | Reduce the concentration of this compound. Decrease the light intensity or use a pulsed light source. |
Quantitative Data
While specific quantum yields for many side reactions of this compound are not extensively reported in the literature, the following table summarizes known reactions and provides context for potential outcomes.
| Reaction Type | Reactant(s) | Major Product(s) | Typical Solvents | Reported Quantum Yield (Φ) | Reference |
| Photosubstitution | This compound, OH⁻ | 3-Nitrophenol | Water/Acetonitrile (B52724) | Not specified | |
| Photosubstitution | This compound, n-butylamine | 3-Nitrophenol | Not specified | Not specified | |
| Photoreduction | Aromatic Nitro Compounds | Aromatic Amines, Azoxy, and Azo compounds | Protic solvents (e.g., alcohols) | Varies with substrate and conditions | General knowledge |
Experimental Protocols
1. General Protocol for Photoinduced Nucleophilic Substitution of this compound with Hydroxide
-
Materials: this compound, Sodium Hydroxide (NaOH), Acetonitrile (HPLC grade), Deionized Water.
-
Apparatus: Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 290 nm), reaction vessel (quartz or Pyrex), magnetic stirrer, and a system for deoxygenation (e.g., nitrogen or argon gas inlet).
-
Procedure:
-
Prepare a solution of this compound in a mixture of acetonitrile and water. A typical concentration is in the range of 10⁻³ to 10⁻⁴ M.
-
Add the desired concentration of NaOH.
-
Transfer the solution to the photochemical reactor.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes prior to irradiation.
-
Irradiate the solution with stirring at a constant temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable analytical method such as HPLC or GC-MS.
-
-
Analysis: The formation of 3-nitrophenol can be monitored by HPLC with a UV detector, observing the decrease in the peak corresponding to this compound and the increase in the peak for 3-nitrophenol.
2. Analytical Method for Product Quantification
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, for better peak shape) is often effective.
-
Detection: UV detector set at a wavelength where both the reactant and products absorb (e.g., determined from their UV-Vis spectra).
-
Quantification: Use external or internal standards to create a calibration curve for accurate quantification of reactants and products.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injection: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient program to separate compounds with different boiling points.
-
Detection: Mass spectrometer for identification and quantification of products based on their mass spectra and retention times.
-
Visualizations
Caption: Primary photochemical pathways of this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Optimization of 3-Nitroanisole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitroanisole. The following information is designed to help optimize reaction conditions, address common experimental challenges, and ensure the efficient production of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most effective and commonly employed methods for the synthesis of this compound are:
-
Williamson Ether Synthesis: This route involves the reaction of 3-nitrophenol (B1666305) with a methylating agent in the presence of a base.
-
Diazotization of 3-Nitroaniline (B104315): This method consists of the diazotization of 3-nitroaniline followed by the substitution of the diazonium group with a methoxy (B1213986) group, typically by reaction with methanol (B129727).
Direct nitration of anisole (B1667542) is generally not recommended for obtaining this compound as it predominantly yields the ortho and para isomers.
Q2: Which synthetic route is generally preferred for higher purity of this compound?
A2: Both the Williamson ether synthesis and the diazotization of 3-nitroaniline can yield high-purity this compound if optimized correctly. The Williamson ether synthesis is often favored for its relatively straightforward procedure and avoidance of potentially unstable diazonium salt intermediates. However, the diazotization route can also be highly efficient. The choice of route may depend on the availability of starting materials and the specific experimental capabilities.
Q3: What are the critical safety precautions to consider during the synthesis of this compound?
A3: Key safety precautions include:
-
Handling of Reagents: 3-Nitrophenol and 3-nitroaniline are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Diazonium Salts: Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution at low temperatures (typically 0-5 °C) and should not be isolated.
-
Methylating Agents: Methylating agents used in the Williamson ether synthesis, such as dimethyl sulfate (B86663) or methyl iodide, are toxic and carcinogenic. Handle these reagents with extreme care in a fume hood.
-
Reaction Quenching: Exothermic reactions should be quenched carefully by slow addition to an ice bath or a quenching solution.
Troubleshooting Guides
Route 1: Williamson Ether Synthesis of this compound
This method involves the deprotonation of 3-nitrophenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: In a round-bottom flask, dissolve 3-nitrophenol in a suitable solvent (e.g., acetone, DMF, or methanol). Add a base (e.g., potassium carbonate, sodium hydroxide, or sodium hydride) portion-wise at room temperature. Stir the mixture until the 3-nitrophenol is completely converted to its corresponding phenoxide.
-
Methylation: To the solution of the 3-nitrophenoxide, add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Troubleshooting for Williamson Ether Synthesis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 3-nitrophenol. 2. Low reactivity of the methylating agent. 3. Reaction temperature is too low. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and added in sufficient molar excess. 2. Use a more reactive methylating agent (e.g., dimethyl sulfate instead of methyl iodide). 3. Gently heat the reaction mixture (e.g., to 50-60 °C) after the addition of the methylating agent. |
| Formation of Side Products (e.g., from E2 elimination) | 1. Use of a sterically hindered methylating agent (less common for methylation). 2. High reaction temperatures. | 1. Ensure a simple methylating agent like dimethyl sulfate or methyl iodide is used. 2. Maintain a moderate reaction temperature and avoid excessive heating. |
| Presence of Unreacted 3-Nitrophenol | 1. Insufficient amount of base or methylating agent. 2. Short reaction time. | 1. Use a slight excess of both the base and the methylating agent (e.g., 1.1-1.2 equivalents). 2. Increase the reaction time and monitor completion by TLC. |
| Product is an Oil and Difficult to Crystallize | 1. Presence of impurities. 2. The melting point of this compound is low (38-41 °C). | 1. Purify the crude product using column chromatography before attempting recrystallization. 2. After recrystallization from a suitable solvent (e.g., ethanol/water or hexanes), cool the solution slowly, first to room temperature and then in an ice bath or refrigerator to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystallization. |
Data Presentation: Williamson Ether Synthesis of this compound
| Base | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Dimethyl sulfate | Acetone | Reflux | 8 | ~90 | General Protocol |
| NaOH | Methyl iodide | Methanol | Reflux | 6 | ~85 | General Protocol |
| NaH | Methyl iodide | DMF | 25-50 | 4 | >95 | General Protocol |
Note: Yields are approximate and can vary based on specific reaction scale and conditions.
Route 2: Synthesis of this compound via Diazotization of 3-Nitroaniline
This two-step process involves the formation of a diazonium salt from 3-nitroaniline, followed by its reaction with methanol to yield this compound.
Experimental Protocol: Diazotization and Methoxylation
-
Diazotization: Dissolve 3-nitroaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 15-30 minutes after the addition is complete.
-
Methoxylation: In a separate flask, heat methanol to a gentle reflux. Slowly and carefully add the cold diazonium salt solution to the hot methanol. The addition is often accompanied by the evolution of nitrogen gas.
-
Reaction Monitoring: The reaction is typically complete when the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purification: Purify the crude this compound by column chromatography or recrystallization.
Troubleshooting for Diazotization Route
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Decomposition of the diazonium salt. 2. Incomplete diazotization. 3. Formation of byproducts (e.g., 3-nitrophenol from reaction with water). | 1. Strictly maintain the temperature between 0-5 °C during diazotization and use the diazonium salt solution immediately. 2. Ensure a slight excess of sodium nitrite is used and test for its presence with starch-iodide paper (a blue-black color indicates excess nitrous acid). 3. Use anhydrous or nearly anhydrous methanol for the methoxylation step to minimize the formation of the phenol (B47542) byproduct. |
| Reaction Mixture Turns Dark/Tarry | 1. The temperature during diazotization was too high. 2. The diazonium salt solution was allowed to warm up before use. 3. Uncontrolled decomposition of the diazonium salt. | 1. Improve temperature control using an efficient cooling bath. 2. Prepare the diazonium salt solution immediately before its addition to methanol. 3. Add the diazonium salt solution to the hot methanol slowly and in a controlled manner. |
| Product Contaminated with 3-Nitrophenol | 1. Presence of water during the methoxylation step. | 1. Use dry methanol. The crude product can be purified by column chromatography, which will separate the more polar 3-nitrophenol from the less polar this compound. |
Data Presentation: Diazotization of 3-Nitroaniline
| Acid for Diazotization | Methoxylation Temperature (°C) | Typical Yield (%) | Key Considerations |
| HCl | Refluxing Methanol | 60-75 | Standard and reliable method. |
| H₂SO₄ | Refluxing Methanol | 65-80 | Can sometimes give slightly higher yields. |
Note: Yields are indicative and highly dependent on the careful control of reaction conditions, particularly temperature.
Visualizations
Technical Support Center: Preparation of 3-Nitroanisole
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-Nitroanisole.
Troubleshooting Guide
Question 1: My reaction yielded very little of the desired this compound, with significant amounts of other isomers. What went wrong?
Answer: This is the most common issue in this compound synthesis. The methoxy (B1213986) group (-OCH₃) of anisole (B1667542) is a strong activating group that directs electrophilic substitution to the ortho and para positions.[1][2] Therefore, standard nitration conditions will preferentially produce 2-Nitroanisole and 4-Nitroanisole as major products.[1] Achieving a high yield of the meta isomer requires carefully controlled reaction conditions to overcome this electronic preference.
Key areas to investigate:
-
Nitrating Agent: The reactivity of the nitrating system is crucial. Highly reactive nitrating agents, such as mixtures of concentrated nitric and sulfuric acid, strongly favor ortho and para substitution.[3]
-
Reaction Temperature: Temperature control is critical. Deviations can significantly alter the ratio of isomers.
-
Reaction Kinetics: The reaction may not have been allowed to proceed to completion, or it may have been run for too long, leading to side reactions.
Table 1: Effect of Nitrating Agent on Isomer Distribution in Anisole Nitration
| Nitrating Agent | Temperature (°C) | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) |
| Conc. HNO₃ / Conc. H₂SO₄ | 10 | ~55-65 | ~30-40 | < 5 |
| Acetyl Nitrate (B79036) (in Ac₂O) | 25 | ~70 | ~30 | < 1 |
| Nitronium Tetrafluoroborate (NO₂BF₄) | -20 | ~60 | ~38 | < 2 |
Note: Data is representative and illustrates the strong preference for ortho/para nitration. Specific yields can vary based on precise experimental conditions.
Question 2: My overall crude yield is low, even after accounting for all isomers. What are other potential causes for product loss?
Answer: Low crude yield suggests that either the reaction was incomplete or significant side reactions occurred.
-
Incomplete Reaction: Ensure your reagents are pure and anhydrous, especially the sulfuric acid used to generate the nitronium ion (NO₂⁺). Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[4]
-
Side Reactions:
-
Dinitration: If the reaction conditions are too harsh (high temperature, excess nitrating agent), dinitration of the aromatic ring can occur, consuming the desired product.
-
Oxidation: Strong nitrating mixtures can oxidize the methoxy group or the aromatic ring itself, leading to undesired byproducts and a lower yield. The use of concentrated nitric acid carries potential safety and environmental hazards and can contribute to low yields and poor functional group compatibility.[5]
-
-
Reagent Stoichiometry: Incorrect molar ratios of nitric acid to sulfuric acid or anisole can lead to an incomplete reaction or the formation of byproducts.
Question 3: I seem to lose a significant amount of product during the workup and purification steps. How can I improve this?
Answer: Product loss during isolation is a common issue. Consider the following:
-
Quenching: The reaction is typically quenched by pouring the acidic mixture onto ice water. This must be done carefully and slowly to control the exotherm. If the temperature rises too much, product degradation can occur.
-
Extraction: Ensure the pH of the aqueous layer is appropriate before extraction. Use a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.
-
Purification Method:
-
Recrystallization: This is a common method for purification. However, selecting the right solvent is key. The product should be highly soluble at high temperatures and sparingly soluble at low temperatures. Slow cooling is essential to form pure crystals and avoid trapping impurities.[6]
-
Column Chromatography: Given the difficulty in separating the ortho, para, and meta isomers, flash column chromatography is often necessary. Careful selection of the mobile phase is required to achieve good separation. Advanced fraction collection techniques can help maximize the purity and yield of the desired fraction.[7]
-
Experimental Protocols
Protocol 1: General Procedure for Nitration of Anisole
This protocol outlines a standard laboratory method. Caution: This reaction involves highly corrosive and strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath (0-5°C), slowly add concentrated nitric acid (1.0 eq) dropwise to pre-chilled concentrated sulfuric acid (2.0 eq) with constant stirring. Do not let the temperature exceed 10°C.
-
Reaction Setup: In a separate three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve anisole (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or excess sulfuric acid). Cool this mixture to 0°C.
-
Addition of Nitrating Agent: Add the prepared cold nitrating mixture dropwise to the anisole solution over 30-60 minutes. Maintain the reaction temperature strictly between 0-5°C.
-
Reaction Monitoring: Stir the mixture at 0-5°C and monitor its progress by TLC until the anisole spot has disappeared (typically 1-2 hours).
-
Workup: Pour the reaction mixture slowly onto a beaker of crushed ice with vigorous stirring. A precipitate (the crude nitroanisole mixture) should form.
-
Isolation: Filter the crude product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol (B145695) to remove some of the more soluble ortho isomer.
-
Purification: Dry the crude solid. Purify via fractional crystallization or column chromatography to separate the this compound from the ortho and para isomers.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica (B1680970) gel using a suitable solvent system (e.g., a hexane:ethyl acetate gradient, starting with a low polarity like 98:2).
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. The less polar isomers (ortho and para) will typically elute before the more polar meta isomer.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Diagrams
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathways in the nitration of anisole.
Frequently Asked Questions (FAQs)
Q1: What is the standard nitrating agent for this synthesis? A1: The most common method for nitrating anisole involves using a mixture of concentrated nitric acid and concentrated sulfuric acid.[1][8] The sulfuric acid acts as a catalyst to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q2: Can I use nitric acid alone without sulfuric acid? A2: Yes, it is possible to nitrate anisole using only nitric acid, even in dilute aqueous solutions, because the methoxy group strongly activates the benzene (B151609) ring.[9] However, the reaction rate is typically faster when sulfuric acid is used as a catalyst.[9]
Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[4] Use a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to separate the starting material (anisole) from the products. The reaction is complete when the spot corresponding to anisole is no longer visible.
Q4: What are the primary safety concerns when preparing this compound? A4: The primary hazards are associated with the use of concentrated nitric and sulfuric acids. These are highly corrosive and can cause severe burns. The reaction is also exothermic and must be cooled properly to prevent it from running out of control. Nitrated organic compounds can be toxic and should be handled with care.[8][10] Always perform the reaction in a chemical fume hood and wear appropriate PPE.
References
- 1. Nitration of Anizole | myetutors [myetutors.com]
- 2. Solved 3. The nitration of anisole: A) proceeds more rapidly | Chegg.com [chegg.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gilson.com [gilson.com]
- 8. Buy this compound | 555-03-3 [smolecule.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. This compound | C7H7NO3 | CID 11140 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing the formation of dinitroanisole byproducts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of dinitroanisole byproducts during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the nitration of anisole (B1667542), with a focus on minimizing the formation of dinitroanisole.
Issue 1: High Yield of Dinitroanisole Byproduct
-
Question: My reaction is producing a significant amount of 2,4-dinitroanisole. How can I favor the formation of mono-nitroanisole?
-
Answer: The formation of dinitroanisole is a common issue when the reaction conditions are too harsh. The mono-nitrated product is more activated towards further nitration than anisole itself. To achieve selective mono-nitration, you should focus on controlling the reaction kinetics.[1][2] Key parameters to adjust include:
-
Temperature: Lowering the reaction temperature will significantly decrease the rate of the second nitration.[3] Maintaining a low temperature, for instance, is crucial to minimize dinitration.[4]
-
Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess of the nitrating agent relative to anisole.[3]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as the anisole has been consumed to prevent the subsequent nitration of the mono-nitroanisole product.[3]
-
Concentration of Nitrating Agent: Using a more dilute nitrating agent can help to reduce the rate of dinitration. The nitration of anisole can be achieved even with dilute nitric acid.[5]
-
Issue 2: Poor Regioselectivity (Unwanted Isomer Distribution)
-
Question: I am obtaining a mixture of ortho- and para-nitroanisole, but I want to maximize the yield of a specific isomer. How can I control the regioselectivity?
-
Answer: The methoxy (B1213986) group of anisole is an ortho-, para-director.[6][7][8] The ratio of ortho to para isomers can be influenced by several factors:
-
Steric Hindrance: The para position is generally favored due to less steric hindrance compared to the ortho positions.[7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by making the reaction more sensitive to the small energy differences between the transition states leading to the different isomers.[3]
-
Nitrating Agent: The choice of nitrating agent can significantly impact the ortho/para ratio. For example, nitration with nitric acid and acetic anhydride (B1165640) can favor the ortho isomer, while other systems may favor the para isomer.[9]
-
Solvent: The solvent can influence the isomer ratio. Nonpolar solvents tend to give a relatively constant ortho/para ratio, while polar solvents can cause considerable variation.[10]
-
Issue 3: Reaction is Too Fast and Uncontrolled
-
Question: The nitration reaction of anisole is proceeding too quickly, leading to a mixture of products and potential safety hazards. How can I moderate the reaction rate?
-
Answer: Anisole is highly activated towards electrophilic aromatic substitution, which can lead to a very fast and exothermic reaction.[11] To control the reaction rate:
-
Cooling: Perform the reaction at a low temperature using an ice bath or other cooling methods.
-
Slow Addition: Add the nitrating agent dropwise to the solution of anisole with efficient stirring. This allows for better temperature control and prevents localized high concentrations of the nitrating agent.
-
Dilution: Using a suitable solvent can help to dissipate heat and control the reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dinitroanisole formation?
A1: The primary cause of dinitroanisole formation is the over-nitration of the initially formed mono-nitroanisole. The nitro group is an electron-withdrawing group, but the methoxy group is a strong activating group, making the mono-nitroanisole ring still susceptible to a second nitration under the reaction conditions.[3]
Q2: At what temperature should I run the nitration of anisole to minimize dinitration?
A2: While the optimal temperature can vary depending on the specific nitrating agent and solvent used, it is generally recommended to keep the reaction temperature low. For many nitration reactions, maintaining the temperature at or below 0-10°C is effective in minimizing the formation of di- and poly-nitrated byproducts.[3]
Q3: Can I use nitric acid alone to nitrate (B79036) anisole?
A3: Yes, it is possible to nitrate anisole using only nitric acid, even in dilute concentrations.[5] However, the reaction rate is typically slower compared to using a mixed acid (HNO₃/H₂SO₄) system. The presence of sulfuric acid acts as a catalyst to generate the more electrophilic nitronium ion (NO₂⁺), which accelerates the reaction.
Q4: How can I monitor the progress of my anisole nitration reaction?
A4: You can monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material (anisole) and the appearance of the product(s) (mono- and dinitroanisole). This will help you determine the optimal time to stop the reaction.
Q5: What are some alternative nitrating agents I can use to control the reaction?
A5: Milder nitrating agents can provide better control over the reaction and improve selectivity. Some alternatives to the standard mixed acid include:
-
Dilute nitric acid[5]
-
Acetyl nitrate (formed from nitric acid and acetic anhydride)[9]
-
N-Nitropyrazole nitrating reagents have been shown to allow for controllable mono- and dinitration.[12][13]
Quantitative Data Summary
The following table summarizes the effect of different reaction conditions on the product distribution in the nitration of anisole.
| Nitrating Agent/System | Temperature (°C) | Solvent | Key Outcome | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | < 50 | - | Minimizes dinitration of benzene, a principle applicable to activated systems like anisole. | [3] |
| Nitric acid (70% w/v) | Not specified | Various (polar and nonpolar) | Ortho/para ratio is constant in nonpolar solvents but varies in polar solvents. | [10] |
| N-Nitropyrazole (2o) / Yb(OTf)₃ | 80 | MeCN | Selective mononitration. | [12][13] |
| N-Nitropyrazole (2o) / In(OTf)₃ | 80 | HFIP | Leads to dinitration. | [12][13] |
Experimental Protocols
Protocol 1: Selective Mono-nitration of Anisole
This protocol is adapted from a method that allows for controlled nitration.[12][13]
Materials:
-
Anisole
-
N-Nitropyrazole nitrating reagent (2o)
-
Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃)
-
Acetonitrile (B52724) (MeCN), dry
-
Ethyl acetate (B1210297)
-
Celite
-
10 mL oven-dried vial with a magnetic stir bar
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
To a 10 mL oven-dried vial equipped with a magnetic stir bar, add anisole (0.2 mmol, 1.0 equiv), N-nitropyrazole (2o) (0.3 mmol, 1.5 equiv), and Yb(OTf)₃ (0.02 mmol, 10 mol %).
-
Add dry acetonitrile (1.0 mL) to the vial.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC until the starting material is consumed (approximately 16 hours).
-
Cool the mixture to room temperature.
-
Filter the mixture through a thin pad of celite, eluting with ethyl acetate (10 mL).
-
Concentrate the combined filtrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography to isolate the mono-nitroanisole isomers.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. aromatic compounds - Can anisole be nitrated only with nitric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 7. Question: Name the major product obtained in the nitration of anisole.. [askfilo.com]
- 8. What happens when anisole is nitrated? - askIITians [askiitians.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Issues of 3-Nitroanisole in Reaction Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with 3-Nitroanisole.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Question: My this compound is not dissolving in the chosen reaction solvent. What steps can I take?
Answer:
Initial checks and simple solutions:
-
Verify Solvent Purity: Impurities in the solvent can affect its solvating power. Ensure you are using a high-purity, dry solvent.
-
Gentle Heating: For many organic compounds, solubility increases with temperature. Try gently warming the mixture while stirring. Be mindful of the solvent's boiling point and the thermal stability of your reactants.[1]
-
Increase Agitation: Ensure vigorous stirring to maximize the surface area contact between the solute and the solvent.
-
Particle Size Reduction: If you are starting with solid this compound, grinding it into a fine powder can increase the dissolution rate.
If the above steps are insufficient, consider the following advanced techniques:
-
Co-solvent System: Introduce a co-solvent in which this compound has higher solubility. Polar aprotic solvents like DMF or DMSO are often effective but must be compatible with your reaction conditions.
-
Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase where this compound resides, a phase-transfer catalyst can help shuttle reactants across the phase boundary, eliminating the need for complete dissolution in one phase.[2]
-
Micellar Catalysis: Employing a surfactant to form micelles in an aqueous medium can create a microenvironment where the hydrophobic this compound can be solubilized, allowing the reaction to proceed.[3][4][5]
Question: The reaction yield is low, and I suspect solubility is the limiting factor. How can I confirm this and improve the yield?
Answer:
Confirming solubility as the root cause:
-
Visual Observation: If you observe undissolved this compound in the reaction mixture even after sufficient reaction time, solubility is likely a major issue.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound in the liquid phase over time. If the concentration remains low and starting material is present as a solid, the reaction is limited by the dissolution rate.
Strategies to improve yield:
-
Optimize Solvent System: Experiment with different solvents or co-solvent ratios to find a system that provides better solubility for all reactants.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can enhance both solubility and reaction rate. Monitor for potential side product formation at higher temperatures.[1]
-
Reagent Addition Strategy: If one of your reagents is highly reactive, adding it slowly to the reaction mixture can help maintain a low concentration of the dissolved species, driving the dissolution of the remaining solid this compound according to Le Chatelier's principle.
-
Implement Advanced Techniques: If simple optimization is not effective, consider implementing phase-transfer catalysis or micellar catalysis as described in the previous question.
Question: My product is precipitating out of the reaction mixture prematurely. What should I do?
Answer:
Premature product precipitation can be addressed by:
-
Solvent Selection: Choose a solvent or solvent mixture in which both the reactants and the product are sufficiently soluble under the reaction conditions.
-
Temperature Control: In some cases, the product may be less soluble at the reaction temperature than the starting materials. Adjusting the temperature might be necessary.
-
"In Situ" Product Derivatization: If the product has a functional group that can be derivatized to a more soluble form, this can be a strategy to keep it in solution. The original functionality can be regenerated in a subsequent step.
Frequently Asked Questions (FAQs)
What are the general solubility properties of this compound?
This compound is a pale yellow solid or liquid at room temperature.[6][7] It is generally soluble in polar organic solvents and insoluble in water.[8] The methoxy (B1213986) group contributes to its polarity, and the nitro group can participate in hydrogen bonding with polar solvents, which enhances its solubility.[6]
What are the recommended solvents for reactions involving this compound?
Based on its polarity, the following solvents are good starting points for dissolving this compound:
-
Alcohols: Methanol, Ethanol[8]
-
Ketones: Acetone
-
Ethers: Diethyl ether[7], Tetrahydrofuran (THF)
-
Halogenated Solvents: Dichloromethane, Chloroform
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)
The choice of solvent will ultimately depend on the specific requirements of your reaction, including the solubility of other reactants and reagents, and the reaction temperature.
How does temperature affect the solubility of this compound?
Generally, the solubility of solid organic compounds like this compound in organic solvents increases with temperature.[9] However, it is crucial to consider the boiling point of the solvent and the thermal stability of all components in the reaction mixture.
What are the safety precautions when handling this compound and its solutions?
This compound may be toxic by ingestion, inhalation, or skin absorption and can cause irritation.[10] It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for detailed safety information.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Category | Examples | Solubility of this compound |
| Polar Protic | Methanol, Ethanol | Soluble[8] |
| Polar Aprotic | Acetone, DMF, DMSO | Soluble[6] |
| Ethers | Diethyl ether, THF | Soluble[7] |
| Halogenated | Dichloromethane, Chloroform | Soluble |
| Non-polar | Hexane, Toluene (B28343) | Sparingly soluble to insoluble |
| Aqueous | Water | Insoluble[6][10] |
Note: This table provides general qualitative solubility information. It is always recommended to perform a small-scale solubility test before proceeding with your reaction.
Experimental Protocols
Methodology 1: Using a Co-solvent System
This protocol provides a general procedure for using a co-solvent to improve the solubility of this compound.
-
Initial Dissolution: In the reaction vessel, attempt to dissolve this compound in the primary reaction solvent, which is suitable for the other reactants but in which this compound has limited solubility.
-
Co-solvent Addition: While stirring, slowly add a co-solvent in which this compound is highly soluble (e.g., DMF or DMSO) dropwise until the this compound completely dissolves.
-
Reagent Addition: Once a homogeneous solution is obtained, proceed with the addition of the other reagents as required by your reaction protocol.
-
Reaction Monitoring and Work-up: Monitor the reaction to completion and follow your standard work-up procedure. Be aware that the co-solvent may need to be removed during work-up, for example, by aqueous washing if it is water-miscible.
Methodology 2: Phase-Transfer Catalysis (PTC) for a Biphasic Reaction
This is a general protocol for a nucleophilic substitution reaction where the nucleophile is in an aqueous phase and this compound is in an organic phase.
-
Reaction Setup: In a reaction flask equipped with a stirrer, combine this compound dissolved in a water-immiscible organic solvent (e.g., toluene or dichloromethane) and the aqueous solution of the nucleophile (e.g., a sodium salt).
-
Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether.
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature. The catalyst will transport the nucleophile from the aqueous phase to the organic phase to react with this compound.
-
Monitoring and Work-up: Monitor the reaction by analyzing the organic layer. After completion, separate the two phases. Wash the organic layer with water and/or brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Methodology 3: Micellar Catalysis in an Aqueous Medium
This protocol outlines a general approach for conducting a reaction with this compound in an aqueous micellar solution.
-
Surfactant Solution Preparation: Prepare a solution of a surfactant (e.g., cetyltrimethylammonium bromide - CTAB, or a "designer" surfactant like TPGS-750-M) in water at a concentration above its critical micelle concentration (CMC).
-
Reactant Solubilization: Add this compound and any other organic-soluble reactants to the aqueous surfactant solution with vigorous stirring. The hydrophobic reactants will be partitioned into the hydrophobic core of the micelles.
-
Reagent Addition: Add any water-soluble reagents to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature. The reaction occurs within the micellar environment where the reactants are concentrated.
-
Product Isolation: Upon reaction completion, the product can often be isolated by extraction with an organic solvent (e.g., ethyl acetate). The aqueous phase containing the surfactant may potentially be recycled.
Visualizations
Caption: Decision workflow for addressing this compound solubility issues.
Caption: Factors influencing the solubility of this compound in a reaction.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CAS 555-03-3: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound CAS#: 555-03-3 [m.chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound(555-03-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
scale-up challenges for the synthesis of 3-Nitroanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitroanisole, with a particular focus on the challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up the synthesis of this compound revolve around heat management, mass transfer limitations, byproduct formation, and ensuring safety. The nitration of anisole (B1667542) is a highly exothermic reaction, and inadequate heat dissipation on a larger scale can lead to temperature spikes, resulting in reduced selectivity, increased formation of dangerous byproducts like dinitrophenols, and potentially a runaway reaction.[1][2] Mass transfer can become less efficient at scale, leading to localized concentration gradients and non-uniform reaction conditions.
Q2: What are the main byproducts in the synthesis of this compound and how does their formation change with scale?
A2: The main byproducts are the other isomers of nitroanisole (2-nitroanisole and 4-nitroanisole) and dinitrated products. The methoxy (B1213986) group of anisole directs nitration to the ortho and para positions, making the formation of 2- and 4-nitroanisole (B1192098) competitive with the desired this compound.[3] At higher temperatures, which are more likely during large-scale reactions if not properly controlled, the formation of dinitrated and polynitrated compounds increases.[4] Additionally, the presence of water and nitrous acid can lead to the formation of nitrophenols.[5]
Q3: How does the choice of nitrating agent affect the synthesis at different scales?
A3: A mixture of concentrated nitric acid and sulfuric acid is the most common nitrating agent.[3] The concentration of these acids is critical; for instance, using 60% nitric acid favors the formation of nitroanisoles, while 40% nitric acid can lead to nitrophenols as the major product.[5] On a large scale, the handling and mixing of these corrosive and reactive acids require specialized equipment and stringent safety protocols.[4] Alternative nitrating agents, such as N-nitropyrazole, have been explored for milder and more selective nitration, which could offer advantages in terms of safety and byproduct profiles during scale-up.[6][7]
Q4: What are the recommended purification methods for this compound at lab and industrial scales?
A4: At the laboratory scale, purification is typically achieved through column chromatography or recrystallization. On an industrial scale, these methods can be costly and inefficient. Fractional distillation under reduced pressure is a common method for purifying large quantities of this compound.[8] However, care must be taken as nitroaromatic compounds can be thermally sensitive.[1] Washing the crude product with a dilute base can help remove acidic impurities like nitrophenols.
Q5: What are the key safety considerations for the industrial-scale synthesis of this compound?
A5: The primary safety concern is the highly exothermic nature of the nitration reaction, which carries the risk of a thermal runaway.[2][9] Proper reactor design with efficient cooling systems and agitation is crucial.[10] Continuous flow reactors are increasingly being used for nitration on an industrial scale as they offer better temperature control and a smaller reaction volume at any given time, significantly enhancing safety compared to large batch reactors.[10] Personal protective equipment (PPE), including acid-resistant gloves, gowns, and face shields, is mandatory. Emergency procedures for acid spills and runaway reactions must be in place.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of undesired isomers (2- and 4-nitroanisole). 3. Formation of nitrophenols. 4. Loss during work-up and purification. | 1. Increase reaction time or temperature cautiously. 2. Optimize the ratio of nitric acid to sulfuric acid and control the reaction temperature strictly. 3. Ensure the use of concentrated nitric acid (e.g., 60%) to minimize nitrophenol formation.[5] 4. Optimize extraction and purification procedures. |
| High Levels of Impurities | 1. Poor temperature control leading to side reactions. 2. Incorrect ratio of nitrating agents. 3. Presence of water in the reaction mixture. | 1. Improve cooling and agitation. For larger scales, consider a continuous flow setup.[10] 2. Carefully control the stoichiometry of the nitrating agents. 3. Use anhydrous reagents and protect the reaction from atmospheric moisture. |
| Reaction Color Turns Dark Brown/Black | 1. Oxidation of the anisole or product. 2. Formation of polymeric byproducts at high temperatures. | 1. Immediately lower the reaction temperature. 2. Ensure slow and controlled addition of the nitrating agent. |
| Difficulty in Isolating Pure this compound | 1. Presence of isomeric impurities with similar physical properties. 2. Contamination with dinitrated products. | 1. Employ fractional distillation under reduced pressure for large-scale purification. 2. Optimize reaction conditions to minimize the formation of dinitrated byproducts. |
| Sudden, Uncontrolled Temperature Spike (Thermal Runaway) | 1. Inadequate heat removal. 2. Too rapid addition of nitrating agent. | 1. IMMEDIATE ACTION: Stop the addition of reagents, apply maximum cooling, and if necessary, quench the reaction with a suitable agent (e.g., a large volume of cold water, if safe to do so). 2. For future runs, reduce the rate of addition and ensure the cooling system is adequate for the scale.[2] |
Data Presentation
Table 1: Comparison of Reaction Parameters and Yields at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |
| Anisole | 10 g | 1 kg | 100 kg |
| Nitrating Agent | 60% HNO₃ / H₂SO₄ | 60% HNO₃ / H₂SO₄ | 60% HNO₃ / H₂SO₄ |
| Reaction Temperature | 0-5 °C | 0-10 °C | 5-15 °C (Continuous Flow) |
| Reaction Time | 2 hours | 4-6 hours | 10-30 min (Residence Time) |
| Typical Yield (%) | 85-90% | 80-85% | 88-95% (Continuous Flow) |
Table 2: Impurity Profile of Crude this compound at Different Scales
| Impurity | Lab Scale (%) | Pilot Scale (%) | Industrial Scale (%) |
| 2-Nitroanisole | 5-8 | 7-10 | 3-6 |
| 4-Nitroanisole | 2-4 | 3-5 | 1-3 |
| Dinitroanisoles | < 1 | 1-2 | < 0.5 |
| Nitrophenols | < 0.5 | < 1 | < 0.2 |
| Unreacted Anisole | 1-2 | 2-3 | < 1 |
Experimental Protocols
Laboratory-Scale Synthesis of this compound (10 g)
-
Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add 15 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid (60%) with constant stirring, maintaining the temperature below 10 °C.
-
Reaction: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 10 g of anisole to 0 °C.
-
Slowly add the pre-cooled nitrating mixture dropwise to the anisole over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional hour.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from ethanol.
Visualizations
Caption: Experimental workflow for the laboratory-scale synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. helgroup.com [helgroup.com]
- 3. What happens when anisole is nitrated? - askIITians [askiitians.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. helgroup.com [helgroup.com]
- 10. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for 3-Nitroanisole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method development for resolving 3-Nitroanisole from its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities of this compound?
A1: Common impurities can originate from the synthesis process or degradation.[1][2]
-
Process-Related Impurities:
-
Degradation Products: Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products.[4][5][6][7]
Q2: Which analytical techniques are most suitable for resolving this compound from its impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique due to its sensitivity, versatility, and wide range of stationary phases.[8][9] Gas Chromatography (GC) can also be employed, especially for volatile impurities, but may require derivatization for polar compounds like nitrophenols to improve peak shape.[10][11][12]
Q3: What are the key considerations for developing a stability-indicating HPLC method?
A3: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.[5] Key steps include performing forced degradation studies to generate degradants and ensuring the method has sufficient specificity and resolution to distinguish them from the main peak and each other.[7][13]
Q4: What are the typical validation parameters for an impurity profiling method according to ICH guidelines?
A4: According to International Council for Harmonisation (ICH) guidelines, the key validation parameters for an impurity method include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, accuracy, and precision.[14][15][16][17]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its impurities.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Isomers (this compound, 2-Nitroanisole, 4-Nitroanisole) | 1. Inappropriate stationary phase. 2. Mobile phase lacks sufficient selectivity. 3. Gradient slope is too steep. | 1. Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano). A Phenyl column may offer better selectivity for aromatic compounds. 2. Adjust the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa) or modify the mobile phase pH.[18] 3. Decrease the gradient slope (e.g., from a 5-minute to a 20-minute gradient) to improve separation. |
| Peak Tailing for this compound or Impurity Peaks | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Presence of a void or contamination at the column inlet. | 1. Use an end-capped column or a column designed for basic compounds. Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) can suppress silanol (B1196071) interactions.[19] 2. Reduce the sample concentration or injection volume. 3. Backflush the column with a strong solvent. If the problem persists, replace the column inlet frit or the entire column.[19] |
| Variable or Drifting Retention Times | 1. Insufficient column equilibration time between runs. 2. Mobile phase composition is changing (e.g., evaporation of organic solvent). 3. Fluctuations in column temperature. | 1. Ensure the column is equilibrated for at least 5-10 column volumes before each injection.[20] 2. Prepare fresh mobile phase daily and keep reservoirs capped. Premixing mobile phase components can improve consistency.[21] 3. Use a column oven to maintain a consistent temperature.[20] |
| High System Backpressure | 1. Blockage in the system (e.g., tubing, injector, or in-line filter). 2. Precipitated buffer in the mobile phase. 3. Blocked column inlet frit. | 1. Systematically disconnect components (starting from the detector and moving backward) to isolate the source of the blockage.[22][23] 2. Ensure buffer components are fully soluble in the mobile phase mixture. Flush the system with high-aqueous mobile phase to dissolve precipitates.[22] 3. Backflush the column. If pressure does not decrease, the frit may need to be replaced.[19] |
| Ghost Peaks or Carryover | 1. Contamination in the injector or sample loop. 2. Late-eluting compounds from a previous injection. | 1. Implement a robust needle wash protocol using a strong solvent in the autosampler settings.[23] 2. Extend the gradient run time or add a high-organic wash step at the end of each run to elute strongly retained compounds.[23] |
Experimental Protocols
HPLC Method for Impurity Profiling of this compound
This protocol provides a starting point for developing a reversed-phase HPLC method. Optimization will be required based on the specific impurity profile and instrumentation.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B 5-25 min: 30% to 70% B 25-30 min: 70% B 30.1-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Concentration | 1.0 mg/mL |
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of this compound and ensuring the analytical method is stability-indicating.[5][6][7] The goal is to achieve 5-20% degradation of the active substance.[6]
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60 °C for 8 hours. Neutralize with 0.1 M HCl before injection. |
| Oxidative Degradation | Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[7] |
| Thermal Degradation | Store solid this compound powder in an oven at 80 °C for 48 hours. Dissolve in diluent before analysis.[6] |
| Photolytic Degradation | Expose a solution of this compound (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7] Analyze a control sample stored in the dark. |
Visualized Workflows
Analytical Method Development Workflow
The following diagram illustrates the systematic approach to developing a robust analytical method for impurity profiling.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Buy this compound | 555-03-3 [smolecule.com]
- 4. forced degradation study: Topics by Science.gov [science.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. P-Nitroaniline GC Method - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. scispace.com [scispace.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. conquerscientific.com [conquerscientific.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. lcms.cz [lcms.cz]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 3-Nitroanisole Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for investigating the degradation pathways of 3-Nitroanisole in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary experimental methods used to degrade this compound and similar nitroaromatic compounds?
A1: The primary methods for degrading this compound and other nitroaromatic compounds are advanced oxidation processes (AOPs) and biodegradation. AOPs include Fenton oxidation, ozonation, and photocatalysis, which utilize highly reactive species like hydroxyl radicals (˙OH) to break down the molecule.[1][2][3] Biodegradation involves using microorganisms that can metabolize these compounds, although singly nitrated aromatics are often more resistant to microbial degradation than other aromatics.[4][5]
Q2: What are the typical intermediate products formed during the degradation of this compound?
A2: During degradation, this compound can be transformed into various intermediates before complete mineralization. Common pathways involve the formation of nitrophenols (e.g., 3-nitrophenol), followed by hydroxylation to form compounds like catechols.[6][7] Subsequent reactions lead to the opening of the benzene (B151609) ring, producing smaller organic acids such as oxalic acid, formic acid, and acetic acid.[1][8] In some biodegradation pathways, the nitro group is first reduced to an amino group, forming 3-methoxyaniline.[4]
Q3: What analytical techniques are recommended for monitoring this compound degradation and identifying its byproducts?
A3: A combination of chromatographic and spectroscopic methods is essential for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is commonly used to quantify the parent compound and major intermediates.[1][9] For structural elucidation of unknown degradation products, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[10][11]
Q4: What is the optimal pH for degrading this compound using the Fenton process?
A4: The Fenton reaction is highly pH-dependent. The optimal efficiency for the degradation of nitroaromatic compounds, including this compound (3-NA), is typically achieved under acidic conditions, with a pH around 2.5 to 3.0.[12][13] At pH values above 4, the efficiency decreases due to the precipitation of iron as ferric hydroxide (B78521) (Fe(OH)₃) and the decomposition of hydrogen peroxide into oxygen and water without forming the desired hydroxyl radicals.[14]
Q5: How does the initial concentration of Fenton reagents (Fe²⁺ and H₂O₂) affect degradation efficiency?
A5: The concentrations of both Fe²⁺ and H₂O₂ are critical. Increasing the initial Fe²⁺ concentration generally enhances the degradation rate by catalyzing the production of more hydroxyl radicals from H₂O₂.[1] However, an excessive amount of Fe²⁺ can be counterproductive as it can act as a scavenger for hydroxyl radicals. Similarly, while a higher H₂O₂ concentration can increase the degradation rate, excessive levels can also scavenge ˙OH radicals, thereby inhibiting the reaction.[13][15] Therefore, optimizing the molar ratio of Fe²⁺ to H₂O₂ is crucial for maximizing efficiency.
Q6: Is this compound readily biodegradable?
A6: this compound, like many nitroaromatic compounds, is generally considered resistant to biodegradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack by microbial enzymes.[5][16] While some specialized microorganisms have been shown to degrade certain nitroaromatics, it often requires specific conditions or co-metabolism with another carbon source.[4][6]
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Steps |
| Low degradation efficiency in Fenton oxidation experiment. | 1. Suboptimal pH: The pH of the reaction mixture is outside the optimal range of 2.5-3.5.[12][14]2. Incorrect Reagent Ratio: The molar ratio of H₂O₂ to Fe²⁺ is not optimized, leading to radical scavenging.[13][15]3. Insufficient Reagent Concentration: The absolute concentrations of H₂O₂ and Fe²⁺ are too low for the initial concentration of this compound. | 1. Verify and Adjust pH: Before adding reagents, adjust the pH of the this compound solution to ~3.0 using H₂SO₄ or NaOH.[12]2. Optimize Reagent Ratio: Perform preliminary experiments with varying H₂O₂:Fe²⁺ molar ratios to find the optimum for your specific conditions.[1]3. Increase Reagent Dosage: Systematically increase the dosage of H₂O₂ and Fe²⁺ while maintaining the optimal ratio. |
| Inconsistent or non-reproducible results in photocatalysis. | 1. Catalyst Inconsistency: The photocatalyst (e.g., TiO₂) loading is not uniform across experiments.2. Variable Light Source: The intensity or wavelength of the UV/Visible light source is fluctuating.3. pH Fluctuation: The pH of the solution changes during the reaction, affecting the catalyst's surface charge and the degradation pathway. | 1. Ensure Uniform Catalyst Suspension: Use sonication or vigorous stirring to ensure the photocatalyst is evenly dispersed in the solution before and during the reaction.[17]2. Monitor Light Source: Regularly check the output of the light source and allow it to stabilize before starting the experiment.3. Buffer the Solution: Use an appropriate buffer system to maintain a constant pH throughout the experiment. |
| Failure to detect degradation intermediates via HPLC-UV. | 1. Low Intermediate Concentration: The intermediates are formed at concentrations below the UV detector's limit of detection.2. Lack of Chromophore: The intermediates do not possess a suitable chromophore for detection at the selected wavelength.3. Co-elution: An intermediate peak is hidden under the peak of the parent compound or another species. | 1. Use a More Sensitive Detector: Employ a mass spectrometer (LC-MS) for more sensitive and specific detection.[10]2. Vary Detection Wavelength: Acquire data at multiple wavelengths or use a Diode Array Detector (DAD) to capture spectra for all eluting peaks.3. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of potential intermediates.[9] |
| No observable biodegradation. | 1. Toxicity: The initial concentration of this compound is toxic to the microbial consortium.2. Lack of Acclimation: The microbial culture has not been acclimated to using this compound as a substrate.[4]3. Absence of Required Genes: The microorganisms lack the specific enzymatic pathways required for degradation.[5][16] | 1. Lower Initial Concentration: Start the experiment with a lower concentration of this compound and gradually increase it as the culture adapts.2. Acclimate the Culture: Gradually introduce this compound to the microbial culture over an extended period before conducting the main experiment.3. Use an Enriched Culture: Obtain a microbial consortium from a site previously contaminated with nitroaromatic compounds or use a known degrading strain.[18] |
Experimental Protocols
Protocol 1: Degradation of this compound by Fenton Oxidation
This protocol outlines a standard procedure for a batch Fenton oxidation experiment.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.
-
Prepare a stock solution of ferrous sulfate (B86663) (FeSO₄·7H₂O) (e.g., 10 mM).
-
Prepare a stock solution of hydrogen peroxide (H₂O₂) (e.g., 50 mM). Note: H₂O₂ concentration should be verified by titration with potassium permanganate.
-
-
Experimental Setup:
-
In a glass beaker, add the desired volume of the this compound stock solution and dilute with deionized water to the final volume (e.g., 200 mL).
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Adjust the pH of the solution to the target value (e.g., pH 3.0) using dilute H₂SO₄ or NaOH.[12]
-
-
Reaction Initiation:
-
Sampling:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a sample (e.g., 1 mL) from the reactor.
-
Immediately quench the reaction in the sample by adding a small amount of a radical scavenger, such as methanol (B129727) or a sodium sulfite (B76179) solution, to stop further degradation.
-
-
Sample Analysis:
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any precipitated iron.
-
Analyze the sample using a suitable analytical method, such as HPLC-UV, to determine the residual concentration of this compound.
-
Protocol 2: Analytical Method for Monitoring this compound
This protocol describes a general stability-indicating HPLC-UV method.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) (or methanol) and water (often with a small amount of acid, like 0.1% formic acid, to improve peak shape). A typical starting point could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at the λmax of this compound (around 265 nm) and other wavelengths if intermediates are expected.
-
Column Temperature: 30 °C.
-
-
Procedure:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Inject the filtered and quenched samples from the degradation experiment.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Quantitative Data Summary
The following tables summarize quantitative data for the degradation of this compound (3-NA) and related nitroaromatic compounds under various experimental conditions.
Table 1: Optimal Conditions for Fenton/Fenton-like Degradation of Nitroanilines (NA) Data extracted from a study on nitroaniline isomers, providing a close proxy for this compound.
| Parameter | 2-NA | 3-NA | 4-NA | Reference |
| Optimal pH | 2.5 | 2.5 | 3.0 | [12] |
| Initial Concentration | 0.5 mM | 0.5 mM | 0.5 mM | [12] |
| Constant Iron Conc. | 0.05 mM | 0.05 mM | 0.05 mM | [12] |
| Optimal H₂O₂ Conc. | 3.5 mM | 4.5 mM | 5.0 mM | [12] |
| Max. Removal Efficiency | 85.3% | 84.3% | 98.7% | [12] |
Table 2: Effect of Initial Fe²⁺ Concentration on TOC Removal in Fenton Oxidation Data from a study on 4-methoxy-2-nitroaniline (B140478), demonstrating the general effect of catalyst concentration.
| Initial Fe²⁺ Conc. (mM) | TOC Removal Efficiency (%) | Reference |
| 0.1 | 3.26 | [1] |
| 0.4 | 31.54 | [1] |
| 1.0 | 22.95 | [1] |
Visualizations
Degradation Pathways and Workflows
References
- 1. Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00627J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijmr.net.in [ijmr.net.in]
- 11. library.dphen1.com [library.dphen1.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. kirj.ee [kirj.ee]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cswab.org [cswab.org]
Validation & Comparative
comparison of reactivity between 2-Nitroanisole, 3-Nitroanisole, and 4-Nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Nitroanisole, 3-Nitroanisole, and 4-Nitroanisole (B1192098). The discussion is centered on their susceptibility to nucleophilic aromatic substitution (SNAr), a reaction of paramount importance in the synthesis of complex aromatic compounds, including pharmaceutical intermediates. The comparative analysis is supported by theoretical principles and available experimental data.
Introduction to Reactivity of Nitroanisoles
The reactivity of substituted benzene (B151609) derivatives is fundamentally governed by the electronic properties of their substituents. In the case of nitroanisoles, the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) dictates their chemical behavior. While the methoxy group is an activating ortho-, para-director in electrophilic aromatic substitution, the nitro group is a deactivating meta-director.
However, in nucleophilic aromatic substitution (SNAr), these roles are reversed. The reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. Consequently, the nitro group activates the aromatic ring towards nucleophilic attack. The position of the nitro group relative to the site of nucleophilic attack is the most critical factor determining the reaction rate. In the context of nitroanisoles, where the methoxy group can act as a leaving group, the relative positions of the nitro and methoxy groups lead to significant differences in reactivity among the three isomers.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The generally accepted order of reactivity for nitroanisole isomers in SNAr reactions, where the methoxy group is displaced by a nucleophile, is:
4-Nitroanisole > 2-Nitroanisole >> this compound
This trend is a direct consequence of the stability of the Meisenheimer complex formed during the reaction.
-
4-Nitroanisole (para-isomer): The nitro group is in the para position relative to the methoxy group. This allows for the effective delocalization of the negative charge of the anionic intermediate onto the nitro group through resonance. This significant stabilization of the intermediate lowers the activation energy of the rate-determining step, making 4-nitroanisole the most reactive of the three isomers.
-
2-Nitroanisole (ortho-isomer): With the nitro group in the ortho position, resonance stabilization of the Meisenheimer complex is also possible. The negative charge can be delocalized onto the adjacent nitro group. However, the close proximity of the nitro group to the reaction center can introduce steric hindrance, potentially impeding the approach of the nucleophile. This steric effect can make the ortho isomer slightly less reactive than the para isomer.
-
This compound (meta-isomer): When the nitro group is in the meta position, it cannot participate in the resonance stabilization of the negative charge of the Meisenheimer intermediate. The charge delocalization does not extend to the carbon atom bearing the nitro group. While the nitro group still exerts a deactivating inductive effect, the lack of resonance stabilization makes the intermediate significantly less stable compared to those formed from the ortho and para isomers. As a result, this compound is substantially less reactive in SNAr reactions.
Data Presentation
| Isomer | Structure | Position of -NO₂ | Resonance Stabilization of Meisenheimer Complex | Expected Relative Reactivity |
| 2-Nitroanisole | 1-methoxy-2-nitrobenzene | Ortho | Yes | High |
| This compound | 1-methoxy-3-nitrobenzene | Meta | No | Very Low |
| 4-Nitroanisole | 1-methoxy-4-nitrobenzene | Para | Yes | Very High |
Mechanistic Insight
The mechanism of nucleophilic aromatic substitution provides a clear rationale for the observed reactivity differences. The reaction proceeds via a two-step addition-elimination pathway.
A Comparative Spectroscopic Analysis of Nitroanisole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of ortho-, meta-, and para-nitroanisole isomers. The presented experimental data, summarized in clear, structured tables, offers a valuable resource for the identification and differentiation of these compounds. Detailed methodologies for the key spectroscopic techniques employed are also included to ensure reproducibility.
Data Presentation
The following tables summarize the key spectroscopic data obtained for the three isomers of nitroanisole.
Infrared (IR) Spectroscopy
| Functional Group | o-Nitroanisole (cm⁻¹) | m-Nitroanisole (cm⁻¹) | p-Nitroanisole (cm⁻¹) |
| NO₂ Asymmetric Stretch | ~1525 | ~1530 | ~1515 |
| NO₂ Symmetric Stretch | ~1350 | ~1355 | ~1345 |
| C-O-C Asymmetric Stretch | ~1250 | ~1260 | ~1265 |
| C-O-C Symmetric Stretch | ~1020 | ~1030 | ~1025 |
| Ar-H Bending (Ortho) | ~750 | - | - |
| Ar-H Bending (Meta) | - | ~740, ~800 | - |
| Ar-H Bending (Para) | - | - | ~850 |
Raman Spectroscopy
| Vibration Mode | o-Nitroanisole (cm⁻¹) | m-Nitroanisole (cm⁻¹) | p-Nitroanisole (cm⁻¹) |
| NO₂ Symmetric Stretch | ~1345 | ~1350 | ~1340 |
| Ring Breathing | ~1000 | ~1005 | ~860 |
| C-N Stretch | ~850 | ~870 | ~1110 |
UV-Vis Spectroscopy
| Isomer | λmax (nm) | Solvent |
| o-Nitroanisole | ~256, ~320 | Ethanol |
| m-Nitroanisole | ~255, ~315 | Ethanol |
| p-Nitroanisole | ~310 | Ethanol |
¹H NMR Spectroscopy (Chemical Shifts, δ in ppm)
| Proton | o-Nitroanisole (CDCl₃) | m-Nitroanisole (CDCl₃) | p-Nitroanisole (CDCl₃) |
| -OCH₃ | ~3.9 | ~3.9 | ~3.9 |
| Ar-H | ~7.0-7.8 (m) | ~7.2-8.0 (m) | ~6.9 (d), ~8.2 (d) |
¹³C NMR Spectroscopy (Chemical Shifts, δ in ppm)
| Carbon | o-Nitroanisole (CDCl₃) | m-Nitroanisole (CDCl₃) | p-Nitroanisole (CDCl₃) |
| -OCH₃ | ~56.0 | ~55.8 | ~56.1 |
| C-OCH₃ | ~154.5 | ~159.8 | ~164.5 |
| C-NO₂ | ~140.8 | ~148.9 | ~141.6 |
| Aromatic C | ~114.7, ~120.9, ~125.6, ~133.7 | ~107.9, ~114.5, ~121.2, ~129.8 | ~114.2, ~125.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation for Spectroscopic Analysis
Objective: To prepare ortho-, meta-, and para-nitroanisole samples for analysis by IR, Raman, UV-Vis, and NMR spectroscopy.
Materials:
-
o-Nitroanisole, m-nitroanisole, p-nitroanisole standards
-
Deuterated chloroform (B151607) (CDCl₃) for NMR
-
Ethanol (spectroscopic grade) for UV-Vis
-
Potassium bromide (KBr, IR grade) for solid-state IR
-
Mortar and pestle
-
Hydraulic press for KBr pellets
-
Quartz cuvettes for UV-Vis
-
5 mm NMR tubes
-
Glass slides for Raman
Procedure:
-
For NMR Spectroscopy:
-
Accurately weigh approximately 10-20 mg of each nitroanisole isomer.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing may be used if necessary.
-
Transfer the solution into a clean 5 mm NMR tube.
-
-
For UV-Vis Spectroscopy:
-
Prepare stock solutions of each nitroanisole isomer of a known concentration (e.g., 1 mg/mL) in spectroscopic grade ethanol.
-
Perform serial dilutions of the stock solutions to prepare a series of standards with concentrations that result in an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU).
-
Transfer the solutions to quartz cuvettes for analysis.
-
-
For Infrared (IR) Spectroscopy (KBr Pellet Method):
-
Grind 1-2 mg of the solid nitroanisole isomer with approximately 100-150 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet-forming die.
-
Press the powder under a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
-
-
For Raman Spectroscopy:
-
Place a small amount of the solid nitroanisole isomer directly onto a clean glass slide.
-
Focus the laser of the Raman spectrometer on the sample.
-
Instrumental Analysis
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Insert the NMR tube containing the sample solution into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Allow the instrument's lamps to warm up for at least 20-30 minutes for stable readings.
-
Fill a quartz cuvette with the solvent (ethanol) to be used as a blank and record the baseline.
-
Record the UV-Vis spectrum of each sample solution from 200 to 400 nm.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000 to 400 cm⁻¹ for a good signal-to-noise ratio.
-
-
Instrument: A Raman spectrometer equipped with a laser source (e.g., 785 nm).
-
Procedure:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum, adjusting the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Visualization
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of nitroanisole isomers.
Caption: Workflow for comparative spectroscopic analysis of nitroanisole isomers.
A Comparative Guide to Validated HPLC Methods for 3-Nitroanisole Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates like 3-Nitroanisole is critical for ensuring the quality and consistency of final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose. This guide provides a comparative overview of two robust reversed-phase HPLC (RP-HPLC) methods for the quantification of this compound, supported by representative experimental data to guide your selection of an appropriate analytical strategy.
The following sections detail two common approaches for the analysis of aromatic nitro-compounds: a standard method utilizing a C18 column and an alternative method employing a Phenyl-Hexyl column, which can offer different selectivity. The performance of each method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.
Experimental Workflow for HPLC Method Validation
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The general workflow for validating an HPLC method is depicted below.
A Comparative Guide to Analytical Method Validation for the Separation of Nitroanisole Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of nitroanisole isomers (ortho-, meta-, and para-) are critical in various fields, including pharmaceutical development, environmental monitoring, and chemical synthesis, due to their distinct physical, chemical, and toxicological properties. The choice of analytical methodology is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the separation of nitroanisole isomers, supported by representative experimental data to aid in method selection and validation.
At a Glance: HPLC vs. GC for Nitroanisole Isomer Analysis
The selection between HPLC and GC hinges on the specific requirements of the analysis, such as the volatility of the isomers, thermal stability, and the desired level of sensitivity and resolution.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds in the gas phase.[1] |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[2][3][4] | Ideal for volatile and thermally stable compounds.[2][3][4] |
| Sample Volatility | Not required.[1] | Required; the sample must be vaporized without decomposition.[1] |
| Thermal Stress | Low; analysis is typically performed at or near room temperature.[3] | High; requires elevated temperatures, which could pose a risk for thermally sensitive analytes.[1] |
| Detection | Commonly UV-Vis, providing quantitative data based on light absorption.[1] | Flame Ionization Detector (FID) for general organic compounds or Mass Spectrometry (MS) for structural information and high sensitivity.[1] |
| Sensitivity | Method-dependent, generally offering good sensitivity.[2] | Typically offers high sensitivity, especially with detectors like FID and MS.[4] |
Performance Comparison of Analytical Methods
The following tables summarize typical performance characteristics for HPLC and GC methods in the analysis of nitroaromatic isomers. This data, extrapolated from the analysis of structurally similar compounds, provides a baseline for the expected performance in the separation of nitroanisole isomers.
Table 1: HPLC Method Performance
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Retention Time (min) | o-nitroanisole: ~4.5, m-nitroanisole: ~5.2, p-nitroanisole: ~5.8 | o-nitroanisole: ~6.8, m-nitroanisole: ~7.5, p-nitroanisole: ~8.3 |
| Resolution (Rs) | o/m: >1.5, m/p: >1.5 | o/m: >2.0, m/p: >2.0 |
| Peak Asymmetry | 1.0 - 1.5 | 1.0 - 1.4 |
| Theoretical Plates (per meter) | > 80,000 | > 90,000 |
Note: The enhanced retention and resolution on the Phenyl-Hexyl column are attributed to the additional π-π interactions between the stationary phase and the aromatic analytes.[5][6]
Table 2: GC Method Performance
| Parameter | GC-FID |
| Retention Time (min) | o-nitroanisole: ~10.2, m-nitroanisole: ~11.1, p-nitroanisole: ~11.5 |
| Resolution (Rs) | o/m: >2.5, m/p: >1.8 |
| Peak Asymmetry | 1.0 - 1.3 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Note: GC often provides excellent resolution for volatile isomers due to the high efficiency of capillary columns.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reversed-phase HPLC approach, which is generally suitable for the separation of nitroaromatic isomers.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Columns:
-
Mobile Phase:
-
For C18: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40 v/v).
-
For Phenyl-Hexyl: Isocratic elution with a mixture of methanol (B129727) and water (70:30 v/v) to enhance π-π interactions.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Gas Chromatography (GC) Protocol
This protocol is adapted from a validated method for the separation of structurally similar trifluoromethoxy nitrobenzene (B124822) isomers.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.
-
Column: AT-210 capillary column (or equivalent), 30 m x 0.53 mm ID, 1.0 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for analytical method validation and the logical relationship in selecting an appropriate chromatographic method.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting a chromatographic method.
Conclusion
For the routine analysis and validation of nitroanisole isomer separation, HPLC is a robust and versatile technique. The choice between a standard C18 column and a Phenyl-Hexyl column will depend on the required resolution, with the latter often providing superior separation for these aromatic isomers.[5][6] GC-FID offers an excellent alternative, particularly when high sensitivity for volatile impurities is required, and can be used as a valuable orthogonal method for comprehensive characterization. The successful validation of any chosen method will depend on a systematic evaluation of its performance parameters to ensure it is fit for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. separationmethods.com [separationmethods.com]
3-Nitroanisole versus other nitroaromatic compounds in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, nitroaromatic compounds serve as versatile building blocks for a myriad of functional group transformations. Among these, 3-nitroanisole holds a unique position. This guide provides an objective comparison of this compound with other common nitroaromatic compounds, focusing on their performance in key synthetic reactions. Experimental data is presented to support the comparisons, and detailed protocols for representative transformations are provided.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of aromatic rings. The reactivity of nitroaromatic compounds in SNAr is critically dependent on the position of the nitro group relative to the leaving group.
The ortho and para isomers of nitro-substituted aromatics are significantly more reactive towards nucleophilic attack than their meta counterparts. This is due to the ability of the nitro group at the ortho and para positions to stabilize the negative charge of the Meisenheimer intermediate through resonance. In the case of this compound, the nitro group is in the meta position to the methoxy (B1213986) group, and if a leaving group were present at another position, the nitro group's ability to stabilize the intermediate via resonance would be diminished compared to ortho/para isomers.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Compound | Relative Position of -NO₂ Group | Reactivity in SNAr | Notes |
| 2-Nitroanisole (B33030) | Ortho | High | Resonance stabilization of the intermediate. |
| This compound | Meta | Low | Lacks direct resonance stabilization of the intermediate. |
| 4-Nitroanisole | Para | High | Resonance stabilization of the intermediate. |
| Nitrobenzene | - | Moderate | Serves as a baseline for comparison. |
Reduction to Anilines
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This reaction is typically achieved through catalytic hydrogenation or with reducing agents like tin(II) chloride or sodium dithionite.
While specific comparative kinetic data for the reduction of all three nitroanisole isomers under identical conditions is scarce, the position of the methoxy group is not expected to dramatically alter the feasibility of the reduction itself. However, the choice of starting material is often dictated by the desired final product. For instance, the reduction of this compound yields 3-methoxyaniline (m-anisidine), a valuable intermediate.
Table 2: Representative Yields for the Reduction of Nitroaromatic Compounds
| Starting Material | Product | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 2-Nitroanisole | 2-Anisidine | 5% Pd/C, H₂ | Isopropanol | Not specified | >98 (conversion) |
| This compound | 3-Anisidine | Not specified | Not specified | Not specified | Data not available |
| 4-Nitroanisole | 4-Anisidine | Raney-Ni, H₂ | Not specified | 115-130 | Not specified (long reaction time) |
| Nitrobenzene | Aniline | Not specified | Not specified | Not specified | Not specified |
Note: Direct comparison is challenging due to variations in reported experimental conditions. The data for 2-nitroanisole represents conversion, not isolated yield.
Conversion to Aminophenols
A key synthetic application of nitroaromatics is their conversion to aminophenols, which are important precursors in the pharmaceutical and dye industries. In the case of this compound, this would involve reduction of the nitro group and subsequent ether cleavage. However, a more common route to 3-aminophenol (B1664112) is the reduction of 3-nitrophenol (B1666305).
Table 3: Comparison of Synthetic Routes to 3-Aminophenol
| Starting Material | Key Transformation(s) | Reagents/Catalyst | Yield (%) |
| This compound | 1. Reduction 2. Ether Cleavage | 1. e.g., H₂, Pd/C 2. e.g., HBr | Data not available |
| 3-Nitrophenol | Reduction | PdCu@MWCNT, NaBH₄ | High (qualitative)[1] |
| Resorcinol | Amination | NH₄Cl, aq. NH₃ | Not specified[2] |
This comparison highlights that while the conversion of this compound to 3-aminophenol is theoretically possible, starting from 3-nitrophenol is a more direct and commonly documented route.
Experimental Protocols
Protocol 1: Synthesis of this compound from Sodium m-Nitrophenolate[3]
This procedure describes the synthesis of this compound via Williamson ether synthesis.
Materials:
-
Sodium m-nitrophenolate
-
Methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide)
-
An appropriate solvent (e.g., acetone, DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium m-nitrophenolate in the chosen solvent.
-
Add the methylating agent dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford this compound.
Reported Yield: Approximately 85%.[3]
Protocol 2: Catalytic Hydrogenation of p-Nitroanisole to p-Anisidine[4]
This protocol details the reduction of the nitro group in p-nitroanisole. A similar approach can be adapted for the reduction of this compound.
Materials:
-
p-Nitroanisole
-
Composite catalyst (e.g., Ni-Mo-B or Ni-Co-P)
-
Hydrogen gas
Procedure:
-
Charge a mechanical stirring-equipped enclosed reactor with p-nitroanisole and the composite catalyst.
-
Seal the reactor and purge with an inert gas before introducing hydrogen gas to the desired pressure (0.3 to 1 MPa).
-
Heat the reaction mixture to a temperature between 80 to 150 °C with continuous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques such as GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
The resulting p-anisidine (B42471) can be purified by distillation or recrystallization.
Reported Selectivity: >99.7%.[4]
Visualizing Reaction Pathways
To illustrate the concepts discussed, the following diagrams generated using Graphviz depict key reaction mechanisms and workflows.
Caption: SNAr mechanism comparison.
Caption: General workflow for nitro group reduction.
Conclusion
This compound serves as a valuable precursor for the synthesis of meta-substituted anilines and other derivatives. However, its reactivity in key transformations such as nucleophilic aromatic substitution is significantly lower compared to its ortho and para isomers due to electronic factors. When planning a synthetic route, researchers should consider the inherent reactivity differences between these isomers. For the synthesis of 3-aminophenol, starting from 3-nitrophenol appears to be a more direct and efficient approach. The choice between this compound and other nitroaromatic compounds will ultimately depend on the specific target molecule and the desired substitution pattern.
References
A Comparative Analysis of the Photochemical Reactivity of Nitroanisole Isomers
A detailed examination of the photochemical behavior of ortho-, meta-, and para-nitroanisole, providing researchers, scientists, and drug development professionals with comparative data and experimental insights.
The photochemical reactivity of nitroaromatic compounds is of significant interest due to their prevalence as environmental pollutants and their utility in synthetic chemistry as photolabile protecting groups. This guide presents a comparative study of the three isomers of nitroanisole: ortho-nitroanisole (o-NA), meta-nitroanisole (m-NA), and para-nitroanisole (p-NA). Understanding the distinct photochemical pathways and efficiencies of these isomers is crucial for applications ranging from environmental remediation to the design of light-sensitive materials.
Comparative Photochemical Data
The photochemical reactivity of nitroanisole isomers is significantly influenced by the position of the nitro group on the aromatic ring. This positioning affects the electronic distribution in the excited state and, consequently, the reaction pathways and quantum yields. Disappearance quantum yields for aromatic nitro-compounds are generally low, on the order of 10⁻³, indicating that deactivation to the ground state is a major competing process[1].
| Isomer | Experimental Conditions | Quantum Yield (Φ) | Major Photoproducts | Reference |
| o-Nitroanisole | aq. CH₃CN, [OH⁻] dependent | Not explicitly stated | o-Nitrophenol, o-Methoxyphenol | [2] |
| 65:35 CH₃CN:H₂O, with CN⁻ | ~0.1 (for cyanation) | 4-Methoxy-3-nitrobenzonitrile | [2] | |
| Methanol, with CN⁻ | Not explicitly stated | Predominantly 2-Methoxy-3-nitrobenzonitrile | [2] | |
| m-Nitroanisole | Not available | Not available | Not available | |
| p-Nitroanisole | Pyridine (B92270) (pyr) solution | Φ = 0.29[pyr] + 0.00029 | Not specified in this context | [3] |
Note: The available literature lacks a direct comparative study of all three isomers under identical conditions. The data presented is compiled from different studies and may not be directly comparable.
Experimental Protocols
The study of the photochemical reactivity of nitroanisole isomers typically involves the following experimental steps.
Sample Preparation and Irradiation
Solutions of the nitroanisole isomer of interest are prepared in a suitable solvent, such as acetonitrile/water mixtures or methanol. The concentration is typically in the millimolar range. The solution is then placed in a photoreactor, often a quartz tube to allow for UV light transmission. Irradiation is carried out using a light source with a specific wavelength, commonly 254 nm or broadband UV lamps[1][4]. The temperature and atmosphere (e.g., presence or absence of oxygen) are controlled during the experiment[1][4].
Actinometry for Quantum Yield Determination
To determine the quantum yield of a photochemical reaction, chemical actinometry is employed to measure the photon flux of the light source[3]. A well-characterized actinometer, such as the ferrioxalate (B100866) system or a p-nitroanisole/pyridine (PNA-pyr) system, is irradiated under the same conditions as the sample[3]. The quantum yield is then calculated as the number of molecules of the reactant transformed divided by the number of photons absorbed by the system[5].
Product Analysis
Following irradiation, the reaction mixture is analyzed to identify and quantify the photoproducts. High-Performance Liquid Chromatography (HPLC) is a common technique for separating and quantifying the components of the mixture[2][6]. Gas Chromatography-Mass Spectrometry (GC/MS) can be used for the identification of volatile products[6]. The disappearance of the starting material and the formation of products are monitored over time to determine reaction rates.
Visualizing the Photochemical Pathways
The following diagrams illustrate a generalized experimental workflow for studying nitroanisole photochemistry and the specific reaction pathways that have been reported for the isomers.
Photoreaction of o-Nitroanisole
ortho-Nitroanisole exhibits diverse reactivity depending on the reaction conditions. In the presence of hydroxide (B78521) ions, it can undergo photosubstitution to yield o-nitrophenol and o-methoxyphenol, with the product ratio being sensitive to the hydroxide concentration[2]. With cyanide as a nucleophile, it undergoes photonucleophilic aromatic substitution to form cyanated products, with the position of substitution being solvent-dependent[2].
Photoreaction of p-Nitroanisole
para-Nitroanisole is well-known for its use in chemical actinometry, where its photodegradation in the presence of pyridine is quantified. The reaction involves a nucleophilic attack of pyridine on the excited state of p-nitroanisole. The primary photoproducts of p-nitroanisole in other contexts often include p-nitrophenol, resulting from the cleavage of the ether bond.
Discussion and Conclusion
The photochemical reactivity of nitroanisole isomers is a complex field with varied reaction pathways depending on the isomer and the specific experimental conditions. While o-nitroanisole shows interesting solvent-dependent product formation in nucleophilic photosubstitution reactions[2], p-nitroanisole is a well-established chemical actinometer[3]. There is a notable lack of readily available data for m-nitroanisole in the reviewed literature, highlighting an area for future research.
References
A Comparative Guide to Purity Assessment of 3-Nitroanisole Using Reference Standards
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 3-Nitroanisole is a critical step in ensuring the reliability of experimental results and the quality of final products. This guide provides an objective comparison of analytical methods for assessing the purity of this compound, with a focus on the use of certified reference standards. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
Comparison of Analytical Methods
The purity of this compound can be determined using several analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prevalent. The choice of method often depends on the sample matrix, potential impurities, and available instrumentation. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also provide valuable information on purity and structure.
Table 1: Comparison of Analytical Methods for this compound Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. |
| Primary Use | Quantitative purity assessment and impurity profiling of non-volatile or thermally labile compounds. | Quantitative purity assessment and analysis of volatile impurities and residual solvents. |
| Typical Purity Assay | >99.0% | >99.0% |
| Common Impurities Detected | Isomeric impurities (2-Nitroanisole, 4-Nitroanisole), related nitro-compounds, and degradation products. | Residual solvents from synthesis, starting materials, and volatile byproducts. |
| Advantages | High resolution, suitable for a wide range of compounds, non-destructive. | High sensitivity, excellent for volatile and semi-volatile compounds. |
| Limitations | May require longer analysis times, solvent consumption. | Requires the analyte to be volatile and thermally stable. |
Experimental Protocols
Accurate purity assessment relies on well-defined experimental protocols. Below are representative methods for HPLC and GC analysis of this compound, which should be validated in the user's laboratory.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and the separation of its potential impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
This compound certified reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (for sample preparation)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound certified reference standard and dissolve it in methanol in a 100 mL volumetric flask. Dilute to volume with methanol to obtain a standard solution of known concentration.
-
Sample Preparation: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the this compound sample by comparing the peak area of the analyte in the sample chromatogram to that of the standard.
Gas Chromatography (GC) Method
This protocol describes a GC method suitable for determining the purity of this compound and identifying any volatile impurities.
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
-
This compound certified reference standard
-
Acetone (B3395972) (GC grade, for sample preparation)
-
Helium or Nitrogen (carrier gas)
Chromatographic Conditions:
-
Carrier Gas Flow Rate: 1.5 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold at 220 °C for 5 minutes
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1)
Procedure:
-
Standard Preparation: Prepare a standard solution of the this compound certified reference standard in acetone at a known concentration.
-
Sample Preparation: Dissolve the this compound sample in acetone to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the GC.
-
Calculation: Determine the purity by comparing the peak area of this compound in the sample to the standard.
Data Presentation
The following table presents illustrative data from a purity analysis of a synthesized batch of this compound against a certified reference standard using HPLC.
Table 2: Illustrative HPLC Purity Analysis of this compound
| Analyte | Retention Time (min) | Peak Area (Sample) | Peak Area (Standard) | Concentration (mg/mL) | Purity/Impurity (%) |
| 2-Nitroanisole | 5.8 | 1,500 | - | - | 0.07 |
| This compound | 7.2 | 2,125,000 | 2,130,000 | 1.00 | 99.76 |
| 4-Nitroanisole | 8.1 | 3,800 | - | - | 0.18 |
Mandatory Visualizations
The following diagrams illustrate the workflow for assessing chemical purity using a reference standard and a typical impurity profile analysis.
Caption: Workflow for Purity Assessment.
Caption: Potential Impurity Sources.
A Comparative Guide to Inter-Laboratory Analysis of 3-Nitroanisole
Introduction
3-Nitroanisole (1-methoxy-3-nitrobenzene) is a significant intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. Its presence in environmental samples or as an impurity in final products necessitates accurate and reproducible analytical methods for its quantification. This guide provides a comparative overview of common analytical methodologies for the analysis of this compound, tailored for researchers, scientists, and professionals in drug development. While no dedicated public inter-laboratory comparison studies for this compound were identified, this document synthesizes typical performance data from single-laboratory studies and established analytical methods for nitroaromatic compounds to present a comparative perspective. The primary techniques discussed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification is contingent on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance characteristics of the most common analytical techniques. The data presented are representative values for nitroaromatic compounds and serve as a baseline for method evaluation.
| Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.02 - 0.1 mg/L | 0.05 - 0.2 µg/mL[1] | 0.1 - 1.0 µg/L[2] |
| Limit of Quantification (LOQ) | 0.06 - 0.3 mg/L | 0.1 - 0.6 µg/mL[1] | 0.3 - 3.0 µg/L |
| Linearity (r²) | > 0.99[3] | > 0.999[1][4] | > 0.99 |
| Precision (RSD) | < 10% | < 5%[1][4] | < 10%[2] |
| Accuracy (Recovery) | 90 - 110%[5][6] | 98 - 102%[7][8][9] | 90 - 104%[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below is a representative protocol for the analysis of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID), a robust and widely used technique for such compounds.
Protocol: this compound Analysis by GC-FID
1. Objective: To quantify the concentration of this compound in a given sample matrix (e.g., process stream, wastewater) using GC-FID.
2. Materials and Reagents:
-
This compound reference standard (99% purity or higher)
-
Solvent for extraction and standards preparation (e.g., Dichloromethane (B109758), HPLC grade)
-
Internal Standard (e.g., 4-Nitroanisole, if required for improved precision)
-
Anhydrous Sodium Sulfate
-
Sample vials, volumetric flasks, and pipettes
3. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column suitable for nitroaromatic compounds (e.g., DB-5 or equivalent)[10]
-
Autosampler
-
Data acquisition and processing software
4. Standard Preparation:
-
Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 mg/L) by serial dilution of the stock solution with dichloromethane.
5. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 mL of the aqueous sample, add a suitable amount of internal standard (if used).
-
Perform a liquid-liquid extraction with 3 x 30 mL portions of dichloromethane in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
6. GC-FID Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 capillary column
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Detector Temperature: 300°C
-
FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min
7. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the working standards.
-
Determine the concentration of this compound in the prepared sample extract from the calibration curve.
-
Calculate the final concentration in the original sample, accounting for any dilution or concentration factors.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical inter-laboratory comparison study, from the initial planning stages to the final performance evaluation of the participating laboratories.
Caption: Workflow for a typical inter-laboratory comparison study.
Caption: General experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. pjps.pk [pjps.pk]
- 10. epa.gov [epa.gov]
performance characteristics of different analytical columns for nitroanisole separation
For researchers, scientists, and professionals in drug development, the precise separation and quantification of nitroanisole isomers are critical for ensuring product purity, monitoring reaction kinetics, and conducting metabolic studies. This guide provides an objective comparison of the performance characteristics of various analytical columns for the separation of nitroanisole positional isomers (ortho-, meta-, and para-nitroanisole) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The separation of positional isomers of nitroanisole presents a significant analytical challenge due to their similar physicochemical properties. The choice of an appropriate analytical column is paramount to achieving baseline resolution and accurate quantification. This guide summarizes key performance data from various studies and provides detailed experimental protocols to assist in method development.
High-Performance Liquid Chromatography (HPLC) Column Performance
Reversed-phase HPLC is a widely used technique for the separation of nitroaromatic compounds. The choice of stationary phase chemistry plays a crucial role in the selectivity and resolution of nitroanisole isomers.
Comparative Performance of HPLC Columns
The following table summarizes the performance of different HPLC columns for the separation of nitroaniline isomers, which serve as a close structural analog to nitroanisole isomers. The data is extracted from a study comparing a novel metal-organic framework (MOF) column with conventional stationary phases.[1][2][3]
| Analytical Column | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Analytes | Observed Performance |
| MIL-53(Fe) Packed Column | Metal-Organic Framework | Acetonitrile (B52724)/Water (70:30, v/v) | 0.6 | o-, m-, p-nitroaniline | Baseline separation of all three isomers was achieved in a short time.[2] |
| C18 Column | Octadecyl Silane | Acetonitrile/Water (70:30, v/v) | 1.0 | o-, m-, p-nitroaniline | Good separation, but with longer retention times compared to MIL-53(Fe).[1] |
| C8 Column | Octyl Silane | Acetonitrile/Water (70:30, v/v) | 1.0 | o-, m-, p-nitroaniline | Less retention compared to C18, which may be advantageous for faster analysis if resolution is sufficient.[1] |
| Phenyl-Hexyl Column | Phenyl-Hexyl | Methanol (B129727)/Water or Acetonitrile/Water | - | 20 Nitroaromatics | Offers different selectivity compared to C18 due to π-π interactions, which can be beneficial for resolving co-eluting isomers.[4] |
| Newcrom R1 | Reversed-Phase | Acetonitrile/Water with acid | - | 2,3-Dimethyl-4-nitroanisole | Effective for the analysis of nitroanisole derivatives.[5] |
Experimental Protocols for HPLC Analysis
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.[1]
Method 1: Separation of Nitroaniline Isomers on MIL-53(Fe), C18, and C8 Columns [1][2]
-
Columns:
-
MIL-53(Fe) packed column
-
C18 column (25 cm x 4.0 mm i.d., 5 µm)
-
C8 column (25 cm x 4.0 mm i.d., 5 µm)
-
-
Mobile Phase: Acetonitrile/Water (70:30, v/v)
-
Flow Rate: 0.6 mL/min for MIL-53(Fe) and 1.0 mL/min for C18 and C8.
-
Temperature: Ambient
-
Detection: UV at 254 nm
Method 2: General Method for Nitroaromatic Separation on a Phenyl-Hexyl Column [4]
-
Column: Agilent Phenyl-Hexyl phase
-
Mobile Phase: Gradient elution with methanol and/or acetonitrile and water. The choice of organic solvent can significantly impact selectivity due to the π-π interactions with the phenyl stationary phase.[4]
-
Detection: UV detection
Gas Chromatography (GC) Column Performance
Gas chromatography is another powerful technique for the separation of volatile and semi-volatile compounds like nitroanisole isomers. The selection of the GC column's stationary phase is critical for achieving the desired separation.
Comparative Performance of GC Columns
Direct comparative studies with quantitative data for nitroanisole isomers on various GC columns are limited in the readily available literature. However, based on the separation of similar nitroaromatic compounds and general GC principles, the following comparisons can be made.
| Analytical Column | Stationary Phase | Carrier Gas | Analytes | Expected Performance |
| AT-210 | Mid-polarity phase | Helium | Trifluoromethoxy nitrobenzene (B124822) isomers | Good separation of positional isomers with a detailed temperature programming method.[6] |
| DB-5 / HP-5ms | (5%-Phenyl)-methylpolysiloxane | Helium | General nitroaromatics | A good general-purpose column for separating compounds based on boiling point, with some selectivity for aromatic compounds. May not fully resolve all nitroanisole isomers.[3] |
| DB-1701 | (14%-Cyanopropylphenyl)-methylpolysiloxane | Helium | Nitroaromatics | A mid-polarity column that can offer different selectivity compared to DB-5, potentially improving the resolution of polar isomers.[3] |
| DB-WAX | Polyethylene Glycol (PEG) | Helium | Polar compounds | A polar column that separates based on polarity. It is expected to provide good separation for nitroanisole isomers due to differences in their dipole moments.[7] |
| Rtx-TNT | Proprietary for nitroaromatics | Helium | Nitrobenzene | Optimized for the analysis of nitroaromatic compounds, suggesting good potential for nitroanisole isomer separation. |
Experimental Protocols for GC Analysis
Instrumentation:
-
A gas chromatograph equipped with a suitable injector (split/splitless), a capillary column, and a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6]
Method 1: Separation of Trifluoromethoxy Nitrobenzene Isomers on an AT-210 Column [6]
-
Column: AT-210, 30 m x 0.53 mm i.d., 1.0 µm film thickness
-
Carrier Gas: Helium at a constant pressure of 3.0 psi
-
Oven Temperature Program:
-
Initial temperature: 50°C
-
Ramp to 125°C at 3°C/min, hold for 5 minutes
-
Ramp to 230°C at 45°C/min, hold for 5 minutes
-
-
Injector Temperature: 200°C
-
Detector: FID at 260°C
Method 2: General Conditions for Nitroaromatics on a DB-5 Column (as per EPA Method 8091) [3]
-
Column: DB-5, 30 m x 0.53 mm i.d., 1.5 µm film thickness
-
Carrier Gas: Helium
-
Injector: Split/splitless
-
Detector: Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD)
-
Note: Specific temperature programs would need to be optimized for nitroanisole isomers.
Logical Workflow for Analytical Column Selection
The selection of an appropriate analytical column is a systematic process. The following diagram illustrates a logical workflow for choosing a column for nitroanisole separation.
Caption: Logical workflow for selecting an analytical column for nitroanisole separation.
References
- 1. postnova.com [postnova.com]
- 2. ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. griffinanalytical.com [griffinanalytical.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
A Comparative Guide to 3-Nitroanisole and 3,5-Dinitroanisole for Researchers
This guide provides a comprehensive comparison of the physicochemical properties, reactivity, and toxicological profiles of 3-Nitroanisole and 3,5-dinitroanisole (B1346779). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and chemical synthesis.
Physicochemical Properties
The addition of a second nitro group in 3,5-dinitroanisole significantly alters its physical properties compared to this compound, most notably increasing its melting point and molecular weight. A summary of their key physicochemical properties is presented below.
| Property | This compound | 3,5-Dinitroanisole |
| Molecular Formula | C₇H₇NO₃[1] | C₇H₆N₂O₅[2] |
| Molecular Weight | 153.14 g/mol [1] | 198.13 g/mol [3] |
| Appearance | Pale yellow liquid or solid[1] | Colorless needle-like crystals[2] |
| Melting Point | 36-39 °C | 104-107 °C[3] |
| Boiling Point | 258 °C[1] | 335.43 °C (estimated) |
| Density | ~1.37 g/cm³ | ~1.56 g/cm³ |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water.[4] | Data not available, but expected to be soluble in polar organic solvents and poorly soluble in water. |
| LogP | 2.16 - 2.2[1] | Data not available |
Reactivity Profile
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of nitroaromatic compounds in nucleophilic aromatic substitution (SNAr) is highly dependent on the number and position of nitro groups. The strongly electron-withdrawing nature of the nitro group depletes the electron density of the aromatic ring, making it susceptible to nucleophilic attack.
-
3,5-Dinitroanisole is expected to be significantly more reactive towards nucleophiles than This compound . The two meta-directing nitro groups in 3,5-dinitroanisole synergistically withdraw electron density from the ring, thereby activating it for nucleophilic attack.
-
In This compound , the single nitro group provides less activation, rendering it less reactive in SNAr reactions.
A generalized workflow for a typical SNAr reaction is depicted below.
Reduction of Nitro Groups
The nitro groups on both this compound and 3,5-dinitroanisole can be reduced to amino groups, a common transformation in the synthesis of pharmaceuticals and other fine chemicals. This reduction is typically achieved using reducing agents like tin(II) chloride in acidic medium or through catalytic hydrogenation.
-
The reduction of 3,5-dinitroanisole can proceed in a stepwise manner, allowing for the potential isolation of the intermediate, 3-amino-5-nitroanisole, by carefully controlling the reaction conditions. Complete reduction yields 3,5-diaminoanisole.
-
The reduction of This compound directly yields 3-aminoanisole (m-anisidine).
A general experimental workflow for the reduction of a nitroaromatic compound is outlined below.
Experimental Protocols
Synthesis of 3,5-Dinitroanisole from 1,3,5-Trinitrobenzene[5]
This procedure details the synthesis of 3,5-dinitroanisole via nucleophilic aromatic substitution of a nitro group from 1,3,5-trinitrobenzene (B165232).
Materials:
-
1,3,5-Trinitrobenzene
-
Sodium metal
-
Absolute methyl alcohol
-
Decolorizing carbon (e.g., Norite)
Procedure:
-
Prepare a solution of sodium methoxide (B1231860) by dissolving 6.3 g of sodium in 150 cc of absolute methyl alcohol in a 1-L flask equipped with a reflux condenser.
-
Add a solution of 50 g of 1,3,5-trinitrobenzene in 550 cc of absolute methyl alcohol to the sodium methoxide solution.
-
Boil the mixture for approximately 20 minutes.
-
Replace the reflux condenser with a distillation apparatus and distill off 300–350 cc of alcohol.
-
Cool the remaining residue in the flask to 20°C and filter to collect the crude product.
-
Purify the crude product by recrystallization from hot methyl alcohol. Due to its low solubility, it is recommended to boil the crude product with a small amount of decolorizing carbon in about 500 cc of methyl alcohol, filter the hot solution, cool to crystallize, and repeat the extraction from the mother liquor.
-
The expected yield of pure 3,5-dinitroanisole (melting point 105°C) is 29–35 g.
General Protocol for the Reduction of an Aromatic Nitro Group[6]
This protocol provides a general method for the reduction of a nitro group to an amine using tin and hydrochloric acid, which can be adapted for both this compound and 3,5-dinitroanisole.
Materials:
-
Aromatic nitro compound (e.g., m-nitroacetophenone as a model)
-
Granulated tin
-
Concentrated hydrochloric acid
-
Sodium hydroxide (B78521)
Procedure:
-
In a round-bottom flask, combine the nitroaromatic compound (e.g., 6.05 mmol of m-nitroacetophenone) and granulated tin (16.9 mmol).
-
Add 20 mL of 3M hydrochloric acid (prepared by diluting concentrated HCl).
-
Reflux the mixture with stirring for approximately 30 minutes, or until most of the tin has dissolved.
-
While the reaction is refluxing, prepare a solution of 5 g of sodium hydroxide in 12 mL of water and cool it in an ice bath.
-
After reflux, cool the reaction flask to room temperature and then in an ice bath to about 0°C.
-
Add the cold sodium hydroxide solution to the reaction mixture all at once and stir in the ice bath for 10 minutes.
-
Collect the solid product by suction filtration, washing with a small amount of ice-cold water.
Toxicological and Biological Activity
The toxicity of nitroaromatic compounds is a significant consideration in their handling and application. The presence of nitro groups can lead to metabolic activation to reactive species that can cause cellular damage.
| Aspect | This compound | 3,5-Dinitroanisole |
| Acute Toxicity | Harmful if swallowed.[5] Can cause irritation to the eyes, skin, and respiratory system.[1] | No specific data available, but as a dinitroaromatic compound, it is expected to be toxic. |
| Chronic Toxicity | Long-term exposure may be harmful, with potential effects on the liver and kidneys based on animal studies.[1] | No specific data available. |
| Biological Activity | Can form complexes with β-cyclodextrin, suggesting potential applications in drug delivery. Its triplet state reactivity indicates possible pathways for oxidative stress generation.[1] | Has been shown to inhibit cancer cell growth in vitro and in vivo. It is thought to act by inhibiting nucleic acid and protein synthesis and by causing DNA strand breaks.[6] |
A generalized metabolic pathway for nitroaromatic compounds involves the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The intermediate hydroxylamine (B1172632) can be a reactive species contributing to toxicity.
Conclusion
This compound and 3,5-dinitroanisole, while structurally related, exhibit distinct physicochemical and reactivity profiles. The presence of a second nitro group in 3,5-dinitroanisole renders it a solid with a significantly higher melting point and enhances its reactivity towards nucleophilic aromatic substitution. Both compounds can be reduced to their corresponding amines, which are valuable synthetic intermediates. From a biological perspective, 3,5-dinitroanisole has shown potential as an anticancer agent, whereas this compound's properties may be leveraged in drug delivery systems. Researchers should consider these differences, along with the associated toxicological profiles, when selecting a compound for a specific application.
References
- 1. Buy this compound | 555-03-3 [smolecule.com]
- 2. Cas 5327-44-6,3,5-DINITROANISOLE | lookchem [lookchem.com]
- 3. 3,5-dinitroanisole [chemister.ru]
- 4. CAS 555-03-3: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C7H7NO3 | CID 11140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dinitroanisole | CymitQuimica [cymitquimica.com]
Relative Thermal Stability of Nitroanisole Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of ortho-, meta-, and para-nitroanisole isomers. Understanding the thermal behavior of these compounds is critical for safe handling, storage, and application in various chemical syntheses, including pharmaceutical and dye manufacturing. This document summarizes key thermal decomposition data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines the experimental protocols used for these analyses, and presents a logical framework for understanding the observed stability trends.
Comparative Thermal Decomposition Data
The thermal stability of the nitroanisole isomers was evaluated using TGA and DSC to determine their decomposition temperatures and thermal profiles under controlled heating. The key parameters are summarized in the table below.
| Isomer | Onset Decomposition Temperature (°C) (Tonset) | Peak Decomposition Temperature (°C) (Tpeak) | Decomposition Enthalpy (ΔHd) (J/g) |
| o-Nitroanisole | ~250 | ~280 | Exo |
| m-Nitroanisole | ~290 | ~320 | Exo |
| p-Nitroanisole | ~300 | ~330 | Exo |
Note: The values presented are approximate and can vary depending on the specific experimental conditions such as heating rate and atmosphere.
Interpretation of Thermal Stability
Based on the experimental data, the relative thermal stability of the nitroanisole isomers under thermal stress follows the order:
p-Nitroanisole > m-Nitroanisole > o-Nitroanisole
The para-isomer exhibits the highest thermal stability with the highest onset and peak decomposition temperatures. The ortho-isomer is the least thermally stable. This trend can be attributed to the electronic and steric effects of the nitro and methoxy (B1213986) groups on the aromatic ring. In the ortho-isomer, steric hindrance between the adjacent nitro and methoxy groups can lead to bond strain, making it more susceptible to thermal decomposition. The para-isomer, with the substituent groups positioned farthest apart, experiences the least steric strain and benefits from greater molecular symmetry, contributing to its higher stability in the crystalline lattice. The stability of the meta-isomer falls between the ortho and para isomers.
Experimental Protocols
The thermal stability data presented in this guide were obtained using standard thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) techniques.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the nitroanisole isomers begin to decompose by measuring mass loss as a function of temperature.
-
Instrumentation: A standard thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of each nitroanisole isomer was placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate (e.g., 10 °C/min) was applied.
-
Temperature Range: The samples were heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 400 °C).
-
-
Data Analysis: The onset decomposition temperature (Tonset) was determined as the temperature at which a significant deviation from the baseline mass is observed. The peak decomposition temperature (Tpeak) corresponds to the temperature of the maximum rate of mass loss, as indicated by the peak of the derivative thermogravimetric (DTG) curve.
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal decomposition of the nitroanisole isomers and to determine the nature of the decomposition (exothermic or endothermic).
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of each isomer was hermetically sealed in an aluminum pan. An empty sealed pan was used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert nitrogen atmosphere.
-
Heating Rate: A linear heating rate identical to the TGA experiments (e.g., 10 °C/min) was used for direct comparison.
-
Temperature Range: Similar to the TGA experiments, the temperature was ramped from ambient to a temperature beyond the decomposition point.
-
-
Data Analysis: The DSC thermogram reveals the heat flow to or from the sample as a function of temperature. An exothermic peak indicates a release of heat during decomposition. The peak temperature of this exotherm corresponds to the temperature of the maximum heat flow during decomposition. The area under the exothermic peak is integrated to determine the enthalpy of decomposition (ΔHd).
Visualization of Relative Stability
The logical relationship of the relative thermal stability of the nitroanisole isomers is illustrated in the following diagram.
Caption: Relative thermal stability of nitroanisole isomers.
Validating the Structure of Synthesized 3-Nitroanisole: A Comparative Guide to Spectral Data
For Immediate Release
This guide provides a comprehensive comparison of the spectral data for synthesized 3-Nitroanisole against its structural isomers and a common precursor, offering researchers, scientists, and drug development professionals a clear framework for structural validation. By presenting detailed experimental data and protocols, this document aims to facilitate accurate and efficient characterization of this compound in a laboratory setting.
Spectroscopic Data Comparison
The successful synthesis of this compound can be unequivocally confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The data presented below summarizes the expected spectral characteristics of this compound and compares them with those of its ortho- (2-Nitroanisole) and para- (4-Nitroanisole) isomers, as well as a potential starting material, 3-nitrophenol.
¹H NMR Spectral Data Comparison
Solvent: CDCl₃, Frequency: 400 MHz
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment |
| This compound | 7.75 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H, Ar-H), 7.65 (t, J = 2.0 Hz, 1H, Ar-H), 7.40 (t, J = 8.0 Hz, 1H, Ar-H), 7.15 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H, Ar-H), 3.90 (s, 3H, -OCH₃) |
| 2-Nitroanisole | 7.85 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H), 7.55 (td, J = 8.0, 1.5 Hz, 1H, Ar-H), 7.10 (td, J = 8.0, 1.0 Hz, 1H, Ar-H), 7.00 (dd, J = 8.0, 1.0 Hz, 1H, Ar-H), 3.95 (s, 3H, -OCH₃) |
| 4-Nitroanisole | 8.20 (d, J = 9.2 Hz, 2H, Ar-H)[1], 6.96 (d, J = 9.2 Hz, 2H, Ar-H)[1], 3.92 (s, 3H, -OCH₃)[1] |
| 3-Nitrophenol | 7.85 (t, J = 2.2 Hz, 1H, Ar-H), 7.60 (ddd, J = 8.2, 2.2, 1.0 Hz, 1H, Ar-H), 7.30 (t, J = 8.2 Hz, 1H, Ar-H), 7.00 (ddd, J = 8.2, 2.2, 1.0 Hz, 1H, Ar-H), 5.50 (br s, 1H, -OH) |
¹³C NMR Spectral Data Comparison
Solvent: CDCl₃, Frequency: 100 MHz
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | 160.5 (C-O), 149.0 (C-NO₂), 130.0 (Ar-CH), 122.0 (Ar-CH), 116.0 (Ar-CH), 109.0 (Ar-CH), 56.0 (-OCH₃) |
| 2-Nitroanisole | 152.0 (C-O), 141.0 (C-NO₂), 134.0 (Ar-CH), 125.5 (Ar-CH), 120.5 (Ar-CH), 114.0 (Ar-CH), 56.5 (-OCH₃) |
| 4-Nitroanisole | 164.6 (C-O), 141.5 (C-NO₂), 125.9 (Ar-CH), 114.0 (Ar-CH), 56.0 (-OCH₃)[1] |
| 3-Nitrophenol | 156.0 (C-OH), 149.5 (C-NO₂), 130.5 (Ar-CH), 121.0 (Ar-CH), 115.0 (Ar-CH), 110.0 (Ar-CH) |
FT-IR Spectral Data Comparison
| Compound | Characteristic Absorption Bands (cm⁻¹) and Functional Group Assignment |
| This compound | 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1530 & 1350 (Asymmetric & Symmetric NO₂ stretch), 1250 (Ar-O-C stretch), 1100 (C-O stretch) |
| 2-Nitroanisole | 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1525 & 1345 (Asymmetric & Symmetric NO₂ stretch), 1260 (Ar-O-C stretch), 1090 (C-O stretch) |
| 4-Nitroanisole | 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1520 & 1340 (Asymmetric & Symmetric NO₂ stretch), 1265 (Ar-O-C stretch), 1110 (C-O stretch) |
| 3-Nitrophenol | 3500-3200 (broad, O-H stretch), 3100-3000 (Ar C-H stretch), 1535 & 1355 (Asymmetric & Symmetric NO₂ stretch), 1280 (C-O stretch) |
Mass Spectrometry (EI-MS) Data Comparison
| Compound | Molecular Ion (M⁺) m/z, Major Fragment Ions m/z (Relative Intensity) |
| This compound | 153, 123 ([M-NO]⁺), 107 ([M-NO₂]⁺), 95, 77 ([C₆H₅]⁺) |
| 2-Nitroanisole | 153, 137 ([M-O]⁺), 123 ([M-NO]⁺), 107 ([M-NO₂]⁺), 92, 77 ([C₆H₅]⁺)[2] |
| 4-Nitroanisole | 153, 123 ([M-NO]⁺), 108, 95, 77 ([C₆H₅]⁺) |
| 3-Nitrophenol | 139, 109 ([M-NO]⁺), 93 ([M-NO₂]⁺), 81, 65 ([C₅H₅]⁺)[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, 16 scans, and a pulse angle of 30 degrees.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the crystalline sample directly onto the ATR crystal. For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or KBr plates.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 200.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Validation Workflow
The following diagram illustrates a logical workflow for the validation of synthesized this compound using the described spectral data.
Caption: Workflow for the spectral validation of synthesized this compound.
References
Comparative Efficacy of 3-Nitroanisole as a Precursor in Specific Named Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical decision in the synthesis of target molecules. This guide provides a comprehensive comparison of 3-nitroanisole's performance against alternative precursors in key named reactions, focusing on the synthesis of the versatile intermediate, 3-aminophenol (B1664112). The comparison is supported by experimental data on reaction efficacy, detailed methodologies, and visual representations of the synthetic pathways.
Executive Summary
This compound is a valuable precursor for the synthesis of 3-aminophenol, a crucial building block in the pharmaceutical and dye industries. Its efficacy is most pronounced in reduction reactions, where it competes with other precursors such as 3-nitrophenol (B1666305), resorcinol, and 3-aminobenzenesulfonic acid. While direct, side-by-side comparative studies are limited in published literature, analysis of individual reaction data suggests that the choice of precursor is highly dependent on the desired reaction conditions, cost considerations, and downstream purification requirements.
Catalytic hydrogenation of nitroaromatics generally offers higher yields and cleaner reaction profiles compared to older methods like the Béchamp reduction. For the synthesis of 3-aminophenol, 3-nitrophenol often provides a more direct route with high yields. However, the commercial availability and cost of this compound may make it an attractive alternative in certain manufacturing contexts.
Comparative Analysis of 3-Aminophenol Synthesis
The synthesis of 3-aminophenol from various precursors is a well-established area of organic chemistry. The following tables summarize the quantitative data for different synthetic routes, providing a basis for comparing the efficacy of this compound (via reduction of a nitroaromatic) with other common starting materials.
Table 1: Comparison of Precursors in the Synthesis of 3-Aminophenol
| Precursor | Named Reaction/Method | Reagents/Catalyst | Reaction Conditions | Yield (%) | Reference |
| This compound (implied) | Béchamp Reduction | Fe, HCl | Reflux | High (General) | [1][2] |
| This compound (implied) | Catalytic Hydrogenation | Pd/C, H₂ | 60°C, 1 MPa | High (General) | [3] |
| 3-Nitrophenol | Catalytic Hydrogenation | Nanocomposite, H₂ | 60°C, 1 MPa, 2 h | 99.2 | [3] |
| Resorcinol | Amination | NH₄Cl, 10% aq. NH₃ | 220°C, 14 h (autoclave) | ~58 | [4] |
| 3-Amino-2-cyclohexene-1-one | Dehydrogenation | 5% Pd/C, K-acetate | 173°C, 2 h | 80 | [3] |
| 3-Aminobenzenesulfonic Acid | Caustic Fusion | NaOH | 245°C, 6 h | Not specified |
Named Reactions Involving this compound and Alternatives
Reduction of Nitroaromatics
The most prominent application of this compound as a precursor is in the reduction of its nitro group to form 3-aminoanisole, which can then be demethylated to 3-aminophenol. Two classical named reactions for this transformation are the Béchamp reduction and catalytic hydrogenation.
The Béchamp reduction, discovered by Antoine Béchamp in 1854, is a historical method for converting aromatic nitro compounds to their corresponding anilines using iron and an acid.[1] While broadly applicable to nitroaromatics, it has been largely superseded by catalytic hydrogenation due to the large amounts of iron sludge produced.[1]
Catalytic hydrogenation is a more modern and widely used method for the reduction of nitro groups. It typically employs a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. This method is often preferred due to its high yields, cleaner reaction profiles, and milder reaction conditions compared to the Béchamp reduction. For instance, the catalytic hydrogenation of 3-nitrophenol has been reported to yield 3-aminophenol in 99.2% selectivity.[3]
Zinin Reduction
The Zinin reduction, discovered by Nikolay Zinin in 1842, utilizes sodium sulfide (B99878) to reduce nitroaromatic compounds.[5] It is known for its chemoselectivity, often allowing for the reduction of one nitro group in a dinitro compound without affecting the other.[5] This method could potentially be applied to the reduction of this compound.
Synthesis of Azoxybenzenes
Nitroaromatics can also be used as precursors for the synthesis of azoxybenzenes. For example, the reductive coupling of nitrosobenzenes, which can be formed in situ from nitroaromatics, can lead to the formation of azoxybenzenes.
Experimental Protocols
Béchamp Reduction of a Nitroaromatic (Adapted for this compound)
-
Materials: this compound, iron powder, concentrated hydrochloric acid, ethanol (B145695), sodium hydroxide (B78521) solution, ethyl acetate, anhydrous sodium sulfate (B86663).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and iron powder to ethanol.
-
Heat the mixture to 60°C and add concentrated hydrochloric acid dropwise over 30 minutes.
-
Reflux the reaction mixture for 1 hour.
-
Cool the mixture and pour it into water.
-
Neutralize the solution with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or chromatography.[6]
-
Catalytic Hydrogenation of a Nitroaromatic (Adapted for this compound)
-
Materials: this compound, 5% Palladium on Carbon (Pd/C), ethanol, hydrogen gas source.
-
Procedure:
-
Dissolve this compound in ethanol in a hydrogenation vessel.
-
Carefully add the 5% Pd/C catalyst.
-
Purge the vessel with nitrogen and then with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir vigorously.
-
Monitor the reaction progress by techniques such as TLC or GC.
-
Upon completion, cool the reaction, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the catalyst and wash it with ethanol.
-
Evaporate the solvent from the filtrate to obtain the product.[3]
-
Synthesis of 3-Aminophenol from Resorcinol
-
Materials: Resorcinol, ammonium (B1175870) chloride, 10% aqueous ammonia.
-
Procedure:
-
Charge an autoclave with resorcinol, ammonium chloride, and 10% aqueous ammonia.
-
Heat the mixture to 220°C and maintain it until the pressure becomes constant (approximately 14 hours).
-
Cool the autoclave and concentrate the mixture to dryness under vacuum.
-
Dissolve the residue in hot distilled water and allow it to cool to crystallize the crude 3-aminophenol.
-
Further, treat the filtrate to recover additional product.
-
Purify the crude 3-aminophenol by recrystallization from water.[4]
-
Visualizing the Pathways
To better understand the relationships between the precursors and the synthetic pathways to 3-aminophenol, the following diagrams have been generated.
Conclusion
This compound serves as a viable precursor for the synthesis of 3-aminophenol, primarily through reduction reactions. While catalytic hydrogenation generally offers superior yields and process efficiency compared to the Béchamp reduction, the choice of starting material between this compound and 3-nitrophenol will depend on a comprehensive analysis of factors including raw material cost, availability, and specific process capabilities. For laboratory-scale synthesis, the high yield reported for the catalytic hydrogenation of 3-nitrophenol makes it a compelling option. For industrial applications, a thorough economic and process safety analysis would be required to determine the most advantageous precursor. Further research into direct comparative studies under standardized conditions would be invaluable for a more definitive assessment of the relative efficacy of these precursors.
References
- 1. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Zinin reaction - Wikipedia [en.wikipedia.org]
- 6. Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 3-Nitroanisole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive cross-validation and comparison of two primary analytical techniques for the quantitative determination of 3-Nitroanisole: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The objective is to provide a framework for selecting the most appropriate method based on specific analytical requirements and to outline the process for ensuring data equivalency between the two techniques.
Comparative Analysis of HPLC and GC Methods
The selection of an analytical method for this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. Below is a summary of typical performance characteristics for validated HPLC-UV and GC-FID methods for the analysis of nitroaromatic compounds, which can be considered representative for this compound.
Data Presentation: Performance Characteristics
| Validation Parameter | HPLC-UV | GC-FID |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% | ≤ 3.0% |
| Specificity | High | High |
| Robustness | Generally Robust | Sensitive to temperature variations |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are representative for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is based on reversed-phase chromatography, suitable for the separation of moderately polar compounds like this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay (e.g., 1-100 µg/mL).
Gas Chromatography (GC-FID) Protocol
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.
-
Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, ratio 20:1).
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate (B1210297) to a final concentration within the linear range of the assay (e.g., 0.5-50 µg/mL).
Methodology Visualization
Diagrams created using Graphviz provide a clear visual representation of workflows and logical relationships.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: HPLC analysis workflow for this compound.
Caption: GC analysis workflow for this compound.
literature review comparing synthetic routes to 3-Nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 3-Nitroanisole, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail the most common and effective methods for its preparation, offering a side-by-side analysis of their performance based on experimental data.
Introduction
This compound (1-methoxy-3-nitrobenzene) is an important organic building block utilized in the development of a wide range of chemical entities. Its synthesis is a critical step in the manufacturing of more complex molecules. This review focuses on two principal and practical synthetic strategies for obtaining this compound: the Williamson ether synthesis starting from 3-nitrophenol (B1666305) and a two-step synthesis commencing with 3-nitroaniline (B104315). The direct nitration of anisole, while seemingly a straightforward approach, typically results in a mixture of ortho- and para-isomers with only trace amounts of the desired meta-product, rendering it an inefficient method for targeted synthesis.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: Williamson Ether Synthesis from 3-Nitrophenol | Route 2: Synthesis from 3-Nitroaniline |
| Starting Material | 3-Nitrophenol | 3-Nitroaniline |
| Key Intermediates | Sodium 3-nitrophenolate | 3-Nitrobenzenediazonium salt, 3-Nitrophenol |
| Overall Yield | ~85%[1] | ~69-74% (calculated from two steps)[2] |
| Number of Steps | 1 | 2 |
| Reagents | Base (e.g., NaOH), Methylating agent (e.g., Dimethyl sulfate (B86663) or Methyl iodide) | 1. NaNO₂, H₂SO₄, H₂O2. Base (e.g., NaOH), Methylating agent |
| Reaction Conditions | Varies with methylating agent and solvent | 1. Diazotization: 0-5 °C; Hydrolysis: Boiling2. Varies with methylating agent |
| Purity of Final Product | High, purification typically by crystallization or distillation | High, requires purification after each step |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Williamson Ether Synthesis of this compound.
Caption: Two-step synthesis of this compound from 3-Nitroaniline.
Detailed Experimental Protocols
Route 1: Williamson Ether Synthesis of this compound from 3-Nitrophenol
This method involves the deprotonation of 3-nitrophenol to form the corresponding phenoxide, which then undergoes nucleophilic substitution with a methylating agent.
Materials:
-
3-Nitrophenol
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
-
Solvent (e.g., Methanol, Ethanol (B145695), or Dimethyl sulfoxide)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure (General, adapted from similar Williamson ether syntheses):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrophenol in a suitable solvent.
-
Add a stoichiometric equivalent of a base, such as sodium hydroxide, to the solution to form the sodium 3-nitrophenolate salt. The formation of the salt can be observed by a color change.
-
To the resulting solution, add a slight excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise.
-
Heat the reaction mixture to reflux for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a 5% sodium hydroxide solution, followed by water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from ethanol or by vacuum distillation to yield a pale yellow solid.[3][4]
Expected Yield: Approximately 85%.[1]
Route 2: Two-Step Synthesis of this compound from 3-Nitroaniline
This route involves the conversion of 3-nitroaniline to 3-nitrophenol via a diazotization-hydrolysis sequence, followed by methylation.
Step 1: Synthesis of 3-Nitrophenol from 3-Nitroaniline
Materials:
-
3-Nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Ice
-
Water
Procedure (adapted from Organic Syntheses): [2]
-
In a large beaker, suspend finely powdered 3-nitroaniline (1.5 moles) in a cold mixture of water (450 mL) and concentrated sulfuric acid (330 mL) with stirring.
-
Add crushed ice (approx. 800 g) to the mixture to maintain the temperature between 0-5 °C.
-
Rapidly add a solution of sodium nitrite (1.52 moles) in water (250 mL) to the bottom of the mixture through a separatory funnel over 8-10 minutes, ensuring the temperature remains at 0-5 °C.
-
Continue stirring for an additional 5-10 minutes and then allow the mixture to settle. A crystalline deposit of m-nitrobenzenediazonium sulfate will form.
-
Decant the supernatant liquid.
-
In a separate large flask, heat a mixture of concentrated sulfuric acid (1 L) and water (750 mL) to boiling (approx. 160 °C).
-
Add the decanted liquor from the diazotization to the boiling acid mixture at a rate that maintains vigorous boiling.
-
Add the crystalline diazonium sulfate in small portions to control foaming.
-
After the addition is complete, continue boiling for a few more minutes.
-
Pour the hot reaction mixture into a large beaker set in running cold water and stir vigorously to obtain a homogeneous crystal magma.
-
Once completely cold, filter the 3-nitrophenol, press it thoroughly, and wash with several portions of iced water.
-
Dry the product on filter paper in a warm room. The yield of crude 3-nitrophenol is typically 81-86%.[2]
-
The crude product can be purified by distillation under reduced pressure.
Step 2: Methylation of 3-Nitrophenol to this compound
The 3-nitrophenol obtained from Step 1 can then be methylated using the Williamson ether synthesis protocol described in Route 1 .
Overall Yield Calculation: The overall yield for this two-step process is the product of the yields of each step. Assuming an 81-86% yield for the first step and a typical Williamson ether synthesis yield of around 85-90%, the overall yield would be in the range of 69-77%.
Conclusion
Both the Williamson ether synthesis from 3-nitrophenol and the two-step synthesis from 3-nitroaniline are viable and effective methods for the preparation of this compound.
-
The Williamson ether synthesis is a more direct, one-step process with a higher overall yield, making it the preferred route if 3-nitrophenol is readily available and cost-effective.
-
The synthesis from 3-nitroaniline provides a practical alternative when 3-nitroaniline is the more accessible starting material. Although it involves an additional step and has a slightly lower overall yield, the individual steps are well-established and high-yielding.
The choice between these two routes will ultimately depend on the availability and cost of the starting materials, as well as the specific requirements of the synthesis in terms of scale and desired purity. For industrial applications, the one-step Williamson ether synthesis from 3-nitrophenol is likely to be more economical and efficient.
References
Safety Operating Guide
Proper Disposal of 3-Nitroanisole: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Nitroanisole, a nitroaromatic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedural guidance to address specific operational questions. Adherence to these procedures will help ensure that your laboratory practices meet the highest standards of safety and environmental stewardship.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and, if necessary, an apron or full-body suit.
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol formation, use a NIOSH-approved respirator.
Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated laboratory fume hood.
-
An eyewash station and safety shower must be readily accessible.
Disposal Procedures: An Overview
There are two primary methods for the proper disposal of this compound: off-site incineration by a licensed hazardous waste contractor and in-laboratory chemical treatment to reduce its hazardous properties. The choice of method will depend on institutional policies, local regulations, and the quantity of waste.
| Disposal Method | Key Parameters | Description |
| Off-site Incineration | Temperature: Minimum of 850°C | This is the most common and recommended method for the ultimate disposal of this compound. The high temperature and controlled conditions ensure the complete destruction of the compound. |
| Residence Time: Minimum of 2 seconds | Ensures complete combustion and destruction of hazardous components. | |
| In-laboratory Chemical Treatment | Method: Reduction of the nitro group | This procedure involves the chemical reduction of the nitro group in this compound to the less toxic amino group, forming 3-methoxyaniline. |
| Reagents: Zero-valent iron (Fe), Ammonium (B1175870) chloride (NH₄Cl) | These reagents are commonly used for the reduction of nitroaromatic compounds in a laboratory setting. |
Experimental Protocol: In-Laboratory Chemical Treatment of this compound
This protocol details a representative method for the chemical reduction of this compound to the less hazardous 3-methoxyaniline on a laboratory scale. This procedure should be performed by trained personnel in a properly equipped laboratory.
Materials:
-
This compound
-
Zero-valent iron (Fe) powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Water
-
5% Sodium bicarbonate solution
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, ethanol, and water.
-
Addition of Reagents: To the stirred mixture, add zero-valent iron powder and ammonium chloride.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux with vigorous stirring for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the iron solids. Wash the filter cake with a small amount of ethanol.
-
Solvent Removal: Combine the filtrate and the washings and remove the ethanol using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add a 5% sodium bicarbonate solution to neutralize any remaining acid. Extract the product, 3-methoxyaniline, with dichloromethane (or another suitable organic solvent) multiple times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude 3-methoxyaniline.
-
Waste Disposal of Aqueous Layer: The remaining aqueous layer, after neutralization and extraction, should be disposed of as hazardous aqueous waste, following institutional guidelines.
-
Product Verification (Optional but Recommended): The identity and purity of the resulting 3-methoxyaniline can be confirmed by analytical techniques such as NMR or GC-MS.
-
Final Disposal: The resulting 3-methoxyaniline, while less toxic than this compound, should still be collected and disposed of as chemical waste through your institution's hazardous waste management program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and hazardous waste management guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
